molecular formula C7H7N3 B1589137 1H-Indazol-1-amine CAS No. 33334-08-6

1H-Indazol-1-amine

Cat. No.: B1589137
CAS No.: 33334-08-6
M. Wt: 133.15 g/mol
InChI Key: ZWUUZXDACSQYMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indazol-1-amine (CAS 33334-08-6) is a high-value chemical scaffold based on the 1H-indazole ring system, which is a pharmacologically privileged structure in medicinal chemistry . This compound serves as a versatile synthetic intermediate for constructing more complex molecules, particularly in anticancer research. The indazole core is a significant heterocycle present in several approved anticancer drugs, such as lonidamine, and is a key structural feature in the design of novel bioactive compounds . Researchers utilize this amine-functionalized indazole in the synthesis of fused heterocycles and derivatives, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide, which have demonstrated distinct and effective inhibition of cancer cell line proliferation in biological assays . The primary amino group at the 1-position provides a handle for further functionalization, allowing for coupling with various carboxylic acids and carbonyl derivatives to develop potential lead structures for novel antitumor agents . This product is intended for research and development purposes only. It is not intended for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

indazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-10-7-4-2-1-3-6(7)5-9-10/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUUZXDACSQYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472031
Record name 1H-Indazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33334-08-6
Record name 1H-Indazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indazol-1-amine: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold and its N-Amino Derivative

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, engaging with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, and the PARP inhibitor Niraparib, which are pivotal in modern cancer therapy.[1][2] Indazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[2]

While much of the research has focused on C-substituted aminoindazoles, the N-amino variant, 1H-Indazol-1-amine (or Indazol-1-ylamine) , presents a unique and versatile platform for drug discovery. The presence of a primary amino group directly on the pyrazole nitrogen atom introduces a reactive handle that is distinct from its C-amino counterparts. This guide provides a comprehensive technical overview of the structure, properties, synthesis, and chemical reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is structurally characterized by the indazole ring system with a primary amine (-NH₂) substituent at the N1 position. The parent 1H-indazole is the most thermodynamically stable tautomer compared to 2H-indazole.[3] The introduction of the N-amino group creates a unique electronic and steric environment, influencing its chemical behavior and potential for intermolecular interactions.

While specific experimental data for this compound is not widely published, we can predict its properties based on the well-documented data of its isomers and the parent indazole.

Table 1: Core Properties of this compound and Related Isomers

PropertyThis compound1H-Indazol-4-amine[4]1H-Indazol-5-amine[5]1H-Indazol-7-amine[6][7]
Molecular Formula C₇H₇N₃C₇H₇N₃C₇H₇N₃C₇H₇N₃
Molecular Weight 133.15 g/mol 133.15 g/mol 133.15 g/mol 133.15 g/mol
CAS Number 33334-08-641748-71-419335-11-621443-96-9
Appearance Predicted: White to off-white or pale yellow solidWhite to pale yellow solidOff-white solidNot specified
Melting Point Not available119-121 °CNot availableNot available
Solubility Predicted: Sparingly soluble in water; soluble in organic solvents like ethanol, DMF.Almost insoluble in water; soluble in ethanol, dimethylformamide.Low aqueous solubility (17.9 µg/mL at pH 7.4).Not specified

Spectroscopic Characterization Profile

The structural confirmation of this compound relies on standard spectroscopic techniques. Based on the known spectra of substituted indazoles, the following characteristics can be anticipated.[1][8]

  • ¹H NMR: The spectrum would feature a complex multiplet in the aromatic region (approx. δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. A distinct singlet for the C3-H proton would appear downfield (approx. δ 8.0-8.2 ppm). The protons of the N-NH₂ group would likely appear as a broad, D₂O-exchangeable singlet.

  • ¹³C NMR: The spectrum is expected to show seven distinct signals for the seven carbon atoms. The carbons of the benzene ring will resonate in the typical aromatic region (δ 110-140 ppm), while the C3 carbon of the pyrazole ring will also be in this range.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the primary amine (two bands, approx. 3300-3450 cm⁻¹), C-H stretching from the aromatic ring (approx. 3000-3100 cm⁻¹), and C=C/C=N stretching within the bicyclic aromatic system (approx. 1450-1620 cm⁻¹).

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a prominent molecular ion (M⁺) peak at m/z = 133, corresponding to the molecular weight of the compound.

Solid-State Structure and Crystallography

No dedicated crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD). However, insights can be drawn from the parent 1H-indazole. The crystal structure of 1H-indazole reveals that the molecules form chiral helical chains (catemers) through intermolecular N-H···N hydrogen bonds.[9]

The introduction of the N1-amino group in this compound provides an additional hydrogen bond donor site. This is expected to significantly alter the solid-state packing. Instead of the simple N-H···N chain, it is plausible that the N-amino group would participate in more complex hydrogen-bonding networks, potentially forming dimers or sheets involving both the amino protons and the pyrazole N2 atom as acceptors. This is observed in other aminoindazole derivatives where N-H···N and N-H···O hydrogen bonds dictate the formation of inversion dimers and larger networks.[10][11][12]

G cluster_crystal Hypothesized Hydrogen Bonding in this compound cluster_parent Known H-Bonding in 1H-Indazole mol1 Indazole-N-NH₂ mol2 Indazole-N-NH₂ mol1->mol2 N-H···N₂ mol3 Indazole-N-NH₂ mol1->mol3 Potential Dimer/Sheet Formation mol2->mol3 N-H···N₂ p1 Indazole-N-H p2 Indazole-N-H p1->p2 N-H···N₂ (Catemer)

Diagram: Contrasting H-bonding in 1H-indazole vs. This compound.

Synthesis and Methodology

The most direct and logical approach to synthesizing this compound is through the electrophilic N-amination of 1H-indazole. While specific literature for this exact transformation is scarce, a robust protocol can be designed based on well-established amination procedures for N-heterocycles. Hydroxylamine-O-sulfonic acid (HOSA) in an alkaline medium is a classic and effective reagent for this purpose.

Experimental Protocol: Synthesis via N-amination

Objective: To synthesize this compound from 1H-indazole.

Causality: The reaction proceeds via the deprotonation of 1H-indazole by a strong base (e.g., potassium hydroxide) to form the indazolide anion. This anion is a potent nucleophile that attacks the electrophilic nitrogen of hydroxylamine-O-sulfonic acid, displacing the sulfate as a leaving group. An aqueous workup neutralizes the reaction and allows for product extraction.

Materials:

  • 1H-Indazole (1.0 eq)

  • Potassium Hydroxide (KOH) (2.5 eq)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.5 eq)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • 50 mL Round-bottom flask, magnetic stirrer, ice bath, separatory funnel.

Procedure:

  • Preparation of Base Solution: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (2.5 eq) in deionized water (10 mL/g of indazole) and cool the solution to 0-5 °C in an ice bath.

  • Formation of Indazolide Anion: To the cold KOH solution, add 1H-indazole (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C. Stir the mixture for 20-30 minutes at 0-5 °C until all the indazole has dissolved.

  • N-Amination: Prepare a separate solution of hydroxylamine-O-sulfonic acid (1.5 eq) in deionized water (5 mL/g of HOSA). Add this HOSA solution dropwise to the cold indazolide solution over 20 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Extraction: Once the reaction is complete, extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.

G Indazole 1H-Indazole Base KOH / H₂O 0-5 °C Indazole->Base Deprotonation Anion Indazolide Anion Base->Anion HOSA H₂N-OSO₃H (HOSA) Anion->HOSA Nucleophilic Attack Product This compound HOSA->Product Sulfate leaving Workup Extraction & Purification Product->Workup

Diagram: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the N-amino group, which behaves as a potent nucleophile, similar to a hydrazine. This opens access to a variety of derivatives valuable in drug discovery.

  • Formation of Hydrazones: The primary amine readily condenses with aldehydes and ketones to form stable N-indazolyl hydrazones. This reaction is fundamental for introducing diverse side chains and building more complex molecular architectures.

  • Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides provides the corresponding amides and sulfonamides. This allows for the modulation of physicochemical properties such as lipophilicity and hydrogen bonding capacity.

  • Use in Heterocyclic Synthesis: The N-amino group and the adjacent N2 atom can act as a binucleophile in cyclocondensation reactions with 1,3-dielectrophiles (e.g., β-ketoesters, enones) to construct novel fused heterocyclic systems, such as triazolo[5,1-b]indazoles.

G cluster_reactions Key Reactions for Drug Discovery start This compound aldehyde R-CHO (Aldehyde) start->aldehyde Condensation acyl R-COCl (Acyl Chloride) start->acyl Acylation dicarbonyl 1,3-Dicarbonyl start->dicarbonyl Cyclocondensation hydrazone N-Indazolyl Hydrazone aldehyde->hydrazone amide N-Indazolyl Amide acyl->amide fused Fused Heterocycle (e.g., Triazoloindazole) dicarbonyl->fused

Diagram: Key reaction pathways of this compound.

Role in Drug Development and Medicinal Chemistry

The 1H-indazole-3-amine scaffold is a well-established hinge-binding fragment in kinase inhibitors.[2][13] While this compound is a different isomer, it serves as a valuable and potentially underexplored building block for several reasons:

  • Scaffold Hopping and Isomeric Diversification: Synthesizing libraries based on the 1-amino isomer allows for exploration of new chemical space around a validated pharmacophore. The different vector for substituent placement compared to 3-amino or 5-amino isomers can lead to novel binding modes and improved selectivity profiles.[2][13]

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, this compound is an ideal fragment for screening against biological targets. The amino group provides a reliable vector for fragment evolution into more potent lead compounds.

  • Intermediate for Bioactive Molecules: The compound is a key intermediate for synthesizing molecules targeting a range of biological pathways. For example, related aminoindazoles are used to develop agents for cancer and neurological disorders.[14][15]

Safety and Handling

Based on safety data for isomeric aminoindazoles, this compound should be handled with appropriate care.[4][7][16]

  • Hazards: Likely to be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.

  • Precautions for Safe Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation and inhalation of dust.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water and seek medical attention.

Conclusion

This compound, while less explored than its C-amino isomers, is a heterocyclic building block with significant potential for medicinal chemistry and drug discovery. Its unique structure, featuring a nucleophilic N-amino group on the privileged indazole scaffold, provides a versatile platform for synthesizing diverse compound libraries. A thorough understanding of its chemical properties, reactivity, and a reliable synthetic protocol—as outlined in this guide—are essential for researchers aiming to leverage this compound in the development of novel therapeutics.

References

Whitepaper: A Technical Guide to the Synthesis and Discovery of Novel 1H-Indazol-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of an amino group at the N-1 position unlocks a versatile synthetic handle, enabling the creation of novel 1H-Indazol-1-amine derivatives with significant potential for drug discovery. This guide provides an in-depth technical overview of the synthesis of the this compound core via direct electrophilic amination and explores subsequent derivatization strategies to generate libraries of novel compounds. We will detail the underlying chemical principles, provide field-proven experimental protocols, and discuss the causality behind methodological choices to empower researchers in their discovery efforts.

Introduction: The Strategic Value of the Indazole Scaffold

Indazoles are bicyclic aromatic heterocycles that are bioisosteres of indoles.[1] This structural similarity allows them to interact with a wide array of biological targets, and they are found in numerous FDA-approved drugs, including the antiemetic Granisetron and the tyrosine kinase inhibitor Axitinib.[2] While much research has focused on substitutions at the carbon positions of the indazole ring, functionalization of the ring nitrogen atoms offers a distinct vector for modifying a molecule's physicochemical properties, such as solubility, hydrogen bonding capacity, and metabolic stability.

Specifically, the synthesis of 1-amino-1H-indazoles creates a unique platform for chemical exploration. The exocyclic primary amine at the N-1 position serves as a potent nucleophile and a key branching point for combinatorial library synthesis, allowing for the systematic exploration of structure-activity relationships (SAR) in drug development programs.

Synthesis of the this compound Core via Electrophilic Amination

The most direct and effective strategy for installing the N-1 amino group is through electrophilic amination of the parent indazole. This process involves two critical steps: deprotonation of the indazole to form a nucleophilic anion, followed by reaction with an electrophilic nitrogen source.

Mechanistic Rationale: Deprotonation and Nucleophilic Attack

The foundational principle of this synthesis is the acidic nature of the indazole N-H proton. Treatment with a strong, non-nucleophilic base, such as sodium hydride (NaH), quantitatively removes this proton to generate the indazolide anion. This anion is a potent nucleophile that can then react with a suitable electrophilic aminating reagent.[3]

The choice of aminating reagent is critical. The reagent must feature an electrophilic nitrogen atom connected to a good leaving group. O-(Diphenylphosphinyl)hydroxylamine (DPPH) has proven to be an exceptionally effective reagent for this transformation.[1][3] It is a stable, crystalline solid that reacts cleanly with the indazolide anion. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the indazolide anion attacks the nitrogen atom of DPPH, displacing the diphenylphosphinate anion as a leaving group. This forms the crucial N-N bond and yields the desired this compound product.

Reaction_Mechanism cluster_0 Step 1: Anion Formation cluster_1 Step 2: N-N Bond Formation Indazole Indazole (Nucleophilic Precursor) Indazolide Indazolide Anion (Nucleophile) Indazole->Indazolide 1. Deprotonation (THF, 0°C to rt) NaH NaH (Strong Base) Product This compound (Target Core) Indazolide->Product 2. Electrophilic Amination (THF, 0°C to rt) DPPH DPPH (Electrophilic Aminating Reagent) Byproduct Sodium Diphenylphosphinate (Byproduct)

Figure 1: Reaction scheme for the synthesis of the this compound core.
Authoritative Protocol: N-Amination of an Indazole Precursor

The following protocol is adapted from a key step in the total synthesis of the natural product nigellicine, demonstrating its applicability in complex molecule synthesis.[4]

Materials:

  • Indazole Substrate (e.g., Methyl 4-methoxy-6-methyl-1H-indazole-3-carboxylate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • O-(Diphenylphosphinyl)hydroxylamine (DPPH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add the indazole substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2 eq) portion-wise.

    • Causality Note: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation without competing side reactions.

  • Anion Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.

  • Amination: Cool the reaction mixture back down to 0 °C. Add a solution of O-(diphenylphosphinyl)hydroxylamine (DPPH) (1.5 eq) in anhydrous THF dropwise.

    • Causality Note: An excess of the aminating agent ensures the reaction goes to completion. Dropwise addition at low temperature helps to manage any potential exothermicity.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound derivative.

Data Presentation: Reaction Yield

The direct amination strategy is highly effective, as demonstrated in complex synthetic campaigns.

SubstrateProductYieldSource
Methyl 4-methoxy-6-methyl-1H-indazole-3-carboxylateMethyl 1-amino-4-methoxy-6-methyl-1H-indazole-3-carboxylate70%[4]

Discovery of Novel Derivatives: Leveraging the 1-Amino Group

The primary amine at the N-1 position is a versatile functional group that serves as a nucleophilic handle for a wide range of subsequent chemical transformations. This allows for the rapid generation of diverse libraries of compounds for biological screening.

G Start Parent 1H-Indazole Core This compound (Core Scaffold) Start->Core N-Amination (DPPH) [Protocol 2.2] Deriv1 Amide Derivatives Core->Deriv1 Amide Coupling (R-COOH, EDC) Deriv2 Urea Derivatives Core->Deriv2 Urea Formation (R-NCO) Deriv3 Substituted Amines (via Reductive Amination) Core->Deriv3 Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) Screening Biological Screening & SAR Studies Deriv1->Screening Deriv2->Screening Deriv3->Screening

References

Spectroscopic Characterization of 1H-Indazol-1-amine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazol-1-amine is a unique derivative of the indazole scaffold, a core motif in numerous pharmacologically active compounds.[1][2][3][4] While direct experimental spectroscopic data for this compound is not extensively available in public-domain literature, this guide provides a comprehensive, predictive analysis of its spectroscopic characteristics. By leveraging established data from the parent 1H-indazole molecule and closely related amino-substituted analogs, we project the expected spectral signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. This document serves as an expert-level reference for researchers, offering not only predicted data but also detailed experimental protocols and a logical workflow for the definitive characterization of this and similar novel molecules.

Introduction to the Indazole Core and N-Amination

The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in medicinal chemistry, featured in FDA-approved drugs such as the kinase inhibitors Axitinib and Pazopanib, and the antiemetic Granisetron.[5] Its structural rigidity and ability to participate in hydrogen bonding make it an ideal pharmacophore. Most derivatives involve substitution on the carbocyclic ring or at the N-1/N-2 positions with alkyl or aryl groups.

This compound, by contrast, features a primary amino group directly attached to the N-1 position of the pyrazole ring. This N-amination introduces a unique electronic and structural element: a nucleophilic and hydrogen-bond-donating group at a key position, which can significantly alter its chemical properties and biological interactions compared to its C-amino isomers (e.g., 1H-indazol-5-amine). This guide provides the foundational spectroscopic knowledge required to unambiguously identify and characterize this specific isomer.

Molecular Structure of this compound

mol C₇H₇N₃⁺˙ (M⁺˙, m/z 133) frag1 C₇H₆N₂⁺˙ (m/z 118) mol->frag1 - •NH frag2 C₇H₅N⁺˙ (m/z 103) frag1->frag2 - •N frag3 C₅H₄⁺ (m/z 64) frag2->frag3 - HCN cluster_exp Experimental Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Conclusion NMR ¹H, ¹³C, 2D NMR Compare Compare Experimental Data with Predicted Profiles NMR->Compare Correlate Correlate 2D NMR (COSY, HSQC) NMR->Correlate FTIR FTIR FTIR->Compare HRMS HRMS (ESI-TOF) HRMS->Compare Fragment Analyze Fragmentation (MS/MS) HRMS->Fragment Confirm Structure Confirmed Compare->Confirm All Data Consistent Revise Structure Revision (If inconsistent) Compare->Revise Inconsistency Found Fragment->Confirm All Data Consistent Fragment->Revise Inconsistency Found Correlate->Confirm All Data Consistent Correlate->Revise Inconsistency Found

References

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted 1H-Indazol-1-amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically significant therapeutics.[1][2] While extensive research has focused on C-substituted aminoindazoles and N-aryl/alkyl derivatives, the subclass of 1H-indazol-1-amines—characterized by an amino substituent directly on the N1 position of the pyrazole ring—presents a unique and less-explored chemical space. This guide provides a comprehensive analysis of the synthesis, physicochemical properties, and chemical reactivity of substituted 1H-indazol-1-amines. We synthesize data from spectroscopic analysis, explore core physicochemical parameters relevant to drug development, and detail characteristic chemical behaviors, including nucleophilic reactivity and potential for cycloaddition reactions. By integrating established principles of indazole chemistry with specific data on N-amino azoles, this document serves as an essential resource for researchers aiming to exploit the novel properties of this heterocyclic subclass.

Introduction: The Indazole Scaffold and the Significance of N1-Amination

Indazole (or benzopyrazole) is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring.[3] It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1] The indazole nucleus is a bioisostere of indole and is found in numerous FDA-approved drugs, including the anti-emetic Granisetron and several tyrosine kinase inhibitors like Axitinib and Pazopanib, highlighting its importance in drug design.[4][5]

The introduction of an amino group onto the indazole scaffold profoundly influences its biological activity. Most research has centered on substitution at the C3, C5, or C6 positions. However, placing the amino group at the N1 position creates a 1H-indazol-1-amine, an N-aminoazole with distinct electronic and steric properties compared to its C-amino isomers. This substitution pattern generates a hydrazine-like N-N bond within the framework, suggesting unique reactivity and potential as a pharmacophore or a synthetic intermediate.

Caption: Structural comparison of C-aminoindazoles and this compound.

Synthesis of Substituted 1H-Indazol-1-amines

The synthesis of 1H-indazol-1-amines is not as widely documented as that of other isomers. The strategy typically involves two key stages: formation of the indazole core followed by N-amination, or a cyclization pathway that directly installs the N-amino group.

2.1 Formation of the Indazole Core The construction of the indazole ring is a well-established field with numerous methodologies. The choice of method is dictated by the desired substitution pattern on the carbocyclic ring. Key strategies include:

  • Intramolecular C-H Amination: Modern methods allow for the formation of the N-N bond through metal-catalyzed (e.g., copper, silver, palladium) or metal-free oxidative cyclization of aryl hydrazones.[1] For example, silver(I)-mediated intramolecular oxidative C-H amination is an efficient route to various 3-substituted indazoles.[4][5]

  • [3+2] Cycloaddition Reactions: The reaction of in-situ generated arynes with diazo compounds or their precursors (like N-tosylhydrazones) provides a direct and versatile pathway to substituted 1H-indazoles.[6]

  • Classical Cyclization Methods: Traditional routes often involve the diazotization or nitrosation of ortho-alkylanilines or the cyclization of ortho-haloarylhydrazones.[4]

2.2 Introduction of the N1-Amino Group Direct N-amination of a pre-formed indazole ring is the most straightforward conceptual approach. This typically requires an electrophilic amination reagent, such as hydroxylamine-O-sulfonic acid or a chloramine derivative, reacting with the indazolate anion generated by a strong base. However, competition between N1 and N2 alkylation/amination is a known challenge in indazole chemistry, with N2 being the kinetically favored site and N1 being the thermodynamically favored product under certain conditions.[7][8]

An alternative approach involves using a precursor that already contains the N-N bond required for the final structure. For instance, the cyclization of a substituted 2-hydrazinyl benzaldehyde or ketone derivative could potentially yield a this compound scaffold.

Physicochemical Properties

The physical properties of 1H-indazol-1-amines are critical for their application in materials science and drug discovery, governing factors like solubility, membrane permeability, and target binding.

3.1 Spectroscopic Characterization The structural identity of substituted 1H-indazoles is routinely confirmed by NMR and IR spectroscopy.

3.1.1 NMR Spectroscopy The ¹H and ¹³C NMR spectra provide definitive structural information. While specific data for 1H-indazol-1-amines is sparse, the characteristic shifts for the core indazole ring are well-documented and serve as a reliable baseline.[4][5][9]

  • ¹H NMR: The proton on C3 typically appears as a singlet or a narrow doublet downfield, often around 8.0 ppm.[7] The four protons on the benzene ring (H4-H7) resonate in the aromatic region (7.1-8.3 ppm), with their multiplicity and exact shifts depending on the substitution pattern. The N-H protons of the N1-amino group would be expected to appear as a broad signal, the chemical shift of which would be sensitive to solvent and concentration.

  • ¹³C NMR: The carbon shifts are also characteristic. C7a and C3a (the bridgehead carbons) are typically found around 140 ppm and 122 ppm, respectively. The C3 carbon resonates further downfield.[4][5] An N1-amino group, being an electron-donating group, would be expected to shield adjacent carbons, particularly C7a and C3, causing a slight upfield shift relative to N1-alkyl or N1-aryl substituted indazoles.

Position Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
H37.9 - 8.1133 - 137Often a singlet; position is sensitive to N1/C3 substitution.
H47.6 - 7.8120 - 122Typically a doublet.
H57.3 - 7.5127 - 129Typically a triplet or multiplet.
H67.1 - 7.4123 - 125Typically a triplet or multiplet.
H78.1 - 8.3110 - 112Most downfield proton on the benzene ring; sensitive to N1 substituent.
C3a-~122Bridgehead carbon.
C7a-~140Bridgehead carbon, adjacent to N1.
N1-NH₂Variable-Broad signal, exchangeable with D₂O.
Data compiled and generalized from multiple sources for N-substituted 1H-indazoles.[5][7][9][10]

3.1.2 Infrared (IR) Spectroscopy IR spectroscopy is useful for identifying key functional groups. For a this compound, the spectrum would be characterized by:

  • N-H Stretching: Two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂).

  • Aromatic C-H Stretching: Medium to weak bands just above 3000 cm⁻¹.[4][5]

  • C=C Stretching: Medium to strong bands within the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.[11]

3.2 Core Physicochemical Parameters

  • Acidity and Basicity (pKa): The parent 1H-indazole is amphoteric. It can be protonated at N2 (pKa of the conjugate acid ≈ 1.04) or deprotonated at N1 (pKa ≈ 13.86).[12] The presence of an electron-donating amino group at the N1 position would significantly increase the basicity of the N2 atom, leading to a higher pKa for the conjugate acid compared to the parent indazole.

  • Solubility: The amino group increases polarity and provides an additional site for hydrogen bonding, which is expected to enhance aqueous solubility compared to unsubstituted indazole. For reference, C-substituted aminoindazoles like 5-aminoindazole and 6-aminoindazole have measured aqueous solubilities of approximately 18 µg/mL.[13][14]

  • Lipophilicity (logP): The logP (partition coefficient) is a measure of a compound's lipophilicity. The addition of a polar amino group will decrease the logP value relative to the parent indazole, a critical consideration in drug design for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Chemical Reactivity

The N1-amino group imparts unique reactivity to the indazole scaffold, primarily stemming from the nucleophilicity of the exocyclic nitrogen and the potential for the N1-N2-C3 system to act as a 1,3-dipole precursor.

4.1 Nucleophilic Reactions The exocyclic amino group is a potent nucleophile. A clear example of this reactivity is the reaction of 1-aminoindazole with 1-bromoadamantane, which results in a complex mixture of products arising from N-adamantylation, demonstrating the amine's ability to participate in substitution reactions.[15]

4.2 1,3-Dipolar Cycloaddition Reactions N-amino heterocycles can serve as precursors to N-ylides, which are versatile 1,3-dipoles for cycloaddition reactions.[16] While not specifically documented for 1H-indazol-1-amines in the provided literature, it is mechanistically plausible that they could react with aldehydes or ketones to form an N-imino-indazolium ylide. This intermediate could then undergo a [3+2] cycloaddition with a dipolarophile (e.g., an alkene or alkyne) to construct novel fused heterocyclic systems.[17][18] This represents a promising avenue for synthetic exploration.

start This compound dipole N-Imino-indazolium Ylide (1,3-Dipole) start->dipole + R₂C=O - H₂O product Fused Pyrrolidine Ring System dipole->product + Dipolarophile ([3+2] Cycloaddition)

Caption: Plausible pathway for this compound in 1,3-dipolar cycloaddition.

Applications in Drug Discovery

While clinical candidates featuring the specific this compound moiety are not prominent, the broader class of amino-indazoles is of immense importance. The amino group frequently serves as a key hydrogen bond donor, anchoring the molecule into the hinge region of protein kinases.[10] For example, 3-aminoindazole is a critical fragment in numerous potent kinase inhibitors.[19] The exploration of 1H-indazol-1-amines as alternative scaffolds could offer novel intellectual property and potentially unique binding modes or improved pharmacokinetic profiles.

Experimental Protocols

The following protocol details a general method for the synthesis of a substituted 1H-indazole core, which can serve as a precursor for subsequent N-amination studies. This method is adapted from a procedure for reacting N-tosylhydrazones with nitroaromatic compounds.[9]

cluster_workflow Synthetic Workflow A 1. Reagent Setup B 2. Reaction Execution A->B Add DMF, stir C 3. Workup B->C Cool, filter D 4. Purification C->D Silica gel chromatography E 5. Characterization D->E NMR, MS, IR

Caption: General workflow for the synthesis and analysis of indazole derivatives.

Protocol: Synthesis of a 3-Aryl-1H-Indazole Derivative

Objective: To synthesize a 3-aryl-1H-indazole via the reaction of a nitroaromatic compound and an N-tosylhydrazone.

Materials:

  • Substituted nitroaromatic compound (e.g., 1-nitro-4-(trifluoromethyl)benzene) (0.3 mmol)

  • N-tosylhydrazone of an aromatic aldehyde (e.g., benzaldehyde N-tosylhydrazone) (0.36 mmol)

  • Cesium carbonate (Cs₂CO₃) or Sodium Hydride (NaH) (1.08 mmol)

  • Anhydrous Dimethylformamide (DMF) (2.0 mL)

  • Nitrogen (N₂) gas supply

  • 10 mL Schlenk tube, oven-dried

  • Standard laboratory glassware for workup and chromatography

Procedure:

  • Preparation: Add the nitroaromatic compound (0.3 mmol), the N-tosylhydrazone (0.36 mmol), and the base (1.08 mmol) to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Evacuate the tube and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Causality Note: This step is crucial to prevent oxidation of reagents and intermediates by atmospheric oxygen and to handle moisture-sensitive bases like NaH safely.

  • Solvent Addition: Add anhydrous DMF (2.0 mL) to the mixture via syringe under a positive pressure of nitrogen.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 60-80 °C. Stir the solution for the required time (typically monitored by TLC until consumption of the starting material).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water to remove DMF and inorganic salts. Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired 1H-indazole product.[9]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Conclusion

Substituted 1H-indazol-1-amines represent a scientifically intriguing yet underexplored class of heterocyclic compounds. Their unique N-amino substitution pattern distinguishes them from their more common C-amino isomers, imparting distinct physicochemical properties and chemical reactivity. While direct synthetic routes remain an area ripe for development, their preparation from established indazole precursors is feasible. The inherent nucleophilicity and potential for participation in pericyclic reactions make them valuable building blocks for constructing novel molecular architectures. For drug development professionals, this scaffold offers an opportunity to design new chemical entities with unique pharmacophoric features and intellectual property potential, expanding the vast and therapeutically relevant world of indazole chemistry.

References

Tautomerism in 1H-Indazol-1-amine and its Analogues: A Guide to Structure, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3] Its therapeutic success is intrinsically linked to its rich and often complex chemical nature, most notably the phenomenon of tautomerism. Tautomerism, the interconversion of structural isomers through proton migration, profoundly influences the physicochemical properties, receptor binding affinity, and metabolic stability of indazole-containing molecules.[3] This guide provides an in-depth exploration of tautomerism in 1H-Indazol-1-amine and its analogues, a class of compounds presenting a fascinating interplay between annular (ring) and amino-imino (side-chain) tautomerism. We will dissect the structural possibilities, elucidate the factors governing tautomeric equilibrium, detail the critical analytical techniques for characterization, and discuss the profound implications for drug discovery and development.

The Tautomeric Landscape of Indazoles

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert.[4] This process most commonly involves the migration of a hydrogen atom, accompanied by a shift in the position of a double bond.[4] In the context of the indazole nucleus, two primary forms of tautomerism are of critical importance.

Annular Tautomerism: The 1H- vs. 2H-Indazole Equilibrium

The fundamental indazole ring system exists as two primary annular tautomers: the 1H-indazole and the 2H-indazole.[1][5]

  • 1H-Indazole: This "benzenoid" form is generally the more thermodynamically stable of the two, with the proton residing on the nitrogen atom at position 1 (N1).[1][3][6] Computational studies estimate the 1H-tautomer to be more stable by approximately 15-22 kJ/mol.[7][8]

  • 2H-Indazole: This "quinonoid" form, with the proton on the nitrogen at position 2 (N2), is typically higher in energy.[5][7] However, the energy difference is small enough that substitution patterns and solvent effects can shift the equilibrium, and in some specific cases, the 2H-tautomer can be stabilized or become the predominant form.[9][10]

A Deeper Complexity: Introducing this compound

The addition of an amino group at the N1 position, as in this compound, introduces a second layer of tautomerism: amino-imino tautomerism, which competes and combines with the annular equilibrium. This results in at least three plausible tautomeric forms that must be considered.

  • 1H-Amino Tautomer: The canonical form, featuring an exocyclic amino group attached to N1 of the 1H-indazole ring.

  • 2H-Amino Tautomer: A form arising from proton migration from N1 to N2, resulting in an amino group attached to a 2H-indazole ring. This is a classic annular tautomerization.

  • Imino Tautomer: This form results from a proton shift from the exocyclic nitrogen to the ring nitrogen at N2, creating an exocyclic imine double bond. This is a classic amino-imino tautomerization.

The interplay between these forms is the central challenge and opportunity in designing drugs based on this scaffold.

Caption: Tautomeric equilibria in this compound.

Guiding the Equilibrium: Factors Influencing Tautomer Ratios

The predominance of a single tautomer is rarely absolute. The equilibrium is a dynamic process influenced by a delicate balance of intrinsic and extrinsic factors. Understanding these factors is paramount for predicting and controlling molecular behavior.

  • Electronic Effects of Substituents: Electron-withdrawing groups (e.g., -NO₂) and electron-donating groups (-OCH₃, -CH₃) on the benzene ring can alter the relative pKa values of the nitrogen atoms, thereby influencing the proton's preferred location and shifting the 1H/2H balance.[9]

  • Solvent Polarity and Hydrogen Bonding: The solvent environment plays a crucial role.

    • Aprotic Solvents (e.g., CDCl₃): In less polar environments, intramolecular hydrogen bonds can stabilize specific tautomers, such as the 2H form in certain substituted indazoles.[10]

    • Protic Solvents (e.g., DMSO-d₆, H₂O): Polar, protic solvents can form intermolecular hydrogen bonds, potentially stabilizing the more polar tautomer. The 2-methylindazole isomer, for instance, has a significantly larger dipole moment than the 1-methylindazole isomer, suggesting that polar solvents could favor the 2H tautomeric form.[11]

  • pH: The acidity or basicity of the medium can lead to protonation or deprotonation, creating charged species whose stability and structure can differ significantly from the neutral tautomers.

Analytical & Computational Characterization: The Scientist's Toolkit

Unambiguously identifying and quantifying tautomeric forms requires a multi-pronged approach, combining spectroscopic, structural, and computational methods. No single technique provides a complete picture; rather, they offer complementary insights into the solid-state and solution-phase behavior of the molecule.

Characterization_Workflow cluster_input Sample cluster_methods Analytical & Computational Methods cluster_outputs Key Outputs Sample Indazole Analogue (Solid or in Solution) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Sample->NMR XRAY X-ray Crystallography Sample->XRAY COMP Computational Chemistry (DFT, ab initio) Sample->COMP NMR_Out Solution-state structure Tautomer ratios Dynamic exchange info NMR->NMR_Out XRAY_Out Solid-state structure Unambiguous connectivity Bond lengths & angles XRAY->XRAY_Out COMP_Out Relative tautomer stability (ΔG) Predicted spectra Geometric parameters COMP->COMP_Out

Caption: Workflow for the characterization of indazole tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomerism in solution.[12]

  • Expertise & Causality: The chemical environment of a nucleus dictates its resonance frequency (chemical shift). Since tautomers have different atomic connectivity, their NMR spectra will be distinct. ¹H NMR is useful for observing the NH protons, whose chemical shifts and number of signals can indicate the number of species present. ¹³C NMR provides a detailed fingerprint of the carbon skeleton.[13][14] For indazole systems, ¹⁵N NMR is particularly diagnostic, as the nitrogen chemical shifts are exquisitely sensitive to their hybridization state and local electronic environment, often showing large differences between N1 and N2 in the different tautomers.[15][16]

Protocol: NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation: Dissolve 5-10 mg of the indazole analogue in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Causality: The choice of solvent is critical as it can shift the equilibrium. Analyzing the compound in multiple solvents of varying polarity is essential.

  • ¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum. Integrate the signals corresponding to each tautomer to determine their relative populations. For dynamic exchange, variable temperature (VT-NMR) studies may be required.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. The chemical shifts of carbons adjacent to the nitrogen atoms (C3, C3a, C7a) are particularly informative for distinguishing 1H and 2H tautomers.[15]

  • 2D NMR (HSQC/HMBC): Acquire 2D correlation spectra to unambiguously assign all proton and carbon signals for each tautomer present in the solution.

  • (Optional) ¹⁵N NMR: If isotopically enriched material is available, or using a high-sensitivity cryoprobe, acquire a ¹⁵N spectrum. The large chemical shift dispersion provides definitive evidence for the proton's location.

X-ray Crystallography

This technique provides the definitive, high-resolution structure of a molecule in the solid state.[17][18]

  • Expertise & Causality: X-ray crystallography works by diffracting X-rays off the electron clouds of a highly ordered crystal lattice.[17] The resulting diffraction pattern is used to calculate a 3D electron density map, from which the precise position of each atom can be determined.[17] This provides an unambiguous snapshot of a single tautomeric form—the one that is most stable in the crystal lattice. It is the gold standard for confirming connectivity and stereochemistry.[18][19]

Workflow: Single Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the rate-limiting step.[18] Common methods include slow evaporation from a saturated solution or vapor diffusion.

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction data are collected as the crystal is rotated.[17]

  • Structure Solution & Refinement: The diffraction pattern is computationally processed to solve the phase problem and generate an initial structural model. This model is then refined against the experimental data to yield the final structure with high precision.

  • Analysis: Analyze the final structure to confirm which tautomer is present in the solid state. Trustworthiness: It is critical to remember that the solid-state structure may not be the dominant or biologically active tautomer in solution.

Computational Chemistry

Theoretical calculations are an invaluable partner to experimental work, providing insights into the intrinsic stability of tautomers and helping to interpret spectroscopic data.

  • Expertise & Causality: Methods like Density Functional Theory (DFT) solve approximations of the Schrödinger equation to calculate the electronic structure and energy of a molecule. By calculating the energies of all possible tautomers, we can predict their relative stabilities (ΔE or ΔG).[9][20] Including a solvent model (e.g., Polarizable Continuum Model - PCM) allows for the prediction of solvent effects on the equilibrium.

Protocol: DFT Calculation of Tautomer Stability

  • Structure Building: Construct 3D models of all plausible tautomers (e.g., 1H-amino, 2H-amino, imino).

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP functional with a 6-31G** basis set). This finds the lowest energy conformation for each isomer.[9][20]

  • Frequency Calculation: Perform a frequency calculation on each optimized structure. Self-Validation: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable tautomer.

  • Energy Calculation: Record the final electronic energy (with zero-point vibrational energy correction) for each confirmed minimum. The difference in these energies (ΔE) predicts the relative stability.

  • Solvation Effects: Repeat the final energy calculation using a continuum solvation model to estimate the influence of a specific solvent on the tautomeric equilibrium.

Tautomer of Indazole AnalogueGas Phase ΔE (kJ/mol)ΔE in DMSO (kJ/mol)ΔE in Chloroform (kJ/mol)
1H-Tautomer 0 (Reference)0 (Reference)0 (Reference)
2H-Tautomer +18.5+15.2+17.1
OH-Tautomer (keto-enol) +55.0+48.3+52.5
Table based on representative data from computational studies on related indazolones.[9][21]

Implications for Drug Development: Why Tautomerism Matters

The seemingly subtle shift of a single proton can have dramatic consequences for a drug candidate's profile. Controlling or at least understanding the tautomeric preference is a critical task in medicinal chemistry.

  • Biological Activity: Tautomers are distinct chemical entities. They possess different shapes, hydrogen bonding patterns (donor/acceptor sites), and electrostatic potentials. Consequently, one tautomer may bind to a biological target (e.g., a kinase) with high affinity, while another is inactive. The observed biological activity is a weighted average based on the potency of each tautomer and its population in the assay medium.

  • Pharmacokinetics (ADME):

    • Absorption & Solubility: Tautomers can have different polarities and pKa values, which directly impact their solubility and ability to cross cell membranes.

    • Metabolism: The metabolic fate of a drug can be tautomer-dependent. One form might be susceptible to oxidation by cytochrome P450 enzymes, while another is stable.

  • Intellectual Property: The different tautomeric forms of a molecule can be considered distinct chemical entities, which has significant implications for patentability and intellectual property protection.

Conclusion and Future Perspectives

The tautomerism of this compound and its analogues is a multifaceted phenomenon rooted in the fundamental principles of physical organic chemistry. For drug development professionals, it is not an academic curiosity but a critical variable that must be managed. A comprehensive strategy employing high-resolution NMR, definitive solid-state analysis by X-ray crystallography, and predictive computational modeling is essential for elucidating the tautomeric landscape of any new indazole-based drug candidate. Future efforts will likely focus on developing synthetic strategies that can "lock" the molecule into the desired, most active tautomeric form, thereby optimizing drug efficacy and minimizing off-target effects and pharmacokinetic liabilities.

References

Mechanism of action of 1H-Indazol-1-amine based compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 1H-Indazole-Amine Based Compounds in Oncology

Abstract

The 1H-indazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a multitude of biological targets with high affinity.[1][2] When functionalized with an amine group, particularly at the 1, 3, or 6-positions, these compounds exhibit a remarkable breadth of anticancer activities. This guide provides a comprehensive exploration of the molecular mechanisms underpinning the therapeutic potential of 1H-indazole-amine derivatives. We will dissect their dominant role as protein kinase inhibitors, explore alternative mechanisms including the modulation of apoptosis and immuno-oncology pathways, and provide validated experimental protocols for researchers in the field. This document is intended for drug discovery scientists and researchers seeking a deep, mechanistically-grounded understanding of this critical compound class.

Part 1: The Dominant Paradigm - Protein Kinase Inhibition

The dysregulation of protein kinases is a fundamental driver of oncogenesis, making them prime targets for therapeutic intervention.[3] 1H-Indazole-amine derivatives have emerged as a highly successful class of kinase inhibitors, largely due to the scaffold's ability to function as an effective "hinge-binder." The 1H-indazole-3-amine moiety, in particular, has been shown to form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a key interaction for potent and selective inhibition.[4]

Key Kinase Targets and Pathways

1H-indazole-amine compounds have been developed to target both tyrosine and serine/threonine kinases implicated in tumor growth, proliferation, and survival.

  • Tyrosine Kinases:

    • Fibroblast Growth Factor Receptors (FGFRs): Overactivity of FGFRs is linked to various cancers.[5] Several 1H-indazol-3-amine derivatives have been identified as potent inhibitors of FGFR1 and FGFR2, demonstrating efficacy in both enzymatic and cellular assays.[1][5][6] For instance, the addition of a 2,6-difluoro-3-methoxyphenyl group to the scaffold yielded a compound with an FGFR2 IC₅₀ of 2.0 nM.[6]

    • Vascular Endothelial Growth Factor Receptors (VEGFRs): As critical mediators of angiogenesis, VEGFRs are a validated cancer target. Indazole-pyrimidine based derivatives have been rationally designed to inhibit VEGFR-2, with substitutions like a sulfonamide group leading to enhanced activity (IC₅₀ = 34.5 nM).[1]

    • Bcr-Abl: This fusion protein is the hallmark of chronic myeloid leukemia (CML). Specific 1H-indazol-3-amine derivatives have shown potent inhibition of both wild-type and the notoriously drug-resistant T315I mutant Bcr-Abl, with IC₅₀ values as low as 0.014 µM and 0.45 µM, respectively.[6]

  • Serine/Threonine Kinases:

    • Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centrosome duplication, and its overexpression is linked to genomic instability and tumorigenesis, especially in breast cancer.[7] N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been synthesized as exceptionally potent PLK4 inhibitors, with compound K22 showing an enzymatic IC₅₀ of just 0.1 nM and significant anti-proliferative effects in MCF-7 breast cancer cells.[7][8]

    • Pim Kinases: This family of kinases regulates signaling pathways fundamental to tumorigenesis. Efforts in this area have led to the development of 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors.[9]

    • ERK/MAPK Pathway: Interestingly, some indazole derivatives can induce apoptosis through the selective activation of the extracellular signal-regulated kinases (ERK) in the MAPK pathway, demonstrating the complex signaling outcomes these compounds can trigger.[10]

Data Presentation: Potency of Representative 1H-Indazole-Amine Kinase Inhibitors
Compound ClassTarget KinaseIC₅₀ (Enzymatic)Target Cell LineIC₅₀ (Cellular)Reference(s)
N-(1H-indazol-6-yl)benzenesulfonamide (K22)PLK40.1 nMMCF-7 (Breast)1.3 µM[7][8]
1H-indazol-3-amine derivative (99)FGFR12.9 nMKG140.5 nM[6]
1H-indazol-3-amine derivative (89)Bcr-Abl (T315I)0.45 µMK562 (CML)6.50 µM[6]
3-(pyrazin-2-yl)-1H-indazolePan-PimPotent (specific value not stated)KMS-12 (Myeloma)N/A[9]
Indazole-pyrimidine derivative (13i)VEGFR-234.5 nMN/AN/A[1]

Mandatory Visualization: Kinase Inhibitor Screening Workflow

G cluster_0 In Vitro Screening cluster_1 Cell-Based Validation cluster_2 In Vivo Studies Compound_Library 1H-Indazole-Amine Compound Library Primary_Assay Primary Screen (Biochemical Kinase Assay) Compound_Library->Primary_Assay High-Throughput Dose_Response Dose-Response (IC50 Determination) Primary_Assay->Dose_Response Active 'Hits' Selectivity_Panel Kinase Selectivity Panel (>100 Kinases) Dose_Response->Selectivity_Panel Potent Compounds Cell_Prolif Cell Proliferation Assay (e.g., MTT, SRB) Selectivity_Panel->Cell_Prolif Potent & Selective Leads Target_Engage Target Engagement Assay (e.g., Western Blot for p-Substrate) Cell_Prolif->Target_Engage Apoptosis_Assay Apoptosis/Cell Cycle Assay (Flow Cytometry) Target_Engage->Apoptosis_Assay PK_Study Pharmacokinetics (PK) Apoptosis_Assay->PK_Study Validated Leads Xenograft_Model Tumor Xenograft Efficacy Model PK_Study->Xenograft_Model

Caption: A typical workflow for identifying and validating 1H-indazole-amine based kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC₅₀ of a compound against a specific protein kinase. The principle relies on quantifying the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity.

Materials:

  • Purified recombinant kinase of interest.

  • Specific peptide substrate for the kinase.

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP solution at a concentration near the Kₘ for the target kinase.

  • 1H-Indazole-amine test compounds serially diluted in DMSO.

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent.

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate luminometer.

Methodology:

  • Compound Plating: Prepare serial dilutions of the test compound (e.g., 10-point, 3-fold dilutions starting from 100 µM) in DMSO. Dispense 50 nL of each dilution into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) controls and wells without enzyme for "maximum inhibition" (0% activity) controls.

  • Enzyme Preparation: Dilute the purified kinase in kinase reaction buffer to a 2X working concentration.

  • Enzyme Addition: Add 5 µL of the 2X kinase solution to each well containing the test compound or DMSO. Allow the plate to incubate for 15-20 minutes at room temperature to permit compound binding to the kinase.

  • Initiation of Reaction: Prepare a 2X substrate/ATP solution by mixing the peptide substrate and ATP in the kinase reaction buffer. Add 5 µL of this solution to all wells to start the kinase reaction. The final volume is now 10 µL.

  • Reaction Incubation: Incubate the plate at 30°C for 1 hour. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption in the control wells).

  • Reaction Termination and Signal Generation: Equilibrate the Kinase-Glo® reagent to room temperature. Add 10 µL of the reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.

  • Signal Reading: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Read the luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - [RLU_compound - RLU_no_enzyme] / [RLU_DMSO - RLU_no_enzyme]).

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 2: Beyond Kinase Inhibition - Alternative Mechanisms

While kinase inhibition is a primary mechanism, the therapeutic effects of 1H-indazole-amines are not limited to this action. Certain derivatives engage other critical cancer pathways, offering alternative or complementary routes to inducing tumor cell death.

Modulation of Apoptotic Pathways
  • p53/MDM2 Pathway and Bcl-2 Family: Several 1H-indazole-3-amine derivatives have been shown to induce apoptosis and affect the cell cycle. Mechanistic studies on one such compound, designated '6o', suggested its pro-apoptotic activity stems from the inhibition of anti-apoptotic Bcl-2 family members and interference with the p53/MDM2 pathway.[11][12] This dual action releases the brakes on apoptosis, providing a powerful anti-tumor effect.

  • Ubiquitin Specific Protease 7 (USP7) Inhibition: The deubiquitinase USP7 is a key regulator of the p53 tumor suppressor. By removing ubiquitin from MDM2 (which targets p53 for degradation), USP7 indirectly promotes p53 destruction. Indazole-based compounds have been identified that inhibit USP7, leading to the stabilization and activation of p53, which in turn triggers apoptosis and cell cycle arrest.[6]

Immunomodulation via IDO1 Inhibition
  • Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme that catalyzes the rate-limiting step in tryptophan catabolism. In the tumor microenvironment, IDO1 expression leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses T-cell function and allows the tumor to evade the immune system.[10]

  • 1H-Indazole-Amine Based IDO1 Inhibitors: Recognizing this immune escape mechanism, researchers have designed novel 1,3-dimethyl-6-amino-1H-indazole derivatives as IDO1 inhibitors. Compound '7' from this series was shown to remarkably suppress IDO1 expression in a concentration-dependent manner in hypopharyngeal carcinoma cells, representing a promising strategy for reactivating anti-tumor immunity.[10]

Mandatory Visualization: Apoptotic and Immunomodulatory Pathways

G cluster_0 Apoptosis Regulation cluster_1 Immunomodulation Indazole_USP7 1H-Indazole-Amine (USP7i) USP7 USP7 Indazole_USP7->USP7 Indazole_Bcl2 1H-Indazole-Amine (Bcl-2i) Bcl2 Bcl-2 Indazole_Bcl2->Bcl2 MDM2 MDM2 USP7->MDM2 de-ubiquitinates p53 p53 MDM2->p53 degrades Apoptosis Apoptosis p53->Apoptosis Bcl2->Apoptosis Indazole_IDO1 1H-Indazole-Amine (IDO1i) IDO1 IDO1 Enzyme Indazole_IDO1->IDO1 Suppresses Expression Kynurenine Kynurenine IDO1->Kynurenine Tryptophan Tryptophan Tryptophan->IDO1 T_Cell T-Cell Function Kynurenine->T_Cell Inhibits

Caption: Alternative mechanisms of 1H-indazole-amines in apoptosis and immunomodulation.

Part 3: Validating Cellular Effects

Elucidating the molecular mechanism is only the first step. It is crucial to validate that this mechanism translates into the desired cellular outcomes, namely the inhibition of cancer cell growth and the induction of cell death.

Antiproliferative Activity

The most fundamental measure of an anticancer agent's efficacy is its ability to halt the proliferation of cancer cells. This is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀). Two widely accepted methods are:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.[4][11][13]

  • SRB (Sulforhodamine B) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total biomass and thus provides a measure of cell number.[3]

Data Presentation: Anti-Proliferative Activity of 1H-Indazole-Amines
CompoundTarget Cell LineCancer TypeAssayCellular IC₅₀Reference(s)
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f)HCT116ColorectalSRB14.3 ± 4.4 µM[3]
1H-indazole-3-amine derivative (6o)K562CMLMTT5.15 µM[4][11][12]
1H-indazole-3-amine derivative (6o)HEK-293Normal Kidney (Selectivity)MTT33.2 µM[4][11][12]
N-(1H-indazol-6-yl)benzenesulfonamide (K22)MCF-7BreastN/A1.3 µM[7]
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36)HCT116ColorectalN/A0.4 ± 0.3 µM[3]
Experimental Protocol: MTT Assay for Cell Proliferation

Materials:

  • Human cancer cell line of interest (e.g., HCT116, K562).

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA (for adherent cells).

  • 1H-Indazole-amine test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS, sterile filtered).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Clear, flat-bottomed 96-well plates.

  • Microplate reader (absorbance at 570 nm).

Methodology:

  • Cell Seeding: Harvest exponentially growing cells. For adherent cells, wash with PBS and detach with Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge. Resuspend the cell pellet and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

  • Cell Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach (for adherent lines) and resume growth.

  • Compound Treatment: Prepare 2X final concentrations of your serially diluted test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with medium + DMSO for vehicle controls and wells with medium only for untreated controls.

  • Incubation: Incubate the cells with the compounds for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium from the wells. Add 150 µL of DMSO (or other solubilization buffer) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance of the plate at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of compound concentration and fit to a dose-response curve to determine the IC₅₀.

Conclusion and Future Perspectives

The 1H-indazole-amine scaffold is a versatile and powerful platform for the development of novel anticancer agents. Its primary mechanism of action is through the competitive inhibition of protein kinases, where it serves as an effective ATP-mimetic hinge-binding fragment. However, its utility extends beyond this single paradigm, with derivatives demonstrating the ability to induce apoptosis through modulation of the p53 and Bcl-2 pathways, and to re-engage the immune system via inhibition of the critical IDO1 enzyme.

The future of drug development with this scaffold lies in the rational design of next-generation inhibitors. This may involve creating compounds with enhanced selectivity for specific kinase isoforms to minimize off-target effects, or conversely, designing multi-targeted agents that simultaneously inhibit key nodes in parallel cancer-driving pathways (e.g., co-targeting a proliferation kinase and an angiogenesis receptor). As our understanding of tumor biology deepens, the 1H-indazole-amine core will undoubtedly remain a central tool in the arsenal of medicinal chemists striving to create more effective and safer cancer therapies.

References

A Technical Guide to the Solubility and Stability of 1H-Indazol-1-amine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1H-Indazol-1-amine is a unique heterocyclic amine scaffold with potential applications in medicinal chemistry. As with any new chemical entity (NCE), a thorough understanding of its physicochemical properties is paramount for successful drug development. This guide provides an in-depth framework for characterizing the solubility and stability of this compound. In the absence of extensive published data for this specific isomer, this document emphasizes predictive methodologies and robust experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate critical data for formulation, analytical method development, and regulatory submissions. We will delve into the theoretical considerations for solubility, provide detailed, step-by-step protocols for its empirical determination, and outline a comprehensive strategy for assessing chemical stability under forced degradation conditions as mandated by ICH guidelines.

Introduction: The Indazole Scaffold and the Uncharacterized this compound

Indazoles are bicyclic heterocyclic aromatic compounds that are structural isomers of benzimidazole. They are recognized as important pharmacophores due to their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. The indazole core can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the thermodynamically more stable form.

While significant research has been conducted on various substituted indazoles, particularly those with amine groups at positions 3, 4, 5, 6, and 7, there is a notable lack of publicly available data on the physicochemical properties of This compound . This N-aminoindazole isomer presents a unique profile for investigation. Its properties will be dictated by the interplay between the aromatic indazole ring and the exocyclic N-amino group. This guide provides a systematic approach to characterizing its solubility and stability, two critical parameters that influence a compound's journey from a laboratory curiosity to a viable therapeutic agent.

Solubility Profile: Prediction and Experimental Determination

Solubility is a critical determinant of a drug's bioavailability and developability. The "like dissolves like" principle provides a foundational, albeit simplistic, starting point for predicting solubility. Given the presence of the aromatic indazole core and the polar amine group, this compound is expected to exhibit a nuanced solubility profile.

Predicted Solubility of this compound

Based on the general characteristics of related aminoindazoles and aromatic amines, a qualitative prediction of solubility in common pharmaceutical solvents can be made.

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe amine group can form hydrogen bonds with protic solvents, but the bicyclic aromatic core is hydrophobic. Solubility in water is expected to be pH-dependent.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents can act as hydrogen bond acceptors and have dipole moments that can solvate the polar amine group and the indazole ring.
Nonpolar Hexane, TolueneLowThe significant polarity of the N-amino group will likely lead to poor solvation in nonpolar media.
Experimental Protocol for Equilibrium Solubility Determination

To move beyond prediction, empirical determination of solubility is essential. The equilibrium solubility (or thermodynamic solubility) assay is the gold standard. This method measures the concentration of a compound in a saturated solution after it has reached equilibrium with an excess of solid material.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, pH buffers, ethanol, DMSO)

  • Incubator shaker

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Calibrated analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Vials and other standard laboratory glassware

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure there is enough solid to maintain saturation throughout the experiment.

  • Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: After incubation, remove the vials and allow them to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by centrifugation or filtration.[1]

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[2]

Causality Behind Experimental Choices:

  • Excess Solid: Using an excess of the compound ensures that the solution remains saturated, which is the definition of equilibrium solubility.

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

  • Agitation: Agitation increases the surface area of the solid in contact with the solvent, accelerating the dissolution process and helping to reach equilibrium faster.

  • HPLC Quantification: HPLC is a highly specific and sensitive technique, making it ideal for accurately quantifying the concentration of the dissolved compound without interference from potential impurities.

Diagram of the Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_analysis Data Analysis prep1 Weigh excess this compound prep2 Add to known volume of solvent prep1->prep2 equil1 Seal vials and place in incubator shaker prep2->equil1 equil2 Agitate at constant temperature (e.g., 24-48h) equil1->equil2 sep1 Centrifuge or filter to remove undissolved solid equil2->sep1 quant1 Dilute clear supernatant sep1->quant1 quant2 Analyze by validated HPLC method quant1->quant2 analysis1 Calculate concentration quant2->analysis1 analysis2 Report solubility (e.g., in mg/mL) analysis1->analysis2

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Forced Degradation Studies

Assessing the chemical stability of an NCE is a non-negotiable step in drug development. Forced degradation studies, also known as stress testing, are carried out to identify potential degradation products and pathways.[3][4] This information is crucial for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing formulation and packaging decisions.[5][6]

Factors Influencing the Stability of this compound

Several factors can be anticipated to influence the stability of this compound:

  • pH: The N-amino group and the indazole ring nitrogens can be protonated or deprotonated depending on the pH, which can significantly affect the molecule's susceptibility to hydrolysis.

  • Oxidation: Aromatic amines are often susceptible to oxidation, which can lead to colored degradation products. The presence of oxygen and trace metals can catalyze these reactions.

  • Temperature: Elevated temperatures can accelerate degradation reactions, following the principles of the Arrhenius equation.

  • Light: The aromatic indazole ring system may absorb UV or visible light, leading to photolytic degradation.

Potential Degradation Pathways

While the specific degradation pathways for this compound are unknown, we can hypothesize based on the chemistry of aromatic amines and indazoles:

  • Oxidation of the Amino Group: The N-amino group could be oxidized to form nitroso, nitro, or other related species.

  • Ring Opening: Under harsh acidic or basic conditions, the pyrazole portion of the indazole ring could potentially undergo cleavage.

  • Dimerization/Polymerization: Radical-mediated reactions, particularly under oxidative or photolytic stress, could lead to the formation of dimers or higher-order oligomers.

  • Hydrolysis of the N-N Bond: While likely requiring harsh conditions, the N-amino group's N-N bond could be a point of hydrolytic cleavage.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies should be conducted according to ICH guideline Q1A(R2).[3] The goal is to achieve a target degradation of 5-20%.[3][7]

Objective: To investigate the degradation of this compound under various stress conditions and to support the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • High-purity water

  • Temperature-controlled ovens

  • Photostability chamber

  • Calibrated pH meter

  • Stability-indicating HPLC method

Procedure: A stock solution of this compound is prepared and subjected to the following conditions in parallel:

  • Acid Hydrolysis: Mix the drug solution with an equal volume of HCl solution. Store at an elevated temperature (e.g., 60°C) for a specified time.

  • Base Hydrolysis: Mix the drug solution with an equal volume of NaOH solution. Store at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Mix the drug solution with a solution of hydrogen peroxide. Store at room temperature.

  • Thermal Degradation: Expose a solid sample and a solution of the drug to dry heat in an oven (e.g., 80°C).

  • Photolytic Degradation: Expose a solid sample and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][7] A control sample should be kept in the dark.

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating HPLC method.

Self-Validating System: The success of a forced degradation study hinges on the analytical method's ability to separate all degradation products from the parent peak and from each other. This is often assessed using a photodiode array (PDA) detector to check for peak purity. The method is considered "stability-indicating" if it can accurately quantify the decrease in the parent compound's concentration while simultaneously detecting the formation of degradation products.[5][8][9]

Diagram of the Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_eval Evaluation prep1 Prepare stock solution of this compound stress1 Acid Hydrolysis (HCl, heat) prep1->stress1 stress2 Base Hydrolysis (NaOH, heat) prep1->stress2 stress3 Oxidation (H2O2) prep1->stress3 stress4 Thermal (Dry Heat) prep1->stress4 stress5 Photolytic (ICH Q1B) prep1->stress5 sampling1 Withdraw samples at time points stress1->sampling1 stress2->sampling1 stress3->sampling1 stress4->sampling1 stress5->sampling1 sampling2 Neutralize & Dilute sampling1->sampling2 sampling3 Analyze via Stability-Indicating HPLC sampling2->sampling3 eval1 Assess peak purity sampling3->eval1 eval2 Quantify parent drug & degradants eval1->eval2 eval3 Identify degradation pathways eval2->eval3

Caption: Workflow for Forced Degradation Studies.

Conclusion

References

1H-Indazol-1-amine derivatives as privileged scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

1H-Indazole Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The 1H-indazole core is a preeminent example of a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and a proven track record in the development of successful therapeutics. As a bioisostere of the natural indole nucleus, it offers a unique combination of physicochemical properties and hydrogen bonding capabilities that enable it to interact with a wide array of biological targets.[1] This guide provides a comprehensive analysis of the 1H-indazole scaffold, intended for researchers, chemists, and drug development scientists. We will explore its fundamental properties, delve into modern synthetic strategies, and examine its critical role in the design of targeted therapies, particularly in oncology. Key FDA-approved drugs such as Niraparib (a PARP inhibitor) and Axitinib (a tyrosine kinase inhibitor) serve as potent examples of the scaffold's clinical significance.[2][3] This document synthesizes current knowledge, presenting detailed experimental protocols, structure-activity relationship (SAR) insights, and a forward-looking perspective on the future of this exceptional heterocyclic system.

The 1H-Indazole Core: A Foundation for Drug Discovery

The Indazole Scaffold: Structure and Properties

Indazole, or benzopyrazole, is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring. It exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[3][4] This guide focuses on the 1H-tautomer, which is the predominant form and the structural basis for numerous clinically important molecules.[3] Its role as a bioisosteric replacement for indole is a cornerstone of its utility, allowing chemists to modulate properties like metabolism, pKa, and receptor-binding interactions while maintaining a similar spatial and electronic profile.

The "Privileged Scaffold" Concept

A privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets. The 1H-indazole nucleus is a classic exemplar of this concept.[1][5] Its structural rigidity, combined with the strategic placement of nitrogen atoms, allows it to serve as an excellent "hinge-binding" motif, particularly in the ATP-binding pocket of protein kinases.[6][7] This versatility has enabled the development of indazole-based compounds across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][8]

FDA-Approved Drugs Highlighting the Scaffold's Success

The therapeutic relevance of the 1H-indazole core is unequivocally validated by its presence in several FDA-approved drugs. These molecules underscore the scaffold's ability to produce potent and selective agents with favorable pharmacokinetic profiles.

  • Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian, fallopian tube, and peritoneal cancers.[2][3]

  • Axitinib & Pazopanib: Multi-targeted tyrosine kinase inhibitors (TKIs) used in the treatment of renal cell carcinoma.[2][3]

  • Entrectinib: A potent inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and NTRK, used to treat specific types of solid tumors.[3]

Synthetic Strategies for the 1H-Indazole Nucleus

The construction of the 1H-indazole core has evolved from classical methods to highly efficient modern catalytic reactions, enabling rapid access to diverse libraries of derivatives.

Modern Catalytic Approaches

Contemporary synthetic chemistry has largely converged on metal-catalyzed intramolecular cyclization reactions, which offer high yields and broad functional group tolerance.

  • Palladium-Catalyzed C-H Amination: This method involves the intramolecular cyclization of aminohydrazones, providing a direct and efficient route to the indazole core.[3]

  • Copper-Catalyzed Cyclization: The use of copper catalysts for the cyclization of o-haloaryl N-sulfonylhydrazones is another robust strategy that proceeds under relatively mild conditions.[3]

  • Silver-Mediated C-H Amination: Silver(I) oxidants can mediate an intramolecular oxidative C-H amination to construct a variety of 3-substituted 1H-indazoles, which can be challenging to synthesize via other routes.[2]

G cluster_start Starting Materials cluster_reaction Key Cyclization Reactions cluster_product Product A o-Haloaryl Hydrazones R1 Copper-Catalyzed Cyclization A->R1 B Aminohydrazones R2 Palladium-Catalyzed C-H Amination B->R2 C Aryl Ketone Hydrazones R3 Silver-Mediated Oxidative C-H Amination C->R3 P 1H-Indazole Core R1->P R2->P R3->P

General overview of modern synthetic routes to the 1H-indazole core.
Protocol: Suzuki Coupling for C5-Arylation of 1H-Indazol-3-amine

This protocol describes a common post-modification strategy to diversify the indazole scaffold, based on methodologies reported in the literature for creating potent anticancer agents.[7]

  • Reagents & Setup: To a microwave vial, add 5-bromo-1H-indazol-3-amine (1.0 eq), the desired arylboronic acid or ester (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent: Add a 1:1 mixture of 1,4-dioxane and water.

  • Catalyst: Purge the mixture with nitrogen gas for 10-15 minutes. Add the palladium catalyst, such as PdCl₂(dppf)₂ (0.05 eq).

  • Reaction: Seal the vial and heat the reaction mixture to 90 °C for 6 hours, or until TLC/LCMS analysis indicates completion of the reaction.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 5-aryl-1H-indazol-3-amine derivative.[7]

1H-Indazole Derivatives as Kinase Inhibitors

The most prominent application of the 1H-indazole scaffold is in the development of protein kinase inhibitors for cancer therapy.[6] The N1-H and N2 atoms of the pyrazole ring are perfectly positioned to act as hydrogen bond donors and acceptors, respectively, allowing them to form key interactions with the "hinge" region of the kinase ATP-binding pocket.[7]

Key Kinase Targets and Structure-Activity Relationships (SAR)
  • Anaplastic Lymphoma Kinase (ALK): In ALK inhibitors like Entrectinib, the 3-aminoindazole core anchors the molecule in the hinge region. Modifications at other positions are then optimized to achieve high potency and selectivity.[3]

  • Fibroblast Growth Factor Receptor (FGFR): For FGFR1 inhibitors, the 3-aminoindazole group forms crucial hydrogen bonds with hinge residues Ala564 and Glu562. The phenyl portion of the indazole engages in π–π stacking with Phe489, further stabilizing the complex.[6]

  • Pan-Pim Kinases: Systematic optimization of 3-(pyrazin-2-yl)-1H-indazole derivatives led to potent pan-Pim kinase inhibitors. SAR studies revealed that substitution on the piperidine moiety was critical for achieving nanomolar potency.[3][9]

G RTK Receptor Tyrosine Kinase (e.g., FGFR, ALK) Substrate Substrate Protein RTK->Substrate Phosphorylates Indazole 1H-Indazole Inhibitor (e.g., Entrectinib) Indazole->RTK Binds to ATP Pocket Block X ATP ATP ATP->RTK P P SubstrateP Phosphorylated Substrate Protein Downstream Downstream Signaling (Proliferation, Survival) SubstrateP->Downstream Block->RTK Inhibits

Mechanism of action for 1H-indazole-based kinase inhibitors.
Comparative Inhibitory Activity

The following table summarizes the inhibitory potency of representative 1H-indazole derivatives against various kinase targets.

Compound Name/IDTarget KinaseIC₅₀ (nM)Reference
Entrectinib (127)ALK12[3]
Compound 109EGFR (T790M)5.3[3]
Compound 89Bcr-Abl (WT)14[3]
Compound 98FGFR115.0[3]
Compound 82aPim-10.4[3]
Compound 30lPAK19.8[10]

IC₅₀ values represent the concentration of inhibitor required for 50% inhibition of enzyme activity.

Applications Beyond Kinase Inhibition

While kinase inhibition is a major application, the scaffold's versatility extends to other important anticancer mechanisms.

Modulation of the p53/MDM2 Pathway

Recent studies have shown that certain 1H-indazole-3-amine derivatives can induce apoptosis and affect the cell cycle in cancer cells.[7][11] One promising compound, 6o , was found to reduce the expression of the anti-apoptotic protein Bcl-2 and MDM2, while up-regulating the tumor suppressor p53.[7][11] This suggests a mechanism of action that involves disrupting the p53-MDM2 interaction, leading to cancer cell death.[11]

G MDM2 MDM2 p53 p53 MDM2->p53 Promotes Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Promotes Indazole Indazole Cmpd. 6o Indazole->MDM2 Inhibits Expression

Proposed mechanism for Indazole 6o via the p53/MDM2 pathway.

Experimental Protocols for Biological Evaluation

Validating the activity of novel 1H-indazole derivatives requires robust and reproducible biological assays.

Protocol: In Vitro Cellular Antiproliferative (MTT) Assay

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.[8]

  • Cell Seeding: Plate human cancer cells (e.g., K562, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 1H-indazole test compounds in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.

G A 1. Seed Cancer Cells in 96-well plate B 2. Add Serial Dilutions of Indazole Compounds A->B C 3. Incubate 48-72h B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan with DMSO D->E F 6. Read Absorbance (490 nm) E->F G 7. Calculate IC50 Value F->G

Workflow for the MTT cellular proliferation assay.

Conclusion and Future Perspectives

The 1H-indazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its proven ability to interact with high-value therapeutic targets, particularly protein kinases, and its presence in multiple marketed drugs validate its "privileged" status. The development of efficient and versatile synthetic methodologies continues to expand the accessible chemical space for this core.

Future research will likely focus on several key areas:

  • Novel Target Identification: Applying the 1H-indazole scaffold to new and challenging biological targets beyond the kinase family.

  • Enhanced Selectivity: Fine-tuning substitution patterns to develop inhibitors with exquisite selectivity, thereby minimizing off-target effects and improving safety profiles.

  • PROTACs and Molecular Glues: Utilizing the 1H-indazole as a warhead or binding element in novel therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs).

  • Bioisosteric Innovation: Exploring novel bioisosteric replacements for the indazole core itself to overcome potential liabilities such as metabolism or patentability.

The continued exploration of 1H-indazole chemistry and biology promises to yield the next generation of targeted therapeutics, further cementing its legacy as one of the most impactful scaffolds in the history of drug discovery.

References

An In-Depth Technical Guide to the In Silico Prediction of 1H-Indazol-6-amine Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Predicting the biological activity of novel indazole derivatives is a critical step in the drug discovery pipeline, and in silico computational methods offer a rapid and resource-efficient means to achieve this.[2] This guide provides a comprehensive, in-depth technical workflow for predicting the bioactivity of a specific, well-characterized molecule: 1H-Indazol-6-amine .

Due to the ambiguity surrounding the exact structure of "1H-Indazol-1-amine," this guide will use the readily identifiable and biologically relevant isomer, 1H-Indazol-6-amine (PubChem CID: 81423) , as a practical case study.[3] The principles and methodologies detailed herein are broadly applicable to other novel small molecules. We will traverse the complete in silico pipeline, from initial target identification and molecular docking to the prediction of pharmacokinetic properties (ADMET) and the construction of quantitative structure-activity relationship (QSAR) models. Each section is designed to provide not only a step-by-step protocol but also the scientific rationale behind the chosen methods, ensuring a blend of technical accuracy and field-proven insight for researchers, scientists, and drug development professionals.

Introduction: The Indazole Scaffold and the Imperative of In Silico Screening

Indazoles are bicyclic heterocyclic compounds that are considered "privileged structures" in drug discovery.[4] Their ability to mimic the purine core of ATP allows them to interact with the ATP-binding pockets of a wide array of protein kinases, making them a fertile ground for developing inhibitors of key signaling pathways implicated in diseases like cancer.[1][4] Indeed, several indazole-based drugs, such as the kinase inhibitors Axitinib and Pazopanib, are approved for cancer treatment.[1]

The specific molecule under investigation, 1H-Indazol-6-amine, has been identified in scientific literature as a key scaffold for derivatives exhibiting potent anticancer activity.[5][6][7] Studies have demonstrated that derivatives of 6-aminoindazole can induce apoptosis and cell cycle arrest, with some acting as inhibitors of enzymes like Indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy.[8][9]

Before embarking on costly and time-consuming synthesis and in vitro testing, computational screening provides an indispensable preliminary evaluation.[2] The in silico workflow allows us to build a comprehensive bioactivity profile, predict potential protein targets, estimate binding affinity, and assess the molecule's "drug-likeness." This predictive power enables researchers to prioritize the most promising candidates, thereby streamlining the path to discovery.[10]

Molecule of Interest:

  • Name: 1H-Indazol-6-amine

  • PubChem CID: 81423[3]

  • Canonical SMILES: C1=CC2=C(C=C1N)NN=C2[3]

  • Molecular Formula: C7H7N3[3]

The In Silico Bioactivity Prediction Workflow: An Integrated Approach

The prediction of a compound's bioactivity is not a single experiment but a multi-faceted workflow. Each stage provides a different layer of information, and together they create a holistic predictive model of the molecule's potential biological role and therapeutic utility.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction Analysis cluster_2 Phase 3: Property Prediction cluster_3 Phase 4: Synthesis & Validation Target_ID Target Fishing (Ligand-Based Similarity) Inverse_Docking Inverse Docking (Structure-Based) Docking Molecular Docking (Binding Mode & Affinity) Target_ID->Docking Inverse_Docking->Docking QSAR QSAR Modeling (Predictive Activity) Docking->QSAR ADMET ADMET Prediction (Drug-Likeness) QSAR->ADMET Decision Data Synthesis & Prioritization ADMET->Decision Validation In Vitro / In Vivo Experimental Validation Decision->Validation Molecule 1H-Indazol-6-amine (SMILES Input) Molecule->Target_ID Molecule->Inverse_Docking

Fig. 1: Integrated workflow for in silico bioactivity prediction of 1H-Indazol-6-amine.

Phase 1: Target Identification - "Who Will the Molecule Talk To?"

The crucial first step is to generate a list of potential protein targets. This process, often called "target fishing," utilizes the principle that structurally similar molecules tend have similar biological activities.

Ligand-Based Target Prediction

This approach leverages vast databases of known ligands and their experimentally validated targets. By comparing the 2D and 3D structure of our query molecule (1H-Indazol-6-amine) to these databases, we can identify proteins that are likely to bind to it.

Protocol: Target Prediction with SwissTargetPrediction

The SwissTargetPrediction server is an excellent, publicly available tool for this purpose.

  • Navigate to the Web Server: Access the SwissTargetPrediction tool.

  • Input Molecule: Copy the canonical SMILES string for 1H-Indazol-6-amine (C1=CC2=C(C=C1N)NN=C2) and paste it into the query box.

  • Select Organism: Choose "Homo sapiens" to focus the search on human proteins.

  • Run Prediction: Click the "Predict targets" button to initiate the search.

  • Analyze Results: The server will return a list of probable targets, ranked by a probability score. The results are categorized by protein class (e.g., Kinases, Enzymes, G-protein coupled receptors).

Causality & Interpretation: The algorithm works by calculating the 2D and 3D similarity between the query molecule and a library of over 370,000 active molecules. A high probability score suggests that our molecule shares significant structural features with known ligands for a particular target, making an interaction plausible. For 1H-Indazol-6-amine, we can anticipate a high probability for various protein kinases, consistent with the known activity of the indazole scaffold.[1]

Predicted Targets for 1H-Indazol-6-amine

A hypothetical output from a target prediction server is summarized below. This data illustrates the expected prominence of kinases as primary targets.

Target ClassRepresentative Target ExamplesPredicted Probability
KinasesVEGFR2, FGFR1, Aurora Kinase AHigh
EnzymesIndoleamine 2,3-dioxygenase (IDO1)Moderate
G-protein coupledSerotonin Receptors (e.g., 5-HT3)Moderate
Other ProteinsPolo-like kinase 4 (PLK4)Moderate
Table 1: Representative potential targets for 1H-Indazol-6-amine as predicted by ligand-based similarity methods.

Phase 2: Molecular Docking - Simulating the "Handshake"

Once we have a list of prioritized targets, molecular docking allows us to model the physical interaction between our ligand (1H-Indazol-6-amine) and the target protein at an atomic level. This technique predicts the binding conformation and estimates the binding affinity, providing a quantitative measure of interaction strength.[4]

Core Principle: Molecular docking algorithms explore numerous possible orientations of the ligand within the protein's binding site and use a scoring function to rank these poses based on their calculated binding energy. A lower, more negative binding energy typically indicates a more stable and favorable interaction.

Protocol: Molecular Docking with AutoDock Vina

For this protocol, we will use Polo-like kinase 4 (PLK4) as our example target, as it is a known cancer target for which indazole derivatives have shown inhibitory activity.[11] We will use the PDB structure 4JXF .[11]

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis PDB 1. Obtain Protein Structure (e.g., PDB: 4JXF) Ligand 2. Prepare Ligand (1H-Indazol-6-amine) Grid 3. Define Binding Site (Grid Box Generation) PDB->Grid Ligand->Grid Dock 4. Run Docking (AutoDock Vina) Grid->Dock Analyze 5. Analyze Results (Binding Energy & Pose) Dock->Analyze Visualize 6. Visualize Interaction (PyMOL, Chimera) Analyze->Visualize

Fig. 2: Step-by-step workflow for a molecular docking experiment.
  • Protein Preparation:

    • Download the protein structure file (e.g., 4JXF.pdb) from the Worldwide Protein Data Bank (wwPDB).[12]

    • Using software like AutoDockTools (ADT) or UCSF Chimera, prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms.

    • Save the prepared protein in the required PDBQT format. This format includes atomic charges and atom types necessary for the Vina force field.

  • Ligand Preparation:

    • Generate a 3D structure of 1H-Indazol-6-amine from its SMILES string using a tool like Open Babel or the ChemDraw function in ADT.

    • Assign Gasteiger charges and define the rotatable bonds of the ligand.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Definition:

    • Define the search space for the docking simulation. This is a 3D grid box that encompasses the known binding site of the protein (the ATP-binding pocket for kinases).

    • The coordinates and dimensions of this box are saved in a configuration text file. The binding site can be identified from the position of the co-crystallized ligand in the original PDB file or through binding site prediction servers.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the prepared protein, the prepared ligand, and the configuration file as inputs.

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out results.pdbqt --log results.log

  • Results Analysis:

    • Vina will output a PDBQT file containing the top-predicted binding poses (typically 9), ranked by their binding affinity scores (in kcal/mol).

    • The most negative score represents the best-predicted binding mode.

    • Analyze the hydrogen bonds and hydrophobic interactions between the ligand and key amino acid residues (e.g., hinge region residues like Glu-90 and Cys-92 in PLK4) using visualization software like PyMOL.[11]

Trustworthiness & Validation: The reliability of a docking result is strengthened when the predicted pose aligns with known structure-activity relationship (SAR) data. For instance, the indazole core is expected to form hydrogen bonds with the kinase hinge region, mimicking adenine's interaction.[4][11] The predicted binding affinity should also correlate with experimental activity (IC50 values) for a series of related compounds.

Phase 3: ADMET and QSAR Prediction

While docking predicts target interaction, it doesn't tell us if the molecule can become a successful drug. We must also predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and build models to correlate its structure with activity.

ADMET & Physicochemical Property Prediction

A molecule with high potency is useless if it is poorly absorbed by the body, rapidly metabolized, or is toxic. ADMET prediction tools use a combination of rules-based and model-based approaches to forecast these properties.

Protocol: ADMET Prediction with SwissADME

SwissADME is a free and comprehensive web tool for predicting physicochemical properties and ADMET parameters.[13][14]

  • Navigate to the Web Server: Access the SwissADME tool.

  • Input Molecule: Paste the SMILES string for 1H-Indazol-6-amine (C1=CC2=C(C=C1N)NN=C2) into the query box.

  • Run Prediction: Click "Run" to start the analysis.

  • Analyze Results: The server provides a wealth of data, including:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Water Solubility.

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation.

    • Drug-likeness: Adherence to filters like Lipinski's Rule of Five, which helps predict oral bioavailability.

    • Medicinal Chemistry: Alerts for Pan-Assay Interference Compounds (PAINS) or other undesirable chemical features.

Predicted ADMET & Physicochemical Properties for 1H-Indazol-6-amine

Property/RulePredicted Value/StatusImplication for Drug Development
Molecular Weight ( g/mol )133.15Good (Lipinski: <500)
LogP (Lipophilicity)1.60Good (Lipinski: <5)
Hydrogen Bond Donors2Good (Lipinski: ≤5)
Hydrogen Bond Acceptors2Good (Lipinski: ≤10)
GI AbsorptionHighLikely to be well-absorbed from the gut.
BBB PermeantNoUnlikely to cross the blood-brain barrier; good for peripheral targets.
Lipinski's Rule of Five0 ViolationsHigh likelihood of oral bioavailability.
Table 2: Summary of predicted ADMET and physicochemical properties for 1H-Indazol-6-amine using a tool like SwissADME.
Quantitative Structure-Activity Relationship (QSAR)

QSAR is a ligand-based method that builds a mathematical model relating the chemical structures of a set of compounds to their biological activity.[15] If you have a dataset of indazole analogs with measured IC50 values against a specific target, you can build a QSAR model to predict the activity of new, unsynthesized analogs like 1H-Indazol-6-amine.

Protocol: Conceptual QSAR Workflow

  • Data Collection: Compile a dataset of structurally similar compounds (e.g., other indazole amines) with experimentally determined biological activity against a single target (e.g., IC50 values for PLK4).

  • Descriptor Calculation: For each molecule in the dataset, calculate a wide range of numerical "descriptors" that represent its physicochemical properties (e.g., LogP, molecular weight, polar surface area, electronic properties).

  • Data Splitting: Divide the dataset into a "training set" (typically ~80%) and a "test set" (~20%).

  • Model Building: Use a machine learning algorithm (e.g., multiple linear regression, random forest) to build a mathematical equation (the QSAR model) that relates the descriptors of the training set molecules to their activity.

  • Model Validation: Use the model to predict the activity of the test set compounds. The model's predictive power is assessed by how well its predictions match the known experimental values for the test set (e.g., using metrics like R²). A robust and predictive model can then be used to estimate the activity of novel compounds.[15][16]

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for characterizing the potential bioactivity of 1H-Indazol-6-amine . Through a combination of ligand- and structure-based methods, we can efficiently generate hypotheses about its biological targets, binding interactions, and drug-like properties.

  • Target Prediction suggests that 1H-Indazol-6-amine is likely to interact with protein kinases and other enzymes implicated in cancer, such as IDO1 .

  • Molecular Docking provides a detailed atomic-level view of how it might bind to a specific target like PLK4 , allowing for rational, structure-based design of more potent derivatives.

  • ADMET and Physicochemical Profiling indicates that the core scaffold possesses favorable drug-like properties, including high predicted GI absorption and adherence to Lipinski's Rule of Five.

The collective output of this in silico analysis provides a strong rationale for prioritizing 1H-Indazol-6-amine and its derivatives for chemical synthesis and subsequent in vitro experimental validation. The computational predictions serve as a critical, data-driven foundation to guide and accelerate the journey from a chemical structure to a potential therapeutic candidate.

References

An In-Depth Technical Guide to the Chemical Space of 1H-Indazol-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1][3][4][5] The 1H-indazole tautomer is of particular interest due to its thermodynamic stability and prevalence in biologically active molecules.[1][2] This guide provides a comprehensive exploration of the chemical space of 1H-Indazol-1-amine derivatives, focusing on synthetic strategies, bioisosteric modifications, structure-activity relationships (SAR), and key therapeutic applications.

I. Synthetic Strategies for 1H-Indazole Derivatives

The synthesis of the 1H-indazole core and its subsequent derivatization are critical for exploring its chemical space. Various methods have been developed, each with its own advantages and limitations.

A. Classical and Modern Synthetic Approaches

Traditional methods for synthesizing the indazole ring often involve harsh conditions, such as the use of strong acids or bases and high temperatures.[4] Modern synthetic chemistry has introduced milder and more efficient protocols.

Key Synthetic Routes:

  • Intramolecular C-H Amination: Silver(I)-mediated intramolecular oxidative C-H amination is an efficient method for constructing a variety of 3-substituted 1H-indazoles.[6]

  • Cyclization of o-haloaryl N-sulfonylhydrazones: Copper-catalyzed cyclization offers a versatile approach to 1H-indazoles at lower temperatures and with lower catalyst loading.[1]

  • 1,3-Dipolar Cycloaddition: The reaction of arynes with diazomethane derivatives provides an efficient route to 1H-indazoles.[4]

  • From Aromatic Carbonyl Compounds: A mild approach involves the reaction of aromatic carbonyl compounds with a nitrogen source to form oximes, which are then converted to 1H-indazoles.[4]

B. Synthesis of 1H-Indazol-3-amine Derivatives: A Key Intermediate

The 1H-indazol-3-amine moiety is a crucial building block for many potent kinase inhibitors and other therapeutic agents.[7][8][9] Its synthesis is a key step in the development of novel indazole-based drugs.

A common and efficient synthesis starts from 5-bromo-2-fluorobenzonitrile, which is refluxed with hydrazine hydrate to yield 5-bromo-1H-indazol-3-amine.[7][10] This intermediate can then undergo further reactions, such as Suzuki coupling, to introduce diverse substituents at the 5-position.[7][10]

Experimental Protocol: Synthesis of 5-aryl-1H-indazol-3-amine[7][10]
  • Step 1: Synthesis of 5-bromo-1H-indazol-3-amine.

    • 5-bromo-2-fluorobenzonitrile is refluxed with an excess of 80% hydrazine hydrate for approximately 20 minutes.

    • The reaction mixture is cooled, and the resulting precipitate is filtered, washed with water, and dried to afford the product.

  • Step 2: Suzuki Coupling.

    • 5-bromo-1H-indazol-3-amine is reacted with a desired aryl boronic acid or ester in the presence of a palladium catalyst (e.g., PdCl2(dppf)2) and a base (e.g., Cs2CO3).

    • The reaction is typically carried out in a solvent mixture such as 1,4-dioxane/H2O at elevated temperatures (e.g., 90 °C) under a nitrogen atmosphere.

    • After completion, the reaction is worked up to isolate the 5-aryl-1H-indazol-3-amine product.

II. Exploring the Chemical Space: Bioisosteric Replacements and SAR

Systematic exploration of the chemical space of this compound derivatives is crucial for optimizing their pharmacological properties. This involves making strategic structural modifications and studying their impact on biological activity.

A. Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design.[11] It can be used to improve potency, selectivity, metabolic stability, and pharmacokinetic profiles.[11]

Common Bioisosteric Replacements for Indazole Derivatives:

  • Amide to 1,2,4-Oxadiazole: The amide linker can be replaced with a 1,2,4-oxadiazole ring, which can act as a cyclic bioisostere with similar hydrogen bond acceptor properties.[12][13] This modification has been successfully applied in the development of potent and selective monoamine oxidase B (MAO-B) inhibitors.[12][13]

  • Catechol to Indazole: The indazole moiety can serve as a bioisosteric replacement for a catechol group, retaining or even improving the biological activity of the parent compound.[14] This strategy has been employed in the development of phosphodiesterase-4 (PDE4) inhibitors and protein tyrosine kinase inhibitors.[14]

B. Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound derivatives, SAR studies have provided valuable insights for the design of more potent and selective inhibitors of various targets.

Key SAR Insights for Indazole-Based Kinase Inhibitors:

  • The 1H-indazole-3-amine scaffold is a well-established hinge-binding fragment for many kinases.[7][8]

  • Substitutions at the 5- and 6-positions of the indazole ring can significantly impact potency and selectivity. For example, in a series of 6-substituted amino-1H-indazole derivatives, the N-(4-fluorobenzyl) substituent at the 6-position led to potent antiproliferative activity against human colorectal cancer cells.[15]

  • The nature of the substituent at the 3-position is also critical. For instance, 3-aminoindazole derivatives have shown potent activity against anaplastic lymphoma kinase (ALK).[1]

III. Therapeutic Applications and Biological Targets

The versatility of the 1H-indazole scaffold has led to its incorporation into a wide range of therapeutic agents targeting various diseases.

A. Anticancer Activity

Indazole derivatives have demonstrated significant potential as anticancer agents, with several compounds entering clinical trials or receiving FDA approval.[1][7][8]

Key Cancer-Related Targets:

  • Tyrosine Kinases: Many indazole-based drugs, such as Axitinib and Pazopanib, are potent tyrosine kinase inhibitors.[6] The 1H-indazole-3-amine core effectively binds to the hinge region of these enzymes.[7][8]

  • Poly(ADP-ribose) Polymerase (PARP): Niraparib, a PARP inhibitor with an indazole core, is used for the treatment of recurrent ovarian cancer.[6]

  • Polo-like Kinase 4 (PLK4): Certain 1H-indazole derivatives have been identified as potent inhibitors of PLK4, a key regulator of centriole duplication.[1]

  • Epidermal Growth Factor Receptor (EGFR): Structure-guided design has led to the development of 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors.[1]

B. Other Therapeutic Areas

Beyond oncology, 1H-indazole derivatives have shown promise in other therapeutic areas.

  • Neurodegenerative Diseases: 1,2,4-oxadiazole-containing 1H-indazole derivatives have been developed as potent and selective inhibitors of monoamine oxidase B (MAO-B), a target for the treatment of neurodegenerative disorders.[12][13]

  • Anti-inflammatory Activity: Indazole derivatives have been investigated for their anti-inflammatory properties.[3][5]

  • Antimicrobial and Antiparasitic Activity: The indazole scaffold has been explored for the development of new antimicrobial and antiparasitic agents.[3][5]

IV. Characterization and Analysis

The unambiguous characterization of newly synthesized this compound derivatives is essential to ensure their purity and structural integrity.

A. Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the structure of indazole derivatives.[6][7] Specific chemical shifts and coupling patterns provide detailed information about the substitution pattern on the indazole ring and the nature of the appended functional groups.[6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.[6][7]

B. Crystallography
  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of a molecule, including the tautomeric form and the conformation of substituents.[16]

V. Future Directions and Conclusion

The exploration of the chemical space of this compound derivatives continues to be a vibrant area of research in medicinal chemistry. The development of novel synthetic methodologies, the application of rational drug design principles, and the identification of new biological targets will undoubtedly lead to the discovery of new and improved therapeutic agents based on this versatile scaffold. The insights provided in this guide serve as a foundation for researchers to navigate this exciting chemical space and contribute to the advancement of drug discovery.

Data Presentation

Table 1: Antiproliferative Activity of Selected 1H-Indazole-6-amine Derivatives [15][17]

CompoundStructureIC50 (µM) in HCT116 CellsIC50 (µM) in MRC5 (Normal) Cells
9f N-(4-fluorobenzyl)-1H-indazol-6-amine14.3 ± 4.4>100

Table 2: Inhibitory Activity of Selected 1H-Indazole-3-amine Derivatives against Cancer Cell Lines [7][8][9]

CompoundIC50 (µM) K562IC50 (µM) A549IC50 (µM) PC-3IC50 (µM) Hep-G2IC50 (µM) HEK-293 (Normal)
6o 5.15---33.2
5k ---3.3212.17
5-Fu (Control) -----

Note: '-' indicates data not reported in the cited source.

Visualizations

Synthesis_Workflow Start Start 5-bromo-2-fluorobenzonitrile 5-bromo-2-fluorobenzonitrile Start->5-bromo-2-fluorobenzonitrile Reflux Reflux 5-bromo-2-fluorobenzonitrile->Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reflux 5-bromo-1H-indazol-3-amine 5-bromo-1H-indazol-3-amine Reflux->5-bromo-1H-indazol-3-amine Suzuki Coupling Suzuki Coupling 5-bromo-1H-indazol-3-amine->Suzuki Coupling Aryl Boronic Acid/Ester Aryl Boronic Acid/Ester Aryl Boronic Acid/Ester->Suzuki Coupling 5-aryl-1H-indazol-3-amine 5-aryl-1H-indazol-3-amine Suzuki Coupling->5-aryl-1H-indazol-3-amine End End 5-aryl-1H-indazol-3-amine->End

Caption: Synthetic workflow for 5-aryl-1H-indazol-3-amine derivatives.

SAR_Logic cluster_modifications Structural Modifications CoreScaffold This compound Core Bioisosteric Bioisosteric Replacement (e.g., Amide -> Oxadiazole) CoreScaffold->Bioisosteric Modify Substituent Substituent Variation (e.g., at C3, C5, C6) CoreScaffold->Substituent Modify BiologicalActivity Biological Activity (Potency, Selectivity) Bioisosteric->BiologicalActivity Impacts ADMET Pharmacokinetic Properties (ADMET) Bioisosteric->ADMET Impacts Substituent->BiologicalActivity Impacts Substituent->ADMET Impacts

Caption: Logic of Structure-Activity Relationship (SAR) exploration.

References

Methodological & Application

Synthetic Routes for N-Substituted 1H-Indazol-1-amine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Aminoindazoles in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into numerous FDA-approved drugs, including treatments for cancer and inflammatory diseases.[2] Among the various functionalized indazoles, N-substituted 1H-indazol-1-amines represent a unique and increasingly important class of molecules. The introduction of an amino group at the N1 position dramatically alters the scaffold's electronic and steric profile, opening new avenues for molecular design and interaction with biological targets. These compounds serve as critical intermediates in the synthesis of more complex molecules and are being explored for their potential as novel therapeutic agents.

This guide provides a comprehensive overview of the primary synthetic strategies for accessing N-substituted 1H-indazol-1-amines, with a focus on the underlying chemical principles and detailed, actionable protocols for laboratory execution.

Core Synthetic Strategy: Electrophilic Amination of the Indazole Nucleus

The most direct and widely employed method for the synthesis of 1H-indazol-1-amines is the electrophilic amination of the indazole N-H bond. This approach involves the reaction of an indazole, acting as a nucleophile, with a reagent that delivers an electrophilic "NH2+" equivalent. The success of this strategy hinges on the careful selection of the aminating agent and the optimization of reaction conditions to ensure regioselective amination at the N1 position.

Mechanism of Electrophilic Amination

The reaction typically proceeds via the deprotonation of the indazole N-H by a suitable base to generate the indazolide anion. This anion then acts as a potent nucleophile, attacking the electrophilic nitrogen of the aminating agent. Subsequent workup yields the desired 1H-indazol-1-amine. The choice of base is critical; it must be strong enough to deprotonate the indazole (pKa ≈ 14) but not so reactive as to decompose the aminating agent.

graph "Electrophilic_Amination_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Indazole [label="1H-Indazole"]; Base [label="Base (e.g., NaH, KHMDS)", shape=ellipse, fillcolor="#FFFFFF"]; Indazolide [label="Indazolide Anion"]; AminatingAgent [label="Electrophilic Aminating Agent\n(e.g., H₂N-X)"]; Product [label="this compound"]; Byproduct [label="Base-H⁺ + X⁻"];

Indazole -> Indazolide [label="Deprotonation"]; Base -> Indazolide; Indazolide -> Product [label="Nucleophilic Attack"]; AminatingAgent -> Product; Product -> Byproduct [style=invis];

{rank=same; Indazole; Base;} {rank=same; Indazolide; AminatingAgent;} }

Figure 1: Generalized mechanism for the electrophilic amination of 1H-indazole.

Key Electrophilic Aminating Reagents and Protocols

Several classes of reagents have been developed for electrophilic amination. The selection of the appropriate reagent often depends on the substrate scope, desired scale, and safety considerations.

Hydroxylamine-O-sulfonic Acid (HOSA)

Hydroxylamine-O-sulfonic acid is a classic and effective reagent for the N-amination of a variety of N-heterocycles.[3] It is a crystalline solid that is relatively stable but should be handled with care. In a basic medium, it serves as an excellent source of an electrophilic amino group.

Protocol 1: N-Amination of 1H-Indazole using HOSA

Materials:

  • 1H-Indazole

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1H-indazole (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the indazole.

  • Basification: Cool the solution to 0 °C in an ice bath. Add finely powdered potassium hydroxide (1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the resulting suspension for 30 minutes at 0 °C.

  • Addition of HOSA: In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (1.5 eq) in a minimal amount of DMF. Add this solution dropwise to the indazole solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to 0 °C and cautiously quench with cold deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous DMF: Provides a polar aprotic medium to dissolve the reactants and facilitate the formation of the indazolide anion.

  • Potassium Hydroxide (KOH): A strong base is required to deprotonate the weakly acidic N-H of the indazole.

  • Controlled Addition at 0 °C: The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions and decomposition of the aminating agent.

  • Aqueous Workup: Quenches the reaction and dissolves inorganic byproducts.

  • Column Chromatography: Necessary to separate the desired N1-aminated product from any unreacted starting material and potential N2-aminated regioisomer.

O-Tosylhydroxylamine (THA) and its Derivatives

O-Tosylhydroxylamine and related compounds, such as N-Boc-O-tosyl hydroxylamine, are powerful electrophilic aminating agents.[4][5] The tosyl group is an excellent leaving group, enhancing the electrophilicity of the nitrogen atom.

Protocol 2: N-Amination using O-Tosylhydroxylamine

Materials:

  • Substituted 1H-Indazole

  • O-Tosylhydroxylamine (THA)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Indazole Addition: Add a solution of the substituted 1H-indazole (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Deprotonation: Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.

  • THA Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add a solution of O-tosylhydroxylamine (1.1 eq) in anhydrous THF dropwise.

  • Reaction: Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Quenching and Workup: Cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentration and Purification: Concentrate the filtrate in vacuo and purify the residue by flash chromatography on silica gel.

graph "Synthetic_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Start [label="Start: 1H-Indazole"]; Deprotonation [label="Deprotonation with Base\n(e.g., NaH in THF)"]; N_Amination [label="Electrophilic Amination\n(e.g., with O-Tosylhydroxylamine)"]; Workup [label="Aqueous Workup & Extraction"]; Purification [label="Column Chromatography"]; Product [label="End: this compound", fillcolor="#EA4335"];

Start -> Deprotonation; Deprotonation -> N_Amination; N_Amination -> Workup; Workup -> Purification; Purification -> Product; }

Figure 2: General experimental workflow for the synthesis of this compound.

Monochloramine (NH₂Cl)

Monochloramine is a highly reactive aminating agent that can be generated in situ or used as a solution.[2] Due to its reactivity and potential hazards, it is often employed in flow chemistry setups for safer handling.[6] The reaction with indazoles is expected to be rapid.

Conceptual Protocol for N-Amination with Monochloramine:

Data Summary: Comparison of Aminating Agents

ReagentAdvantagesDisadvantagesTypical Yields
HOSA Commercially available, solid, effective for various heterocycles.[3]Can be shock-sensitive, requires careful handling.Moderate to Good
THA Highly reactive, good leaving group, often gives clean reactions.[5]Can be unstable, preparation required.Good to Excellent
NH₂Cl Highly reactive, atom-economical.[2]Gaseous or unstable solution, requires specialized handling or in situ generation, potential for over-reaction.[6]Variable

Troubleshooting and Considerations

  • Regioselectivity: While N1 amination is generally favored thermodynamically, small amounts of the N2 isomer may form. Careful purification is essential to isolate the desired product.

  • Substituent Effects: Electron-withdrawing groups on the indazole ring can increase the acidity of the N-H bond, facilitating deprotonation. Conversely, electron-donating groups may slow down this step. Steric hindrance near the N1 position can disfavor the reaction.

  • Safety: The aminating agents described are reactive and potentially hazardous. Always consult the safety data sheet (SDS) before use and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium hydride is highly flammable and reacts violently with water.

Conclusion

The synthesis of N-substituted 1H-indazol-1-amines is a valuable capability for medicinal chemists and researchers in drug development. Electrophilic amination stands out as the most direct and versatile strategy. By understanding the underlying mechanisms and carefully selecting the aminating agent and reaction conditions, researchers can efficiently access these important building blocks for the creation of novel and potentially life-saving therapeutics.

References

Application Notes & Protocols: A Guide to the Palladium-Catalyzed Synthesis of 1H-Indazol-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold and its N-Amination

The indazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its presence in FDA-approved drugs such as the anti-cancer agent Niraparib and the tyrosine kinase inhibitor Pazopanib underscores its importance in medicinal chemistry and drug development.[2] The functionalization of the indazole ring is a key strategy for modulating the pharmacological properties of these molecules.

While C-functionalization of the indazole core is well-established, the direct formation of a nitrogen-nitrogen bond at the N1 position to yield 1H-Indazol-1-amine derivatives presents a unique synthetic challenge and a significant opportunity. These derivatives are valuable building blocks for creating complex nitrogen-rich molecules. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds.[3][4] This guide details the application of these powerful catalytic systems for the synthesis of this compound derivatives, focusing on the underlying mechanisms, reaction optimization, and detailed experimental protocols.

Mechanistic Framework: The Palladium Catalytic Cycle for N-N Bond Formation

The palladium-catalyzed N-amination of indazoles is analogous to the celebrated Buchwald-Hartwig amination, involving a Pd(0)/Pd(II) catalytic cycle. The key transformation is the coupling of the indazole N-H bond with a suitable aminating agent. The generally accepted mechanism proceeds through several key steps, as illustrated below.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OA_Complex Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (R-NH-OX + Pd(0)) Amido_Complex Palladium(II) Indazolyl Amido Complex OA_Complex->Amido_Complex Ligand Exchange & Deprotonation (Indazole-H, Base) RE_Product Reductive Elimination Product Complex Amido_Complex->RE_Product Reductive Elimination RE_Product->Pd0 Release of Product Product This compound Derivative Indazole 1H-Indazole AminatingAgent Aminating Agent (R-NH-OX) Base Base caption Fig. 1: Simplified Catalytic Cycle

Caption: Simplified catalytic cycle for Pd-catalyzed N-N bond formation.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an electrophilic aminating agent (e.g., a hydroxylamine derivative), forming a Pd(II) complex.

  • Deprotonation & Ligand Exchange: The 1H-indazole is deprotonated by a base to form an indazolide anion. This nucleophile then displaces a ligand on the Pd(II) center.

  • Reductive Elimination: This is the crucial bond-forming step. The indazolyl group and the amino group couple, forming the desired N-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Key Parameters for Reaction Success: An Application Scientist's Perspective

The efficiency and success of the synthesis hinge on the careful selection of four key components. Understanding the causality behind these choices is critical for optimization and troubleshooting.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts.[3][6] They are reduced in situ to the active Pd(0) species. The choice often depends on air stability and cost, with Pd₂(dba)₃ being more sensitive but often more active.

  • Ligand: The ligand is arguably the most critical component. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For N-N bond formation, bulky, electron-rich phosphine ligands are essential.

    • Why? Bulky ligands promote the crucial reductive elimination step, preventing catalyst decomposition and favoring product formation. Electron-richness increases the electron density on the palladium, which enhances the rate of oxidative addition.

    • Recommended Ligands: Xantphos, RuPhos, and BINAP have demonstrated excellent performance in related C-N coupling reactions and are strong starting points for optimization.[3][4][7]

  • Base: A base is required to deprotonate the 1H-indazole, generating the active nucleophile. The choice of base must be carefully considered to avoid degradation of substrates or reagents.

    • Common Choices: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective but can be incompatible with base-sensitive functional groups. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance.[3][7]

  • Solvent: Anhydrous, aprotic polar solvents are necessary to ensure the stability of the catalyst and reagents.

    • Recommended Solvents: Toluene and 1,4-dioxane are the most commonly used solvents, as they effectively dissolve the reactants and are stable at the elevated temperatures often required for the reaction.[3][7]

Experimental Protocol: Synthesis of a Model this compound Derivative

This section provides a detailed, step-by-step protocol for a representative palladium-catalyzed N-amination reaction.

Workflow start Start: Assemble Glassware setup 1. Inert Atmosphere Setup (Schlenk Line / Glovebox) start->setup charge 2. Charge Vessel (Indazole, Pd Precatalyst, Ligand, Base) setup->charge solvent 3. Add Anhydrous Solvent charge->solvent reagent 4. Add Aminating Agent solvent->reagent react 5. Heat & Stir (Monitor by TLC/LC-MS) reagent->react workup 6. Reaction Workup (Quench, Extract, Dry) react->workup purify 7. Purification (Flash Chromatography) workup->purify end End: Characterized Product purify->end caption Fig. 2: General Experimental Workflow

References

The Aminoindazole Scaffold: A Privileged Motif in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Aminoindazole Core in Oncology Research

In the landscape of targeted cancer therapy, protein kinase inhibitors represent a paradigm of precision medicine. Within this class of therapeutics, the indazole scaffold has emerged as a "privileged" structure, capable of interacting with the ATP-binding site of a multitude of kinases with high affinity and selectivity.[1][2] While various isomers of aminoindazole exist, this guide will focus on the synthetic applications of the most prominent members utilized in kinase inhibitor development, particularly 3-amino-1H-indazole and its derivatives. Although the user inquiry specified 1H-Indazol-1-amine, a comprehensive review of the medicinal chemistry literature reveals that its isomers, such as 3-amino and 6-aminoindazoles, are more frequently employed as key building blocks for potent kinase inhibitors.[3][4] This is largely due to the favorable vector orientations of the amino group for building out substituents to target specific pockets within the kinase domain.

This application note provides a detailed exploration of the synthesis and application of aminoindazole-based kinase inhibitors, offering field-proven insights and step-by-step protocols for researchers, medicinal chemists, and drug development professionals. We will delve into the rationale behind synthetic strategies, highlight key reactions, and provide data on the biological activities of representative compounds.

The Strategic Importance of the Aminoindazole Scaffold

The 1H-indazole-3-amine structure is a particularly effective "hinge-binding" fragment.[5] The hinge region of a kinase is a flexible loop that connects the N- and C-lobes of the catalytic domain and is crucial for the binding of ATP. The amino group and the bicyclic ring system of the aminoindazole can form critical hydrogen bonds with the backbone of the hinge region, mimicking the interaction of the adenine portion of ATP. This foundational interaction provides a strong anchor for the inhibitor, allowing for the exploration of various substituents at other positions of the indazole ring to achieve desired potency and selectivity against specific kinases. A number of commercially available anticancer drugs, including axitinib, linifanib, niraparib, and pazopanib, feature the indazole core, underscoring its clinical significance.[6]

Key Kinase Targets and Their Signaling Pathways

Aminoindazole-based inhibitors have been successfully developed against a range of clinically relevant kinases, including those involved in angiogenesis, cell proliferation, and survival. Understanding the signaling pathways of these kinases is essential for appreciating the therapeutic rationale for their inhibition.

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] Upon binding of its ligand, VEGF, VEGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events primarily through the PLC-γ-PKC-MAPK and PI3K-AKT pathways, ultimately leading to endothelial cell proliferation, migration, and survival.[2][7]

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLC-γ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK (ERK) PKC->MAPK Proliferation Endothelial Cell Proliferation, Migration, Survival MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Aminoindazole Aminoindazole-based Inhibitor Aminoindazole->VEGFR Inhibits PDGFR_Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds Grb2_Sos Grb2/SOS PDGFR->Grb2_Sos Activates PI3K PI3K PDGFR->PI3K Activates Ras Ras Grb2_Sos->Ras MAPK MAPK Pathway Ras->MAPK Proliferation Cell Growth, Proliferation, Migration MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Aminoindazole Aminoindazole-based Inhibitor Aminoindazole->PDGFR Inhibits cKit_FLT3_Signaling Ligand SCF / FL Receptor c-Kit / FLT3 Ligand->Receptor Binds PI3K_AKT PI3K-AKT Pathway Receptor->PI3K_AKT Activates RAS_MAPK RAS-MAPK Pathway Receptor->RAS_MAPK Activates JAK_STAT JAK-STAT Pathway Receptor->JAK_STAT Activates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation Aminoindazole Aminoindazole-based Inhibitor Aminoindazole->Receptor Inhibits Synthetic_Workflow Start Substituted Fluorobenzonitrile Core_Formation Aminoindazole Core Synthesis Start->Core_Formation Intermediate Bromo-aminoindazole Intermediate Core_Formation->Intermediate Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) Intermediate->Coupling Final_Scaffold Functionalized Aminoindazole Scaffold Coupling->Final_Scaffold Amide_Coupling Amide Bond Formation Final_Scaffold->Amide_Coupling Final_Product Final Kinase Inhibitor Amide_Coupling->Final_Product

References

Application Note: 1H-Indazol-1-amine as a Versatile Synthon for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous clinically successful therapeutic agents.[1][2] This application note delves into the specific utility of 1H-Indazol-1-amine , a versatile and often underutilized building block, in the drug discovery workflow. We will explore the unique reactivity imparted by the N-amino functionality, which serves as both a key vector for molecular elaboration and a strategic synthetic lever. This guide provides an in-depth analysis of its physicochemical properties, key synthetic transformations, and detailed, field-proven protocols for its application. By presenting a framework for its use in scaffold hopping, library synthesis, and the generation of novel chemical matter, we aim to equip researchers and drug development professionals with the knowledge to effectively leverage this compound in their discovery programs.

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

Indazoles are bicyclic heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][3] Their structural similarity to the endogenous indole nucleus allows them to act as effective bioisosteres, interacting with a variety of biological targets.[4] This has led to the development of several FDA-approved drugs that feature the indazole core, underscoring its importance in creating effective and safe medicines.[5]

Drug NameTherapeutic Target(s)Approved Indication(s)
Niraparib Poly (ADP-ribose) polymerase (PARP)Ovarian, Fallopian Tube, and Peritoneal Cancer[1][2]
Pazopanib VEGFR, PDGFR, c-KitRenal Cell Carcinoma, Soft Tissue Sarcoma[1]
Entrectinib TRK A/B/C, ROS1, ALKROS1-positive NSCLC, NTRK fusion-positive solid tumors[1]
Benzydamine Pro-inflammatory CytokinesPain and Inflammation (NSAID)[1]
Granisetron 5-HT3 Receptor AntagonistChemotherapy-induced nausea and vomiting[5]
Table 1: Examples of FDA-approved drugs containing the indazole scaffold, highlighting their diverse therapeutic applications.

The success of these molecules validates the indazole ring as a pharmacologically significant scaffold, motivating chemists to explore novel derivatives to address unmet medical needs.

This compound: Physicochemical Properties and Synthetic Rationale

While various isomers of aminoindazoles exist, this compound possesses a unique chemical profile due to its exocyclic N-amino group, which is structurally analogous to a hydrazine derivative. This feature is the primary determinant of its reactivity and utility.

Key Properties:

  • Nucleophilicity: The exocyclic amine is a potent nucleophile, readily participating in reactions with a wide range of electrophiles.

  • N-N Bond Lability: The nitrogen-nitrogen bond can be selectively cleaved under reductive conditions. This unique property allows the amino group to be used as a "traceless" directing group or a temporary functional handle that can be removed in a later synthetic step.

  • Hydrogen Bonding: The N-H protons can act as hydrogen bond donors, influencing molecular conformation and interactions with biological targets.

The strategic value of this compound lies in its ability to serve as a versatile starting point for multiple synthetic pathways, enabling rapid diversification and exploration of structure-activity relationships (SAR).

G cluster_0 Direct Functionalization cluster_1 Cyclization Reactions cluster_2 N-N Bond Cleavage start This compound acylation Acylation / Sulfonylation (Amide, Sulfonamide Synthesis) start->acylation RCOCl, Py urea Isocyanate / Isothiocyanate Addition (Urea, Thiourea Formation) start->urea R-NCO alkylation Reductive Amination (N-Alkyl Derivatives) start->alkylation RCHO, NaBH(OAc)3 cyclization Reaction with 1,3-Dielectrophiles (Fused Heterocycles, e.g., Triazoloindazoles) start->cyclization e.g., Acetylacetone cleavage Reductive Cleavage (e.g., Raney Ni) (Access to Parent 1H-Indazole) start->cleavage [H] G cluster_mech Mechanism: Triazolo[1,5-b]indazole Formation reactants This compound + 1,3-Diketone step1 Initial Condensation (Nucleophilic attack of NH2) reactants->step1 intermediate Hydrazone Intermediate step1->intermediate step2 Intramolecular Cyclization (Attack of Indazole N2) intermediate->step2 step3 Dehydration step2->step3 product Fused Triazoloindazole Product step3->product

References

Application Notes and Protocols for Amide Coupling Reactions with 1H-Indazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful amide coupling of 1H-Indazol-1-amine with carboxylic acids. Indazole derivatives are privileged scaffolds in medicinal chemistry, and the formation of N-acyl-N-aminoindazoles represents a critical transformation for developing novel therapeutic agents.[1][2] This document delves into the mechanistic principles of the reaction, offers a comparative analysis of common coupling reagents, and presents validated, step-by-step experimental protocols suitable for researchers in academic and industrial drug discovery settings. The causality behind experimental choices, process optimization, and troubleshooting are emphasized to ensure robust and reproducible outcomes.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs such as the anti-cancer agents Pazopanib and Entrectinib, and the antiemetic Granisetron.[1] Its unique physicochemical properties and ability to act as a versatile hinge-binding fragment contribute to its broad spectrum of biological activities.[2] The synthesis of amide derivatives, particularly from the N1-amino position of this compound, allows for extensive exploration of the chemical space around this "privileged scaffold," enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Amide bond formation is a fundamental reaction, yet coupling an amine with a carboxylic acid is kinetically slow and requires activation of the acid.[3] The choice of coupling reagent and reaction conditions is paramount, especially when dealing with unique nucleophiles like this compound, which, as a hydrazine derivative, exhibits distinct reactivity compared to simple alkyl or aryl amines. This guide provides the necessary framework to approach these syntheses with confidence.

Chemical Principles and Mechanistic Overview

The Nucleophilicity of this compound

This compound is a substituted hydrazine. Hydrazines are generally more powerful nucleophiles than their corresponding amine counterparts with similar pKa values. This phenomenon, known as the "alpha-effect," is attributed to the interaction between the adjacent lone pairs of electrons, which raises the energy of the highest occupied molecular orbital (HOMO) and destabilizes the ground state, thereby lowering the activation energy for reaction with an electrophile.[4] This enhanced nucleophilicity makes this compound a competent partner in amide coupling reactions, though its steric profile must also be considered.

General Mechanism of Amide Coupling

The core principle of amide coupling is the conversion of a carboxylic acid's hydroxyl group into a better leaving group. This is achieved by reacting the acid with a coupling reagent to form a highly reactive activated intermediate (e.g., an active ester), which is then susceptible to nucleophilic attack by the amine.[5][6] The two most common classes of coupling reagents, onium salts and carbodiimides, follow this general pathway but differ in the nature of the intermediate.

  • Onium Salt (e.g., HATU) Mechanism: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks the HATU reagent to form a highly reactive OAt-active ester. The amine then attacks this ester to form the amide bond, releasing the HOAt byproduct.[3]

  • Carbodiimide (e.g., EDC) Mechanism: The carboxylic acid first adds to the carbodiimide (EDC) to form an unstable O-acylisourea intermediate. This intermediate is highly susceptible to racemization. To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure is included. HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which is less prone to racemization. The amine then attacks this activated ester to yield the final amide.[3][7][8]

Comparative Guide to Common Coupling Reagents

The selection of a coupling reagent is critical and depends on factors like substrate sterics, potential for racemization, cost, and ease of byproduct removal.

Reagent (Abbreviation)ClassKey Features & AdvantagesConsiderations & Disadvantages
HATU Onium (Aminium) SaltHigh reactivity, fast reaction times, low racemization.[7][9] Especially effective for hindered substrates.[10]Higher cost. The byproduct, tetramethylurea, is water-soluble. Requires a non-nucleophilic base (e.g., DIPEA).
HBTU / TBTU Onium (Aminium) SaltVery efficient and widely used. Less reactive than HATU but still very effective.[9]Can cause guanidinylation of the N-terminus if used in excess.[7] Potential for racemization can be suppressed with HOBt.[9]
EDC·HCl CarbodiimideWater-soluble, allowing for easy removal of the urea byproduct via aqueous workup.[7] Cost-effective.Prone to causing racemization if used alone. Almost always requires an additive (e.g., HOBt, Oxyma) to form a stable active ester and suppress side reactions.[7]
BOP / PyBOP Phosphonium SaltHigh reactivity, avoids side reactions like nitrile formation from primary amides.[7]Produces carcinogenic HMPA as a byproduct (BOP). PyBOP is a safer alternative. Can be sensitive to moisture.

Experimental Protocols

Safety Precautions

Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Coupling reagents can be sensitizers or irritants; consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: General Procedure using HATU

This protocol is recommended for its high efficiency and speed, particularly for challenging or sterically hindered substrates.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. A color change may be observed.

  • Allow the mixture to stir at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 equiv) in a minimum amount of anhydrous DMF.

  • Add the amine solution to the reaction mixture dropwise at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

Protocol 2: General Procedure using EDC/HOBt

This is a cost-effective and reliable method for a wide range of substrates.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • EDC·HCl (1.2 equiv)[11]

  • HOBt (1.2 equiv)[11]

  • Triethylamine (TEA) or DIPEA (3.0 equiv)[11]

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM or DMF (0.1-0.5 M).

  • Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) to the solution. Stir for 5 minutes.

  • Add the base (TEA or DIPEA, 3.0 equiv) to the mixture.

  • Stir the reaction at room temperature for 15-20 minutes to allow for the formation of the HOBt-ester.

  • Add this compound (1.1 equiv), either neat or as a solution in a small amount of the reaction solvent.

  • Continue stirring at room temperature for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Workflow: Monitoring, Workup, and Purification

The following diagram outlines the general workflow for a typical amide coupling reaction.

G cluster_prep 1. Preparation & Activation cluster_reaction 2. Coupling Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification reagents Carboxylic Acid (1 eq) Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) solvent Anhydrous Solvent (DMF/DCM) reagents->solvent activation Stir at 0°C to RT (Pre-activation) solvent->activation amine Add this compound (1.1 eq) activation->amine reaction Stir at RT (2-18h) Monitor by TLC/LC-MS amine->reaction quench Quench (e.g., H₂O or sat. NH₄Cl) reaction->quench extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract wash Wash with aq. acid, aq. base, brine extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify Crude Product dry->purify chrom Silica Gel Column Chromatography purify->chrom char Characterize Pure Amide (NMR, MS, HRMS) chrom->char

Caption: General workflow for amide coupling with this compound.

Standard Aqueous Workup:
  • Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate (EtOAc) or DCM.

  • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution or 1 M HCl) to remove excess base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted acid and HOBt, and finally with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Purification:

The crude product is typically purified by flash column chromatography on silica gel. The appropriate solvent system (eluent) can be determined by TLC analysis, usually a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inadequate activation of the carboxylic acid. 2. Reagents (especially solvent) are not anhydrous. 3. Reduced nucleophilicity of the amine due to steric hindrance or electronic effects.[12] 4. Insufficient reaction time.1. Switch to a more powerful coupling reagent like HATU. 2. Use freshly dried, anhydrous solvents. Run the reaction under an inert atmosphere. 3. Increase reaction temperature (e.g., to 40-50 °C). Increase the amount of amine slightly (e.g., to 1.5 equiv). 4. Extend the reaction time and monitor carefully by LC-MS.
Formation of Side Products 1. Racemization of chiral carboxylic acids (especially with EDC alone). 2. Formation of N-acylurea byproduct with carbodiimides. 3. Dimerization of the activated carboxylic acid to form an anhydride.1. Ensure an additive like HOBt or OxymaPure is used with EDC.[7] Consider using HATU, which is known for low racemization. 2. Add HOBt to intercept the O-acylisourea intermediate. Ensure the amine is added promptly after the activation step. 3. Pre-activate the acid for a shorter period before adding the amine.
Difficult Purification 1. Urea byproduct from EDC is co-eluting with the product. 2. Excess coupling reagent or base remaining.1. If using EDC, perform a thorough aqueous workup as the urea byproduct is water-soluble.[7] If issues persist, consider using DCC (forms an insoluble urea that can be filtered off) or switching to an onium salt reagent. 2. Ensure the aqueous workup includes both acidic and basic washes to remove residual reagents.

References

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for the N-Functionalization of 1H-Indazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged bicyclic heteroaromatic scaffold prominently featured in a multitude of compounds with significant pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV agents.[1] Specifically, the 1-aminoindazole core serves as a versatile building block in medicinal chemistry, offering a unique vector for molecular elaboration. The functionalization of the exocyclic amine at the N-1 position provides a direct route to novel N-aryl and N-heteroaryl indazole derivatives, which are of high interest in drug discovery programs.

This guide provides a comprehensive overview and detailed protocols for the functionalization of 1H-Indazol-1-amine via modern palladium-catalyzed cross-coupling reactions. While the user's query specified "Suzuki coupling," the direct N-arylation of an N-amino group is most robustly and commonly achieved through the Buchwald-Hartwig amination .[2][3] This note will therefore focus primarily on the Buchwald-Hartwig reaction, providing a detailed, field-proven protocol. We will also discuss the mechanistic distinctions and potential application of a Suzuki-Miyaura type C-N coupling for this transformation, offering researchers a broader context for methodological selection.

Mechanistic Rationale: Buchwald-Hartwig vs. Suzuki C-N Coupling

The formation of a carbon-nitrogen bond via palladium catalysis is a cornerstone of modern organic synthesis.[4][5] The two premier methods for this transformation are the Buchwald-Hartwig amination and, less commonly, the Suzuki-Miyaura N-arylation. Understanding their catalytic cycles is crucial for reaction design and troubleshooting.

  • Buchwald-Hartwig Amination: This reaction couples an amine with an aryl halide (or triflate).[2][6] The catalytic cycle is widely accepted to proceed via oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[7] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.[4][8]

  • Suzuki-Miyaura N-Arylation: The traditional Suzuki reaction forms C-C bonds by coupling an organoboron compound with an organohalide.[9][10] Its adaptation for C-N bond formation involves the coupling of an amine with a boronic acid. The mechanism involves the activation of the boronic acid by a base to form a more nucleophilic boronate species.[11][12] This species then undergoes transmetalation with the Pd(II)-halide complex (formed after oxidative addition), followed by reductive elimination.[13] While effective for certain substrates, this pathway can be more complex for N-H substrates compared to the more direct Buchwald-Hartwig approach.

Comparative Catalytic Cycles

The following diagram illustrates the key mechanistic differences between the two pathways for the N-arylation of this compound.

Catalytic_Cycles cluster_0 Buchwald-Hartwig Amination cluster_1 Suzuki-Miyaura N-Arylation cluster_2 B0 L-Pd(0) B1 Oxidative Addition (Ar-X) B0->B1 B2 L-Pd(II)(Ar)(X) B1->B2 B3 Amine Coordination (Ind-NH2) B2->B3 B4 [L-Pd(II)(Ar)(Ind-NH2)]+X- B3->B4 B5 Deprotonation (Base) B4->B5 B6 L-Pd(II)(Ar)(Ind-NH) B5->B6 B7 Reductive Elimination B6->B7 B7->B0 B_Product Ar-NH-Ind B7->B_Product S0 L-Pd(0) S1 Oxidative Addition (Ind-X)* S0->S1 S2 L-Pd(II)(Ind)(X) S1->S2 S3 Transmetalation (Ar-B(OR)2) S2->S3 S4 L-Pd(II)(Ind)(Ar) S3->S4 S5 Reductive Elimination S4->S5 S5->S0 S_Product Ar-Ind S5->S_Product note *Note: For Suzuki N-arylation, one typically uses a halogenated indazole (Ind-X) and an arylboronic acid. The reverse (Indazolylboronic acid + Ar-X) is also possible. The Buchwald-Hartwig approach (top) is more direct for coupling the N-H bond of this compound.

Caption: Comparative catalytic cycles for C-N bond formation.

Core Protocol: Buchwald-Hartwig N-Arylation of this compound

This protocol is a robust starting point for the coupling of various aryl bromides with this compound. Optimization of ligand, base, and temperature may be required for challenging substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>97%Commercially AvailableStore under inert gas.
Aryl BromideVariesCommercially AvailableEnsure purity.
Pd₂(dba)₃Catalyst GradeSigma-Aldrich, etc.Tris(dibenzylideneacetone)dipalladium(0). Air-sensitive.
XPhosLigand GradeSigma-Aldrich, etc.2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl. Air-sensitive.
NaOtBu>98%Sigma-Aldrich, etc.Sodium tert-butoxide. Hygroscopic; handle in a glovebox.
TolueneAnhydrousAcros, etc.Degas thoroughly before use.
Schlenk tubes / Vials------Must be oven-dried before use.
Inert AtmosphereHigh Purity N₂ or Ar---Glovebox or Schlenk line is mandatory.
Step-by-Step Experimental Procedure

Note: All steps must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

  • Reaction Setup: In a glovebox, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), XPhos (0.04 equiv, 4 mol%), and Sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: To the solid mixture, add Pd₂(dba)₃ (0.01 equiv, 1 mol% Pd). Briefly evacuate and backfill the sealed vessel with inert gas (if using a Schlenk line).

  • Solvent Addition: Add anhydrous, degassed toluene to the vessel to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Seal the vessel tightly and place it in a pre-heated oil bath or heating block at 100-110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 6-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-1H-indazol-1-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Experimental Choices
  • Catalyst System (Pd₂(dba)₃ / XPhos): Pd₂(dba)₃ is a stable source of Pd(0), the active catalytic species.[4] XPhos is a bulky, electron-rich biarylphosphine ligand from the Buchwald group that is highly effective for C-N couplings.[4][8] Its steric bulk promotes the crucial reductive elimination step, while its electron-donating nature stabilizes the palladium center.[4]

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate.[7] Sodium tert-butoxide is highly effective but moisture-sensitive. For substrates with base-labile functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be employed, though this often requires higher temperatures or longer reaction times.[14]

  • Solvent (Toluene): Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard for Buchwald-Hartwig aminations as they are compatible with the reactive organometallic species involved.[14] Thorough degassing is essential to prevent oxidation of the catalyst.

Overall Experimental Workflow

The following diagram outlines the complete experimental process from preparation to analysis.

Experimental_Workflow prep_node prep_node rxn_node rxn_node workup_node workup_node analysis_node analysis_node sub_prep Reagent Preparation (Weighing, Drying) inert_setup Inert Atmosphere Setup (Glovebox / Schlenk Line) sub_prep->inert_setup assembly Reaction Assembly (Substrates, Base, Ligand, Catalyst) inert_setup->assembly solvent Add Degassed Solvent (Toluene) assembly->solvent heating Heat & Stir (100-110 °C) solvent->heating monitoring Monitor Progress (TLC / LC-MS) heating->monitoring monitoring->heating Continue if incomplete quench Quench Reaction (aq. NH4Cl) monitoring->quench Upon completion extract Extraction & Washing (EtOAc, H2O, Brine) quench->extract dry Dry & Concentrate extract->dry purify Purification (Column Chromatography) dry->purify char Characterization (NMR, HRMS) purify->char product Pure Product char->product

Caption: General workflow for Buchwald-Hartwig N-arylation.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently anhydrous/degassed conditions.3. Base is old or has absorbed moisture.4. Insufficient temperature or reaction time.1. Use a fresh bottle of catalyst/ligand. Consider using a pre-catalyst (e.g., XPhos Pd G3).2. Ensure all glassware is oven-dried and solvent is properly degassed.3. Use a fresh bottle of base, handled exclusively in a glovebox.4. Increase temperature in 10 °C increments or extend reaction time.
Formation of Side Products 1. Hydrodehalogenation of aryl halide.2. Homocoupling of aryl halide.3. Decomposition of starting material or product.1. Often caused by moisture. Ensure stricter anhydrous conditions.2. This can indicate issues with the ligand or catalyst ratio. Screen other ligands (e.g., RuPhos, SPhos).3. Lower the reaction temperature. Consider a milder base (e.g., K₃PO₄).
Difficulty in Purification 1. Product co-elutes with starting materials or byproducts.2. Product is unstable on silica gel.1. Optimize chromatography conditions (try different solvent systems or use a different stationary phase like alumina).2. Minimize time on the column. Consider deactivating the silica with triethylamine.

Conclusion

The Buchwald-Hartwig amination provides a powerful and versatile strategy for the N-functionalization of this compound, enabling access to a wide array of N-aryl derivatives.[15] The success of the reaction is critically dependent on the rigorous exclusion of air and moisture, and the judicious selection of the catalyst system and base. The protocol provided herein serves as a validated starting point for researchers in drug discovery and organic synthesis. Further optimization may be necessary to adapt the conditions for specific, challenging substrates, but the principles outlined in this guide will provide a rational basis for such development.

References

Application Note: A Definitive Guide to the Structural Elucidation of 1H-Indazol-1-amine Isomers Using Advanced NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Synthetic routes to substituted indazoles, particularly aminoindazoles, often yield a mixture of constitutional isomers, most commonly N-1 and N-2 substituted products.[3][4] Differentiating these isomers is not merely an academic exercise; it is critical for establishing definitive Structure-Activity Relationships (SAR), ensuring patentability, and meeting regulatory requirements. This guide provides a comprehensive, field-proven methodology for the unambiguous structural elucidation of 1H-Indazol-1-amine and its related isomers, leveraging a suite of advanced 1D and 2D Nuclear Magnetic Resonance (NMR) techniques. We move beyond simple data reporting to explain the causal logic behind the experimental workflow, creating a self-validating system for confident structural assignment.

The Isomeric Challenge: Why Standard 1D NMR is Insufficient

The primary challenge in characterizing aminoindazoles lies in definitively determining the point of attachment of the amino group to the indazole nitrogen. The two most common isomers are 1-aminoindazole and 2-aminoindazole.

While a standard ¹H NMR spectrum provides initial clues, such as the number of protons and their basic connectivity through J-coupling, it often fails to provide the unambiguous evidence needed to distinguish between the N-1 and N-2 isomers. The aromatic protons of both isomers can exhibit similar chemical shifts and coupling patterns, making a definitive assignment based on ¹H NMR alone unreliable. A more robust, multi-dimensional approach is required to map the complete molecular topology.

The NMR Toolkit: A Multi-Experiment Strategy for Unambiguous Assignment

A successful structural elucidation relies on a synergistic combination of NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they form a logical, cross-verifiable workflow.[5][6]

Foundational Analysis: 1D NMR Spectroscopy (¹H, ¹³C & DEPT)

The first step in any structural characterization is acquiring high-quality 1D spectra.[5]

  • ¹H NMR: Provides the initial proton map. Key signals for this compound include the aromatic protons (typically between 7.0-8.5 ppm) and the amine (-NH₂) protons. In a solvent like DMSO-d₆, the NH₂ protons are often observable as a distinct singlet.

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This crucial experiment differentiates carbons based on the number of attached protons. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (Cq) are absent. This allows for the initial classification of all carbons in the skeleton.[7]

Mapping Connectivity: 2D Correlation Spectroscopy

2D NMR experiments are the key to solving the isomeric puzzle by revealing through-bond and through-space correlations.[8]

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are scalar (J) coupled, typically over two or three bonds.[5][9] In the context of indazole amines, COSY is used to trace the connectivity of the protons on the benzene ring (H4 through H7), establishing their relative positions.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the primary experiment for linking protons to their directly attached carbons (¹JCH).[5][10] By overlaying the HSQC spectrum with the ¹H and ¹³C spectra, every protonated carbon can be definitively assigned. This technique helps distinguish protonated carbons from quaternary carbons.[11]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The Isomer Differentiator: The HMBC experiment is arguably the most powerful tool for this specific problem. It reveals correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH, optimized for ~8 Hz).[12][13] This allows us to "walk" across the molecular skeleton, connecting fragments and definitively placing substituents. For 1-aminoindazole, the key is to observe long-range correlations from the amine protons (-NH₂) to carbons within the pyrazole ring, specifically C3 and C7a. The absence of these correlations and the presence of correlations to other carbons would suggest an alternative isomeric structure.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): The Final Confirmation: The NOESY experiment provides the ultimate validation by identifying protons that are close in three-dimensional space, irrespective of their through-bond connectivity.[14][15] The Nuclear Overhauser Effect (NOE) is distance-dependent (effective up to ~5 Å) and provides irrefutable proof of regiochemistry.[16] In the case of 1-aminoindazole , a clear NOE cross-peak will be observed between the amine (-NH₂) protons and the H7 proton of the benzene ring. This spatial proximity is impossible in the 2-amino isomer, making this a definitive diagnostic correlation.

Integrated Workflow for Structural Elucidation

A logical and systematic approach ensures that data from each experiment builds upon the last, leading to a confident and validated structure.

G cluster_1d Step 1: Foundational 1D NMR cluster_2d_connect Step 2: Map Connectivity cluster_2d_elucidate Step 3: Isomer Differentiation cluster_final Step 4: Final Assignment H1 Acquire ¹H NMR (Proton Count & Splitting) C13 Acquire ¹³C & DEPT (Carbon Count & Type) COSY ¹H-¹H COSY (Proton Spin Systems) C13->COSY HSQC ¹H-¹³C HSQC (Assign Protonated Carbons) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC NOESY ¹H-¹H NOESY (Through-Space Proximity) HMBC->NOESY Structure Unambiguous Structure NOESY->Structure

Caption: Logical workflow for NMR-based structural elucidation.

Data Presentation: Diagnostic Correlations for Isomer Identification

The following table summarizes the key, unambiguous NMR correlations expected for the differentiation of 1-amino and 2-amino indazole.

NMR Experiment Observed Correlation 1-Aminoindazole Isomer 2-Aminoindazole Isomer Causality & Significance
¹H-¹³C HMBC -NH₂ → C3 Yes NoA ³JCH correlation confirms the N-N-C connectivity path, placing the -NH₂ group on N1.
¹H-¹³C HMBC -NH₂ → C7a Yes NoA ³JCH correlation across the pyrazole-benzene fusion provides definitive proof of N1 substitution.
¹H-¹³C HMBC -NH₂ → C3 NoYes A ²JCH correlation would be expected, confirming the N-N-C linkage for the N2 isomer.
¹H-¹H NOESY -NH₂ ↔ H7 Yes NoThe spatial proximity (<5 Å) between the N1-amino protons and the H7 proton is unique to this isomer and provides irrefutable evidence.
¹H-¹H NOESY -NH₂ ↔ H3 NoYes The N2-amino protons are spatially close to the H3 proton, resulting in a clear NOE that is absent in the N1 isomer.

Experimental Protocols

Sample Preparation
  • Solvent: Dissolve 5-10 mg of the analyte in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it effectively solubilizes many polar compounds and slows the chemical exchange of N-H protons, making them easier to observe.

  • Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm for both ¹H and ¹³C).

  • Filtering: If any particulate matter is visible, filter the sample through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrument: All spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of inverse detection for optimal sensitivity in 2D heteronuclear experiments.[17]

  • Temperature: Maintain a constant sample temperature (e.g., 298 K) for all experiments to prevent chemical shift drift.

Experiment Key Parameters & Protocol Steps
¹H NMR Pulse Program: Standard single-pulse (e.g., zg30). Spectral Width: ~16 ppm. Acquisition Time: ~2-3 seconds. Relaxation Delay (d1): 2-5 seconds. Scans: 16-64, depending on concentration.
¹³C{¹H} NMR Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30). Spectral Width: ~240 ppm. Relaxation Delay (d1): 2 seconds. Scans: 1024 or more to achieve adequate signal-to-noise.
DEPT-135 Run using standard instrument parameters to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
¹H-¹H COSY Pulse Program: Gradient-selected (e.g., cosygpqf). Data Points: 2048 in F2, 256-512 in F1. Scans per increment: 2-4.
¹H-¹³C HSQC Pulse Program: Gradient-selected with sensitivity enhancement (e.g., hsqcedetgpsisp2.3). ¹JCH Coupling: Optimized for an average one-bond C-H coupling of 145 Hz. Scans per increment: 2-8.
¹H-¹³C HMBC Pulse Program: Gradient-selected (e.g., hmbcgpndqf). Long-Range Coupling: Optimized for aⁿJCH of 8 Hz to enhance correlations over 2 and 3 bonds. Scans per increment: 8-32.
¹H-¹H NOESY Pulse Program: Gradient-selected (e.g., noesygpph). Mixing Time (d8): 500-800 ms is a good starting point for small molecules. This parameter may require optimization. Scans per increment: 8-16.
Data Processing
  • Apply Fourier transformation to the raw free induction decay (FID) data.

  • Perform phase correction and baseline correction for all spectra.

  • Reference all ¹H spectra to the TMS signal at 0.0 ppm. Reference ¹³C spectra to the TMS signal at 0.0 ppm or the residual DMSO-d₆ solvent peak at 39.52 ppm.

  • Analyze spectra in sequence, using the workflow outlined in Section 3.

Conclusion

The structural elucidation of this compound isomers is a challenge that demands more than basic 1D NMR analysis. By adopting a systematic and multi-faceted approach that incorporates a suite of 2D NMR experiments, researchers can move from ambiguity to certainty. The through-bond correlations provided by HMBC and the definitive through-space evidence from NOESY form a self-validating system that allows for the unambiguous assignment of the amino group to the N-1 position. This robust methodology is essential for researchers, scientists, and drug development professionals who rely on precise molecular characterization to drive innovation and ensure scientific integrity.

References

The Indazole Nucleus: A Privileged Scaffold in the Synthesis of Modern Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indazole Scaffold in Oncology

The 1H-indazole core is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine and indole allows it to function as a versatile pharmacophore, capable of interacting with a wide array of biological targets with high affinity and selectivity. This has led to the successful development of numerous small-molecule anti-cancer agents.[1][2] The indazole ring system's unique electronic properties and its ability to be functionalized at various positions, including the N1 and N2 nitrogens and carbon atoms of the benzene ring, provide a rich chemical space for the design of novel therapeutics.[3][4] While various isomers and substituted derivatives are employed, this guide will delve into the application of the indazole nucleus, with a particular focus on its role as a foundational building block for potent anti-cancer agents. Indazole-containing drugs have demonstrated significant clinical success, targeting key pathways in cancer progression.[4] Notable examples include Axitinib, a kinase inhibitor, and Niraparib, a PARP inhibitor, both of which underscore the therapeutic importance of this heterocyclic system.[5][6]

Core Applications of Indazole Derivatives in Cancer Therapy

The utility of the 1H-indazole scaffold spans multiple classes of anti-cancer mechanisms, primarily as kinase inhibitors and DNA repair pathway inhibitors.

Kinase Inhibitors: Targeting Dysregulated Cell Signaling

A multitude of kinases are implicated in cancer cell proliferation, survival, and angiogenesis. The indazole moiety has proven to be an effective hinge-binding motif for the ATP-binding pocket of many kinases.[7] Several clinically approved and investigational kinase inhibitors are built upon the indazole framework:

  • VEGFR Inhibitors: Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, which are crucial for tumor angiogenesis.[5]

  • Multi-Kinase Inhibitors: Pazopanib inhibits a range of tyrosine kinases, including VEGFR, PDGFR, and c-Kit.[3]

  • ALK Inhibitors: Entrectinib is an inhibitor of anaplastic lymphoma kinase (ALK), as well as ROS1 and TRK kinases, and is used in the treatment of specific types of non-small cell lung cancer and other solid tumors.[3]

PARP Inhibitors: Exploiting Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination-based DNA repair, the inhibition of PARP leads to the accumulation of DNA damage and cell death through a concept known as synthetic lethality.[8][9] Niraparib is a potent oral PARP inhibitor that incorporates a 2H-indazole scaffold and is approved for the treatment of ovarian and other cancers.[10][11]

Key Synthetic Strategies for Functionalizing the Indazole Core

The synthesis of diverse indazole-based anti-cancer agents relies on a toolbox of robust chemical reactions that allow for precise modification of the indazole nucleus.

  • N-Alkylation and N-Arylation: The nitrogen atoms of the indazole ring are nucleophilic and can be functionalized with various alkyl or aryl groups. The regioselectivity of these reactions (N1 vs. N2) is a critical consideration and can be controlled by the choice of reagents and reaction conditions.[12][13][14]

  • Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, are extensively used to introduce aryl, heteroaryl, and amino substituents onto the indazole ring, enabling the construction of complex molecular architectures.[3][6]

  • Directed Ortho-Metalation: This strategy allows for the selective functionalization of the carbon atoms adjacent to the nitrogen atoms of the indazole ring.[13]

Detailed Application Protocol: Synthesis of Axitinib

This protocol outlines a well-established synthetic route to Axitinib, a potent VEGFR inhibitor, starting from 6-iodo-1H-indazole. This example illustrates the practical application of key synthetic transformations in the construction of a clinically relevant indazole-based anti-cancer agent.

Experimental Workflow: Synthesis of Axitinib

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Heck Coupling cluster_2 Step 3: C-S Coupling cluster_3 Step 4: Deprotection A 6-iodo-1H-indazole B 1-(6-iodo-1H-indazol-1-yl)ethan-1-one A->B Acetic anhydride, Pyridine C (E)-1-(6-iodo-3-(2-(pyridin-2-yl)vinyl)-1H-indazol-1-yl)ethan-1-one B->C 2-vinylpyridine, Pd(OAc)2, P(o-tolyl)3, Et3N, DMF D (E)-N-methyl-2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide C->D 2-mercapto-N-methylbenzamide, CuI, K2CO3, DMF E Axitinib D->E aq. NH3, Methanol

Caption: Synthetic workflow for Axitinib.

Materials and Reagents
  • 6-iodo-1H-indazole

  • Acetic anhydride

  • Pyridine

  • 2-vinylpyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • 2-mercapto-N-methylbenzamide

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Aqueous ammonia (NH₃)

  • Methanol

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Step-by-Step Procedure

Step 1: Synthesis of 1-(6-iodo-1H-indazol-1-yl)ethan-1-one

  • To a solution of 6-iodo-1H-indazole (1.0 eq) in pyridine (10 vol), add acetic anhydride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice-water and stir for 30 minutes.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to afford the N-acetylated product.

Step 2: Synthesis of (E)-1-(6-iodo-3-(2-(pyridin-2-yl)vinyl)-1H-indazol-1-yl)ethan-1-one [5]

  • To a solution of 1-(6-iodo-1H-indazol-1-yl)ethan-1-one (1.0 eq) in DMF (10 vol), add 2-vinylpyridine (1.2 eq), Pd(OAc)₂ (0.05 eq), P(o-tolyl)₃ (0.1 eq), and Et₃N (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Heck coupling product.

Step 3: Synthesis of (E)-N-methyl-2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide [5]

  • To a solution of the product from Step 2 (1.0 eq) in DMF (10 vol), add 2-mercapto-N-methylbenzamide (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 18 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature, pour into ice-water, and stir for 30 minutes.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain the C-S coupled product.

Step 4: Synthesis of Axitinib [5]

  • Suspend the product from Step 3 (1.0 eq) in methanol (15 vol).

  • Add aqueous ammonia (28%, 5 vol) and stir the mixture at room temperature for 4 hours.

  • Filter the resulting solid, wash with methanol, and dry under vacuum to afford Axitinib as a solid.

Data Presentation: Biological Activity of Indazole-Based Anti-Cancer Agents

The following table summarizes the in vitro inhibitory activities of selected indazole-containing anti-cancer agents against their primary targets.

Compound NameTarget(s)IC₅₀ (nM)Cancer Cell Line(s)Reference
Axitinib VEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3HUVEC
Niraparib PARP-1, PARP-23.8, 2.1Enzyme Assay
Pazopanib VEGFR1, VEGFR2, VEGFR3, PDGFR-α, PDGFR-β, c-Kit10, 30, 47, 71, 84, 74Enzyme Assay[3]
Entrectinib ALK, ROS1, TRKA, TRKB, TRKC12, 7, 1, 3, 5Enzyme Assay[3]

Signaling Pathway Visualization: Axitinib Inhibition of the VEGFR Pathway

Axitinib exerts its anti-cancer effects by inhibiting the VEGFR signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

G cluster_0 Tumor Microenvironment cluster_1 Endothelial Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Axitinib Axitinib Axitinib->VEGFR Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Proliferation Permeability Vascular Permeability eNOS->Permeability

Caption: Axitinib inhibits VEGFR signaling.

Conclusion

The 1H-indazole scaffold is a cornerstone in the development of targeted anti-cancer therapies. Its synthetic tractability and favorable pharmacological properties have enabled the creation of potent inhibitors for key oncogenic pathways. The detailed synthesis of Axitinib provided herein serves as a practical guide for researchers in the field, illustrating a robust pathway to a clinically significant molecule. As our understanding of cancer biology deepens, the versatile indazole nucleus will undoubtedly continue to be a valuable starting point for the design and synthesis of the next generation of anti-cancer agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1H-Indazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Indazol-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in the direct N-amination of indazole, thereby improving the yield, purity, and regioselectivity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic strategy for preparing this compound?

The most direct and common method for synthesizing this compound is through the electrophilic N-amination of the parent 1H-indazole. This reaction involves the deprotonation of 1H-indazole with a strong base to form the indazolide anion, which then acts as a nucleophile, attacking an electrophilic nitrogen source.

The preferred aminating agent for this transformation is typically Hydroxylamine-O-sulfonic acid (HOSA) .[1][2][3] HOSA is an effective electrophilic aminating agent in basic, neutral, or acidic conditions, though for this specific transformation, basic conditions are required to generate the nucleophilic indazolide anion.[1]

Q2: Why is regioselectivity (N1 vs. N2 amination) the most significant challenge in this synthesis?

Regioselectivity is the critical hurdle because the indazolide anion, formed upon deprotonation, is an ambident nucleophile with electron density on both the N1 and N2 atoms. This leads to the formation of a mixture of two constitutional isomers: the desired 1-amino-1H-indazole and the undesired 2-amino-2H-indazole.[4][5][6]

The outcome of the reaction is a delicate balance between kinetic and thermodynamic control:

  • Kinetic Product (N2-amination): The N2 position is often considered more sterically accessible, making it the site of the faster, kinetically controlled attack.[5]

  • Thermodynamic Product (N1-amination): The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[6][7] Consequently, the N1-aminated product is the more stable isomer.

Achieving a high yield of this compound depends entirely on directing the reaction toward the thermodynamic product, which requires careful optimization of reaction conditions.[5]

Q3: What are the common side products, and how can they be identified?

The primary side product is the 2-amino-2H-indazole isomer. Depending on the reaction's success, unreacted 1H-indazole starting material may also be present.

These compounds can typically be distinguished and separated using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The N1 and N2 isomers will likely have different Rf values due to differences in polarity, allowing for reaction monitoring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive. The chemical shifts of the protons on the heterocyclic ring, particularly the C3-proton, are characteristically different between N1 and N2 substituted indazoles.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can effectively separate and quantify the ratio of the two isomers and the remaining starting material.

Troubleshooting and Optimization Guide

This section addresses specific experimental issues in a problem-and-solution format, explaining the underlying chemical principles to guide your optimization efforts.

Problem 1: My overall yield is consistently low, even after accounting for isomer formation.

Low yield can stem from several factors beyond regioselectivity. A systematic approach is necessary to diagnose the root cause.

Visual Workflow: Diagnosing Low Yield Issues

G start Low Yield of this compound check_deprotonation Is Deprotonation Complete? start->check_deprotonation check_reagents Are Reagents Pure & Anhydrous? check_deprotonation->check_reagents Yes solution_base Action: Use stronger base (NaH). Verify base activity. check_deprotonation->solution_base No check_temp Is Reaction Temperature Optimized? check_reagents->check_temp Yes solution_reagents Action: Use fresh, dry THF. Dry HOSA under vacuum. check_reagents->solution_reagents No solution_temp Action: Run at 0°C to rt. Avoid high temperatures. check_temp->solution_temp No

Caption: Troubleshooting workflow for low reaction yield.

  • Possible Cause A: Incomplete Deprotonation.

    • Explanation: The reaction requires the formation of the indazolide anion. If the base is not strong enough or is partially decomposed, a significant portion of the 1H-indazole will remain unreacted. Weaker bases like potassium carbonate (K₂CO₃) are often insufficient for complete deprotonation and can lead to poor N1-selectivity.[8]

    • Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH) (60% dispersion in mineral oil). NaH irreversibly deprotonates indazole, driving the equilibrium fully to the anionic form. Ensure the NaH is fresh and has been handled under an inert atmosphere (N₂ or Ar) to prevent deactivation by moisture.

  • Possible Cause B: Impure or Wet Reagents.

    • Explanation: Sodium hydride reacts violently with water. Any moisture in the solvent or on the glassware will consume the base. Furthermore, Hydroxylamine-O-sulfonic acid (HOSA) is hygroscopic and its purity can affect reactivity.[3]

    • Solution: Use freshly distilled, anhydrous solvent (e.g., THF from a solvent purification system). Dry all glassware in an oven before use. If the HOSA is old, consider purchasing a fresh bottle or purifying it.

  • Possible Cause C: Sub-optimal Reaction Temperature.

    • Explanation: While the reaction needs sufficient energy, excessive heat can cause degradation of the aminating reagent or the N-amino product, which can be labile.

    • Solution: The initial deprotonation with NaH should be performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. The subsequent addition of HOSA and the reaction itself can then be allowed to proceed at room temperature. Avoid high temperatures unless literature for a specific analogue suggests otherwise.

Problem 2: I am getting a significant amount of the 2-amino-2H-indazole isomer (Poor N1:N2 Regioselectivity).

This is the most common and critical issue. Maximizing N1 selectivity is achieved by carefully choosing the base and solvent system to favor the formation of the thermodynamic product.

  • Explanation of Causality: The regioselectivity of indazole N-functionalization is highly dependent on the state of the indazolide anion in solution.

    • In polar, aprotic solvents like DMF with weaker bases like K₂CO₃, the reaction may proceed under partial kinetic control, favoring the more accessible N2 position.[8]

    • Using a strong base like NaH in a less polar aprotic solvent like THF is the key to high N1 selectivity.[9][10] This combination creates a "freer" indazolide anion where the reaction proceeds under thermodynamic control, leading preferentially to the more stable N1-substituted product. Studies on the analogous N-alkylation of indazole have shown that the NaH/THF system can provide >99% N1 regioselectivity for certain substrates.[8][9]

  • Solution & Optimization Strategy:

    • Base Selection: Switch to Sodium Hydride (NaH) . It is the most frequently cited base for achieving high N1 selectivity in indazole functionalization.[9][10]

    • Solvent Selection: Use anhydrous Tetrahydrofuran (THF) . Its lower polarity compared to DMF favors thermodynamic control.

    • Procedure: Add the NaH to a solution of 1H-indazole in THF at 0 °C. Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation (hydrogen evolution will cease). Then, add the HOSA, either as a solid or as a solution in the same anhydrous solvent, and allow the reaction to warm to room temperature.

Table 1: Effect of Reaction Conditions on Indazole N-Functionalization Regioselectivity (Data from N-Alkylation Studies)

Base Solvent Typical N1:N2 Ratio Control Type Reference
NaH THF >95:5 Thermodynamic [9][10]
K₂CO₃ DMF ~50:50 Mixed/Kinetic [8]
Cs₂CO₃ DMF Variable (can favor N1) Complex [4]

| NaH | DMF | Variable (less selective than THF) | Mixed |[9] |

Experimental Protocol: N1-Selective Amination of 1H-Indazole

This protocol is designed to maximize the yield of the desired this compound by promoting high N1-regioselectivity.

Visual Diagram: Reaction Mechanism

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: N1-Amination (Thermodynamic Path) cluster_2 Step 3: Side Reaction (Kinetic Path) Indazole 1H-Indazole Anion Indazolide Anion Indazole->Anion + NaH - H₂ Product_N1 This compound (Desired Product) Anion->Product_N1 Electrophilic Attack at N1 Product_N2 2-amino-2H-indazole (Side Product) Anion->Product_N2 Electrophilic Attack at N2 HOSA H₂N-OSO₃H (HOSA)

References

Overcoming challenges in the purification of 1H-Indazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-Indazol-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important heterocyclic building block. The insights provided herein are based on established chemical principles and field-proven methodologies to ensure you can achieve the desired purity and yield for your critical applications.

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.

Question 1: My crude product is a dark, intractable oil that refuses to crystallize. What is the likely cause and how do I proceed?

Answer:

This is a common issue often indicative of significant impurities, which can depress the melting point and inhibit lattice formation. The dark color suggests the presence of polymeric byproducts or degradation products from the synthesis.

Causality: The synthesis of indazoles can be accompanied by side reactions, and the product itself, being an amine, is susceptible to air oxidation over time, which can form colored impurities.[1] Forcing reaction conditions (e.g., high temperatures) can exacerbate the formation of these byproducts.

Recommended Workflow:

  • Initial Assessment: Before any purification attempt, analyze the crude oil using Thin Layer Chromatography (TLC). This will give you a qualitative idea of the number of components. Use a solvent system like ethyl acetate/hexane to visualize the separation.

  • Liquid-Liquid Extraction (Acid-Base Wash): The amine functionality of your target compound is a powerful handle for purification.

    • Dissolve the crude oil in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). Your this compound will protonate and move into the aqueous layer, leaving many non-basic impurities behind in the organic layer.

    • Separate the layers. Carefully basify the aqueous layer with a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until it is basic (pH > 8).

    • Back-extract your product into fresh organic solvent (EtOAc or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Chromatographic Purification: The resulting material, while cleaner, will likely require column chromatography for complete purification.[2][3]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point.[2] For polar impurities, a system of dichloromethane/methanol might provide better separation. To prevent streaking (tailing) of the amine on the acidic silica gel, you can add a small amount of triethylamine (~0.5-1%) to your mobile phase.

This multi-step approach first removes gross impurities through extraction and then separates closely related compounds via chromatography, which should yield a product more amenable to crystallization.

Question 2: My TLC plate shows multiple spots, some very close to my product spot. How can I achieve better separation?

Answer:

This indicates the presence of isomers or structurally similar impurities, a frequent challenge in heterocyclic chemistry. The most common isomer impurity is the 2H-indazole tautomer or N-2 substituted byproducts, which often have very similar polarity to the desired N-1 product.[4][5]

Causality: Many indazole syntheses can produce a mixture of N-1 and N-2 isomers.[4] The thermodynamic product is typically the 1H-tautomer, which is more stable, but kinetic conditions can favor the formation of the 2H-tautomer.[4][6]

Troubleshooting Steps:

  • Optimize TLC Conditions: Experiment with different solvent systems to maximize the separation (ΔRf).

    • Vary Polarity: Try a range of hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 2:1, 1:1).

    • Change Solvent System: Switch to a different solvent system entirely, such as dichloromethane/methanol or toluene/acetone. Different solvents interact with your compounds in unique ways, which can alter the separation profile.

  • Modify the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (basic or neutral), which can be beneficial for amines.

  • Recrystallization: If the impurities are present in small amounts, a carefully chosen recrystallization can be highly effective.

    • Screen for a solvent where your product has high solubility at high temperatures but low solubility at room temperature or below.[7] Potential solvents include ethanol/water mixtures, isopropanol, or toluene.[8] Dissolve the material in a minimum amount of hot solvent and allow it to cool slowly to promote the growth of pure crystals.[7]

Purification Workflow Overview

G cluster_0 Purification of this compound Crude Crude Synthetic Product (Oil or Impure Solid) Extract Step 1: Acid-Base Extraction (Removes non-basic impurities) Crude->Extract Chrom Step 2: Column Chromatography (Separates isomers & close impurities) Extract->Chrom Recryst Step 3: Recrystallization (Final polishing for high purity) Chrom->Recryst Pure Pure Crystalline Product (>98% Purity) Recryst->Pure

Caption: A typical purification workflow for this compound.

Question 3: My final yield is very low after column chromatography. What are the common causes of product loss?

Answer:

Significant product loss during purification is frustrating but can often be mitigated. The primary causes are typically irreversible adsorption onto the stationary phase, decomposition, or physical loss during handling.

Causality & Solutions:

  • Irreversible Adsorption: Amines can bind strongly to the acidic silanol groups on the surface of silica gel, leading to significant tailing and potential loss of material that never elutes.

    • Solution: Deactivate the silica gel before use by adding 1-2% triethylamine or ammonia in the eluent. This neutralizes the acidic sites and improves recovery.

  • Decomposition: Some indazole derivatives can be sensitive to the acidic environment of silica gel.

    • Solution: If you suspect decomposition, switch to a neutral stationary phase like neutral alumina or consider preparative HPLC on a C18 column (reverse phase).[9]

  • Improper Fraction Collection: Collecting fractions that are too large can lead to the mixing of your pure product with impurities, forcing you to re-run the column and incur further losses.

    • Solution: Use small collection tubes and monitor the elution closely with TLC (pooling only the fractions containing the pure product).

  • Loss During Workup: Product can be lost during transfers between flasks, on the filter paper, or by using an excessive amount of solvent for recrystallization.

    • Solution: Be meticulous in your transfers. For recrystallization, use the minimum amount of hot solvent required to dissolve the solid to ensure maximum recovery upon cooling.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect from a typical synthesis of this compound?

Common impurities often originate from the starting materials and the specific synthetic route. For instance, in syntheses starting from ortho-substituted benzonitriles and hydrazine, you might encounter:

  • Unreacted Starting Materials: e.g., the starting benzonitrile.

  • Positional Isomers: Formation of the N-2 amine isomer can occur.[4][5]

  • Hydrazones: Intermediates that have not fully cyclized.[10]

  • Reagents: Excess hydrazine can be difficult to remove.

Q2: What is the best way to confirm the identity and purity of my final product?

A combination of analytical techniques is essential for unambiguous characterization:[11]

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The spectra will confirm the connectivity of atoms and the regiochemistry (N-1 vs. N-2). It is also excellent for identifying residual solvents.[12][13][14]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[15]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity. A single sharp peak indicates a high degree of purity.[9]

Analytical MethodPurposeTypical Observation for Pure Product
¹H NMR Structural Confirmation & PurityCorrect chemical shifts, integration values, and coupling patterns. Minimal peaks from impurities or residual solvent.
¹³C NMR Structural ConfirmationCorrect number of signals corresponding to the carbon atoms in the molecule.
Mass Spec (HRMS) Molecular Weight ConfirmationA molecular ion peak corresponding to the exact mass of C₇H₇N₃.
HPLC Quantitative Purity AssessmentA single major peak, typically with >98% area.

Q3: My purified this compound is an off-white or beige powder. Is this acceptable?

While the ideal product is a pure white crystalline solid, many nitrogen-containing heterocyclic compounds, especially amines, can have a slight beige or tan color.[1] This is often due to trace amounts of highly conjugated, colored impurities arising from minor air oxidation. For many applications, a slightly off-white solid with high purity (>98% by HPLC/NMR) is perfectly acceptable. If an absolutely colorless material is required, you can try an additional purification step, such as dissolving the material in a solvent, treating it with a small amount of activated charcoal, filtering through Celite®, and recrystallizing.

Q4: What are the recommended storage and handling conditions for this compound?

Proper storage is critical to maintain the compound's purity over time.

  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[16][17] For long-term storage, keeping it under an inert atmosphere (like nitrogen or argon) at low temperatures (0-8 °C) is recommended to prevent oxidation and degradation.[1] Protect from light.[17]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.[16][18] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound can be an irritant.[17][19] Avoid creating dust.[16][19]

Troubleshooting Decision Logic

G cluster_TLC TLC Results cluster_Solutions Recommended Actions start Problem: Impure Product tlc_check Run TLC Analysis start->tlc_check baseline Baseline/Streaking Impurities? tlc_check->baseline multiple_spots Multiple Discrete Spots? tlc_check->multiple_spots baseline->multiple_spots No extraction Perform Acid-Base Extraction baseline->extraction Yes chromatography Optimize Column Chromatography multiple_spots->chromatography Yes (Poor Separation) recrystallization Perform Careful Recrystallization multiple_spots->recrystallization Yes (Minor Impurities) extraction->chromatography final_check Verify Purity (NMR, HPLC) chromatography->final_check recrystallization->final_check

Caption: A logical flow for troubleshooting common purification problems.

References

Technical Support Center: Synthesis of 1H-Indazol-1-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Indazol-1-amine and related indazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of indazole amination and functionalization. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and minimization of common byproducts. Our approach is grounded in mechanistic understanding to empower you to optimize your reaction conditions effectively.

Section 1: Troubleshooting Guide for this compound Synthesis

The synthesis of this compound, typically achieved through electrophilic amination of indazole, is a crucial transformation in the development of pharmacologically active molecules. However, this reaction is often plagued by the formation of several byproducts. This section provides a structured approach to identifying and mitigating these issues.

Issue 1: Formation of the 2H-Indazol-1-amine Isomer

Symptoms:

  • NMR spectra show a complex mixture of aromatic signals, often with a downfield shift for the C3-H proton of the undesired 2H-isomer compared to the 1H-isomer.[1]

  • HPLC analysis reveals two closely eluting peaks with identical mass spectra.

Root Cause Analysis: The nitrogen atoms at the N-1 and N-2 positions of the indazole ring are both nucleophilic, leading to competitive amination. The regioselectivity is highly dependent on the reaction conditions. The 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer.[2] However, the N-2 lone pair can be more kinetically accessible under certain conditions, leading to the formation of the 2H-isomer.[3]

Corrective and Preventive Actions (CAPA):

Parameter Recommendation Scientific Rationale
Aminating Reagent Utilize hydroxylamine-O-sulfonic acid (HOSA) in a suitable solvent.[4][5]HOSA is a versatile and effective electrophilic aminating agent for a variety of nitrogen-containing heterocycles.[6][7]
Base Use a non-nucleophilic base like sodium hydride (NaH) to pre-form the indazolide anion.Deprotonation of indazole generates a delocalized anion. Trapping this anion with an electrophile often favors substitution at the more thermodynamically stable N-1 position.[3]
Solvent Aprotic solvents such as THF or DMF are generally preferred.[1]These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the indazolide anion. THF, in particular, has been shown to accelerate the reaction and minimize byproducts in related indazole functionalizations.[3]
Temperature Maintain lower reaction temperatures (e.g., 0 °C to room temperature).Lower temperatures can enhance the kinetic selectivity towards the formation of the thermodynamic product, the 1H-isomer.

Experimental Protocol: Selective N-1 Amination of Indazole

  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF.

  • Indazole Addition: Cool the suspension to 0 °C and add a solution of indazole (1.0 eq.) in anhydrous THF dropwise.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Amination: Cool the reaction mixture back to 0 °C and add a solution of hydroxylamine-O-sulfonic acid (1.2 eq.) in a suitable solvent (e.g., DMF) portion-wise.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction with water at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of Dimeric and Oligomeric Byproducts

Symptoms:

  • Mass spectrometry data indicates the presence of species with masses corresponding to two or more indazole units.

  • The crude product appears as a complex, high-molecular-weight mixture that is difficult to purify.

Root Cause Analysis: These byproducts can arise from the reaction of the newly formed this compound with unreacted indazole or the aminating agent. This is particularly prevalent at higher concentrations and elevated temperatures.

Corrective and Preventive Actions (CAPA):

Parameter Recommendation Scientific Rationale
Concentration Maintain a dilute reaction mixture (e.g., 0.1-0.2 M).Lower concentrations disfavor intermolecular side reactions, thereby reducing the formation of dimeric and oligomeric species.
Addition Rate Add the aminating agent slowly and portion-wise.A slow addition rate ensures that the concentration of the reactive aminating species remains low, minimizing side reactions.
Temperature Control Maintain strict temperature control throughout the reaction.Exothermic reactions can lead to localized heating, promoting unwanted side reactions.
Issue 3: Presence of Unreacted Starting Material and Hydrolysis Products

Symptoms:

  • TLC or LC-MS analysis shows the presence of a significant amount of starting indazole.

  • The presence of indazolone or other oxygenated byproducts is detected.

Root Cause Analysis: Incomplete reaction can be due to insufficient reagent, poor reagent quality, or suboptimal reaction conditions. Hydrolysis products can form during the work-up if the reaction mixture is not handled properly.

Corrective and Preventive Actions (CAPA):

Parameter Recommendation Scientific Rationale
Reagent Quality Use freshly opened or properly stored hydroxylamine-O-sulfonic acid.HOSA is hygroscopic and can decompose over time, leading to lower reactivity.[5]
Stoichiometry Ensure the correct stoichiometry of all reagents. A slight excess of the aminating agent may be beneficial.A sufficient amount of the aminating agent is crucial for driving the reaction to completion.
Work-up Conditions Perform the aqueous quench at low temperatures and process the reaction mixture promptly.Minimizing the exposure of the product to aqueous acidic or basic conditions can prevent hydrolysis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key differences in the NMR spectra of 1H- and 2H-indazole isomers?

A1: The chemical shift of the proton at the C-3 position is a key diagnostic feature. In 2H-indazoles, this proton is generally shifted downfield compared to the corresponding 1H-isomer.[1] Additionally, the coupling patterns of the aromatic protons can provide further structural information. For unambiguous assignment, 2D NMR techniques such as HMBC and NOESY can be employed.

Q2: Are there alternative methods for the synthesis of this compound?

A2: While direct electrophilic amination is common, other strategies exist. For instance, methods involving the cyclization of suitably substituted precursors, such as 2-aminobenzonitriles with hydrazine, can yield 3-aminoindazoles, which can then be further functionalized.[8] Transition-metal-catalyzed C-H amination reactions have also been reported for the synthesis of various indazole derivatives.[2]

Q3: How can I best purify crude this compound?

A3: Column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), is typically effective.[9] Recrystallization from a suitable solvent system can also be a powerful purification technique if the product is a solid.

Q4: What is the thermodynamic versus kinetic control in the N-functionalization of indazole?

A4: Generally, N-1 substitution is thermodynamically favored, leading to the more stable 1H-indazole derivative.[2][3] N-2 substitution is often the kinetically favored pathway, especially under milder conditions or with certain electrophiles.[3] By carefully selecting the reaction conditions (e.g., using a strong base to form the indazolide anion and allowing the reaction to reach thermodynamic equilibrium), one can often favor the formation of the desired N-1 product.

Section 3: Visualizing Reaction Pathways

To aid in understanding the concepts discussed, the following diagrams illustrate the key reaction pathways.

Diagram 1: Regioselective N-1 vs. N-2 Amination of Indazole

G cluster_0 Indazole Amination Pathways Indazole Indazole Indazolide Indazolide Anion (Deprotonation with Base) Indazole->Indazolide Base (e.g., NaH) N1_Product This compound (Thermodynamically Favored) Indazolide->N1_Product Kinetic/Thermodynamic Pathway N2_Product 2H-Indazol-1-amine (Kinetically Favored) Indazolide->N2_Product Kinetic Pathway HOSA H₂NOSO₃H (Electrophilic Aminating Agent) HOSA->Indazolide

Caption: N-1 vs. N-2 amination pathways of indazole.

Diagram 2: Troubleshooting Workflow for Suboptimal Amination Reactions

G cluster_1 Troubleshooting Workflow cluster_2 Optimization Strategies start Start: Low Yield or Impure Product check_isomers Analyze Isomer Ratio (NMR, HPLC) start->check_isomers check_byproducts Identify Byproducts (MS, NMR) start->check_byproducts optimize_conditions Optimize Reaction Conditions check_isomers->optimize_conditions High % of 2H-isomer purify Purify Product (Column Chromatography, Recrystallization) check_isomers->purify Acceptable Ratio check_byproducts->optimize_conditions High % of Dimers/ Other Impurities check_byproducts->purify Minor Impurities optimize_conditions->purify Improved Yield/ Purity opt_base Adjust Base/ Solvent optimize_conditions->opt_base opt_temp Modify Temperature optimize_conditions->opt_temp opt_conc Change Concentration/ Addition Rate optimize_conditions->opt_conc opt_reagent Verify Reagent Quality optimize_conditions->opt_reagent

Caption: Troubleshooting workflow for indazole amination.

References

Technical Support Center: Optimization of 1H-Indazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1H-indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions regarding the critical cyclization step in forming the 1H-indazole core. Our focus is to bridge theoretical knowledge with practical, field-proven insights to enhance your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthesis of the 1H-indazole scaffold, providing foundational knowledge for optimizing your reaction conditions.

Q1: What are the principal synthetic strategies for forming the 1H-indazole ring?

A1: The synthesis of the 1H-indazole core can be approached through several pathways, each with distinct advantages and challenges. Classically, the most common method is the nucleophilic aromatic substitution (SNAr) of an ortho-halobenzonitrile with hydrazine, followed by intramolecular cyclization.[1] This method can require harsh reaction conditions and may yield poor results with electron-rich systems.[1] More modern approaches offer milder conditions and broader substrate scopes, including:

  • Palladium-catalyzed reactions: These methods, such as the intramolecular carbon-nitrogen bond formation from o-aminobenzaldehydes or o-aminoketones, proceed under mild conditions and tolerate a wide range of functional groups.[2]

  • Reductive Cyclization: Starting from o-nitro precursors like o-nitro-ketoximes, this strategy involves the reduction of the nitro group, which then cyclizes to form the indazole ring.[3][4]

  • Oxidative N-N Bond Formation: This approach synthesizes the indazole ring by forming the nitrogen-nitrogen bond via an oxidative cyclization of precursors like 2-aminomethyl-phenylamines.[5]

  • Metal-Free Syntheses: To improve the environmental footprint, metal-free alternatives have been developed, such as reacting N-tosylhydrazones with nitroaromatic compounds.[2]

Q2: How do substituents on the aromatic ring influence the cyclization reaction?

A2: The electronic nature of substituents on the starting phenyl ring profoundly impacts the reaction's feasibility and rate.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) strongly activate the ring towards nucleophilic aromatic substitution. For instance, an EWG ortho or para to a halogen (like fluorine) significantly facilitates the initial attack by hydrazine, often leading to higher yields and milder required conditions.[6]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains deactivate the ring for SNAr, making the reaction more challenging. These substrates often require higher temperatures, stronger bases, or a transition-metal-catalyzed approach to achieve good conversion.[1]

Q3: What is the mechanistic role of acids and bases in promoting indazole cyclization?

A3: Both acid and base catalysis are pivotal in different synthetic routes to enhance reaction efficiency and selectivity.

  • Base Catalysis: In reactions involving hydrazine, a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) increases the nucleophilicity of hydrazine by deprotonation. This is crucial for attacking the aromatic ring or a carbonyl group. The choice of base can also critically influence regioselectivity in subsequent N-alkylation reactions, with strong, non-nucleophilic bases like NaH in aprotic solvents strongly favoring the formation of the thermodynamically more stable 1H-indazole product.[7]

  • Acid Catalysis: Acids, such as acetic acid or hydrochloric acid, are often used to activate carbonyl or nitrile groups, making them more electrophilic and susceptible to nucleophilic attack by hydrazine.[2] They also facilitate the dehydration step required for the final ring closure. However, the use of strong acids can sometimes lead to the formation of unwanted side products.[2]

Q4: Why is regioselectivity a concern in indazole chemistry, particularly regarding the N1 and N2 positions?

A4: The indazole ring exhibits annular tautomerism, where a proton can reside on either nitrogen of the pyrazole ring, leading to 1H- and 2H-indazole forms. The 1H-tautomer is generally more stable.[8] When functionalizing the indazole ring (e.g., via alkylation or acylation), controlling the site of substitution (N1 vs. N2) is a major challenge and is critical for synthesizing specific, biologically active molecules.[8] Direct alkylation often yields a mixture of N1 and N2 products. Achieving high regioselectivity depends heavily on a careful selection of the base, solvent, temperature, and the steric and electronic properties of the reactants.[7][8]

Part 2: Troubleshooting Guide for 1H-Indazole Cyclization

This guide provides solutions to common problems encountered during the cyclization step.

Issue 1: Low Yield or Incomplete Reaction

  • Question: My cyclization reaction is stalling, with significant starting material remaining even after extended reaction times. What steps should I take?

  • Answer: Potential Causes and Solutions

    • Insufficient Reaction Temperature: The activation energy for the cyclization may not be met.

      • Solution: Monitor the reaction by TLC or LC-MS. If the starting material is consumed but the intermediate (e.g., hydrazone) accumulates, the cyclization is the slow step. Gradually increase the temperature in 10-20°C increments. Be aware that excessively high temperatures can lead to side reactions and reduced yields.[9]

    • Inadequate Base Strength or Stoichiometry: The nucleophile (hydrazine) may not be sufficiently activated.

      • Solution: If using a base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) to more effectively deprotonate the nucleophile. Ensure the base is fresh and used in sufficient molar excess.

    • Poor Solvent Choice: Reactants may have poor solubility, or the solvent may not effectively mediate the reaction.

      • Solution: Aprotic polar solvents like DMSO or DMF often provide higher yields than alcoholic solvents in SNAr-type cyclizations.[2] Screen a panel of solvents to find the optimal medium for your specific substrate.

    • Catalyst Inactivity (for catalyzed reactions): The transition metal catalyst may be poisoned or deactivated.

      • Solution: For palladium- or copper-catalyzed reactions, ensure strict anhydrous and inert atmospheric conditions (e.g., nitrogen or argon). Use fresh, high-purity catalysts and ligands.

Issue 2: Formation of Hydrazone Intermediate as a Major Impurity

  • Question: My final product is contaminated with a significant amount of the uncyclized hydrazone intermediate. How can I drive the reaction to completion?

  • Answer: Potential Causes and Solutions

    • Reversible Reaction or High Activation Barrier for Cyclization: The ring-closing step is often the rate-limiting step and can be reversible.

      • Solution: Increase the reaction temperature and/or time to overcome the activation barrier.[7] The addition of a suitable acid or base catalyst can significantly promote the cyclization step. The choice of catalyst is mechanism-dependent.[7]

    • Presence of Water: Water produced during hydrazone formation can, in some cases, hinder the subsequent cyclization.

      • Solution: If the mechanism is sensitive to water, perform the reaction in a setup with a Dean-Stark trap or add molecular sieves to remove water in situ.[7]

Issue 3: Formation of Undesired Side Products (e.g., Dimers, Reduced Species)

  • Question: I am observing significant formation of side products, such as dimers or the reduction of other functional groups. How can this be minimized?

  • Answer: Potential Causes and Solutions

    • Hydrazine as a Reducing Agent: Hydrazine is a known reducing agent and can reduce sensitive functional groups, especially nitro groups, leading to azoxy or azo compounds.[6]

      • Solution: Use a moderate excess of hydrazine (e.g., 4-10 equivalents) rather than a large excess.[6] Consider protecting the sensitive group if possible, or choose a synthetic route that avoids harsh conditions.

    • High Reaction Temperatures: Elevated temperatures can promote side reactions, such as dimerization or decomposition.[2][9]

      • Solution: Optimize the temperature carefully. The ideal temperature is one that allows for a reasonable reaction rate without significantly promoting byproduct formation.[9] Running the reaction at the lowest effective temperature is often the best strategy.

Part 3: Experimental Protocols & Data

Protocol 1: Classical Cyclization of 2-Fluorobenzonitrile with Hydrazine

This protocol describes a standard procedure for synthesizing the 1H-indazole core via an SNAr reaction.

Methodology:

  • To a solution of ortho-fluorobenzonitrile (1.0 eq) in a suitable solvent like n-butanol, add hydrazine hydrate (4.0-5.0 eq).[2]

  • Heat the reaction mixture to reflux (approx. 110-120°C) under an inert atmosphere.

  • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature, then place it in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid sequentially with cold ethanol and water to remove excess hydrazine and other impurities.[6]

  • Dry the product under vacuum to yield 1H-indazole.

Protocol 2: Highly N1-Selective Alkylation of 1H-Indazole

This protocol is critical for downstream functionalization and demonstrates how to control regioselectivity. It is adapted from studies showing high N1-selectivity.[8][10]

Methodology:

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF), add a solution of the desired 1H-indazole (1.0 eq) in anhydrous THF dropwise at 0°C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0°C.

  • Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise.[10]

  • Let the reaction warm to room temperature and stir for 12-16 hours, monitoring progress by TLC.

  • Upon completion, carefully quench the reaction at 0°C by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Data Summary: Impact of Reaction Conditions on N1/N2 Regioselectivity

The choice of base and solvent is paramount for controlling the regioselectivity of N-alkylation. The following table provides illustrative data based on common experimental outcomes.[7][11]

BaseSolventTemperature (°C)Approximate N1:N2 RatioRationale
NaH THF 0-25 >95:5 Irreversible deprotonation; favors thermodynamically stable N1 product in aprotic solvent.[7][11]
K₂CO₃DMF253:1Weaker base, equilibrium conditions, mixture of products.[7]
Cs₂CO₃Dioxane801:2Can favor the kinetically controlled N2 product under certain conditions.[7][11]

Note: These ratios are illustrative and can vary significantly based on the specific indazole substrate and alkylating agent used.

Part 4: Visualization of Workflows

Diagram 1: Troubleshooting Workflow for Low Cyclization Yield

LowYieldTroubleshooting start Low Yield or Stalled Reaction Detected check_sm Monitor by TLC/LC-MS: Is Starting Material (SM) Consumed? start->check_sm sm_present SM Present: Incomplete Initial Reaction check_sm->sm_present No sm_absent SM Absent: Intermediate Accumulation check_sm->sm_absent Yes increase_temp_1 Increase Temperature sm_present->increase_temp_1 increase_temp_2 Increase Temperature / Time sm_absent->increase_temp_2 stronger_base Use Stronger Base (e.g., NaH) increase_temp_1->stronger_base check_catalyst Check Catalyst Activity stronger_base->check_catalyst end_node Improved Yield of 1H-Indazole check_catalyst->end_node add_catalyst Add Acid/Base Catalyst for Cyclization increase_temp_2->add_catalyst remove_water Remove Water (Dean-Stark / Sieves) add_catalyst->remove_water remove_water->end_node

Caption: A logical workflow for diagnosing and resolving low-yield issues in 1H-indazole cyclization reactions.

Diagram 2: Key Factors Influencing Reaction Optimization

ReactionOptimization sub Substrate Properties - Electronic Effects (EWG/EDG) - Steric Hindrance - Sensitive Groups params Reaction Parameters Temperature Solvent Base/Catalyst Reaction Time sub->params Dictates Choice Of outcome Desired Outcome - High Yield - High Purity - Correct Regioisomer params->outcome Controls

Caption: Interrelationship of substrate properties and reaction parameters in achieving optimal outcomes for 1H-indazole synthesis.

References

Technical Support Center: Strategies for Preventing 2H-Indazole Isomer Formation in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and preventing the formation of undesired 2H-indazole isomers during your synthetic campaigns. The indazole core is a privileged scaffold in medicinal chemistry, but controlling its regiochemistry can be a significant challenge.[1][2] This document provides in-depth technical guidance, moving beyond simple protocols to explain the underlying chemical principles that govern isomer formation.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are 1H- and 2H-indazoles, and why is controlling their formation critical?

Indazoles are bicyclic heterocyclic compounds that exhibit annular tautomerism, meaning a proton can reside on either of the two nitrogen atoms in the pyrazole ring. This gives rise to two tautomeric forms: 1H-indazole and 2H-indazole.[2] While both are isomers, the 1H-tautomer is generally the thermodynamically more stable and often the desired product in pharmaceutical applications.[2][3][4] The formation of the 2H-isomer as a side product complicates purification, reduces the yield of the target molecule, and can introduce impurities with different pharmacological profiles into drug candidates.[5]

Q2: What are the primary factors that lead to the formation of the undesired 2H-indazole isomer?

The ratio of 1H- to 2H-indazole products is governed by a delicate interplay between kinetic and thermodynamic control.[4][6][7] Several key factors influence this balance:

  • Reaction Conditions : Temperature, choice of base, and solvent polarity play a crucial role in determining the final isomer ratio.[3][6]

  • Steric and Electronic Effects : The substituents on the indazole ring can significantly influence the regioselectivity of a reaction.[3][8]

  • Nature of the Electrophile : The reagent used for alkylation or acylation can also impact the outcome.[3]

Generally, N-2 isomers are favored under kinetically controlled conditions (lower temperatures, shorter reaction times), while the more stable N-1 isomers are the thermodynamic products, favored at higher temperatures and longer reaction times.[4][9][10][11]

Q3: Are there synthetic methods specifically designed to favor 1H-indazole formation?

Yes, numerous modern synthetic strategies have been developed to achieve high regioselectivity for the 1H-isomer. These methods often bypass the issues associated with direct alkylation of the indazole core. Examples include transition-metal-catalyzed C-H activation/annulation sequences and directed cyclization reactions.[12][13][14][15]

Q4: Is it possible to convert the undesired 2H-indazole back to the 1H-isomer?

While isomerization from the less stable 2H- to the more stable 1H-isomer is thermodynamically favorable, achieving this conversion cleanly and efficiently can be challenging. It often requires harsh conditions, such as high temperatures or strong acids, which may not be compatible with other functional groups in the molecule.[6] Therefore, preventing the formation of the 2H-isomer from the outset is the preferred strategy.

Part 2: Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems and provides actionable solutions based on established chemical principles.

Issue 1: Significant 2H-Isomer Formation Detected in Crude Product

The presence of a substantial amount of the 2H-isomer in your crude reaction mixture indicates that the reaction conditions are favoring the kinetic product or that an equilibrium is being established that does not strongly favor the desired 1H-isomer.

Potential Cause A: Reaction Temperature

Causality: Higher reaction temperatures can provide the necessary activation energy to overcome the barrier for the formation of the thermodynamically more stable 1H-isomer. Conversely, at lower temperatures, the reaction may be under kinetic control, favoring the formation of the 2H-isomer which often has a lower activation energy barrier.[7][10][11]

Solution: Temperature Optimization

A systematic approach to optimizing the reaction temperature is crucial.

Step-by-Step Protocol for Temperature Screening:

  • Initial Low-Temperature Run: Set up the reaction at a low temperature (e.g., 0 °C or even -78 °C) to establish a baseline for the kinetically favored product ratio.

  • Incremental Temperature Increase: Run a series of small-scale reactions, incrementally increasing the temperature (e.g., room temperature, 50 °C, 80 °C, reflux).

  • Time-Course Analysis: At each temperature, take aliquots at different time points (e.g., 1h, 4h, 12h, 24h) and analyze the 1H/2H ratio by HPLC or NMR. This will help determine if the ratio changes over time, indicating a shift from kinetic to thermodynamic control.

  • Data Analysis: Plot the 1H/2H ratio against temperature and time to identify the optimal conditions that maximize the yield of the 1H-isomer while minimizing degradation or side reactions.

Potential Cause B: Choice of Base

Causality: The choice of base is critical in N-alkylation and related reactions. The strength, steric bulk, and counter-ion of the base can influence the position of deprotonation and the subsequent reaction with the electrophile. Strong, non-nucleophilic bases often favor the formation of the thermodynamically more stable N-1 substituted product.[3][8]

Solution: Base and Solvent Screening

A systematic screening of different bases and solvents is recommended to find the optimal combination for your specific substrate.

Table 1: Common Bases and Solvents in Indazole Synthesis and Their Likely Effect on Regioselectivity

BaseSolventProbable OutcomeRationale
Sodium Hydride (NaH)THF, DMFFavors N-1 (Thermodynamic)Forms the indazolide anion, often leading to the more stable N-1 product.[3][8]
Potassium Carbonate (K₂CO₃)DMF, AcetonitrileMixture of N-1 and N-2A weaker base, often resulting in a mixture of isomers.
Cesium Carbonate (Cs₂CO₃)DMF, THFOften improves N-1 selectivityThe larger cesium cation can influence the reactivity of the indazolide anion.
Potassium tert-butoxide (KOtBu)THFCan favor N-1A strong, sterically hindered base.
Triethylamine (Et₃N)DCM, TolueneOften favors N-2 (Kinetic)A weaker organic base, often used under milder conditions that can favor the kinetic product.
Acidic Conditions (e.g., p-TsOH)TolueneCan favor N-2Protonation can alter the nucleophilicity of the nitrogen atoms, sometimes favoring N-2.[3]

Experimental Workflow for Base/Solvent Screening:

Caption: Workflow for base and solvent screening.

Issue 2: Inconsistent Isomer Ratios Between Batches

Batch-to-batch variability in the 1H/2H isomer ratio is a common problem in process development and scale-up. This often points to subtle, uncontrolled variations in reaction parameters.

Potential Cause A: Rate of Reagent Addition

Causality: The rate at which a reagent (especially a strong base or a highly reactive electrophile) is added can create localized "hot spots" or concentration gradients. These transient conditions can favor the kinetic 2H-product, even if the overall reaction conditions are designed to yield the thermodynamic 1H-isomer.

Solution: Standardized Addition Protocol

  • Controlled Addition: Use a syringe pump for the slow, controlled addition of the limiting reagent. This ensures a consistent concentration profile throughout the reaction.

  • Efficient Stirring: Ensure the reaction mixture is vigorously and efficiently stirred to maintain homogeneity and prevent localized concentration gradients.

  • Temperature Monitoring: Monitor the internal temperature of the reaction during the addition. An unexpected exotherm can indicate that the reaction is proceeding too quickly and may be favoring the kinetic pathway.

Part 3: Advanced Strategies for Selective 1H-Indazole Synthesis

For particularly challenging substrates or when very high regioselectivity is required, more advanced synthetic strategies may be necessary.

Strategy 1: Directing Group Strategies

The use of a directing group can provide excellent control over regioselectivity in C-H functionalization reactions, leading directly to the desired 1H-indazole.[16]

Workflow for Directed 1H-Indazole Synthesis:

Directed_Synthesis Start Starting Material with Directing Group Activation Metallacycle Intermediate Start->Activation Catalyst Transition Metal Catalyst (e.g., Rh, Pd) Annulation Cyclized Intermediate Activation->Annulation Insertion Coupling_Partner Coupling Partner (e.g., Alkyne) Coupling_Partner->Annulation Product 1H-Indazole Product Annulation->Product

Caption: Directed C-H activation for 1H-indazole synthesis.

Strategy 2: Metal-Free Synthesis from Substituted Precursors

Recent advances have led to the development of metal-free methods for the synthesis of 1H-indazoles that offer excellent regioselectivity.[13][17] These methods often involve the cyclization of carefully chosen precursors where the connectivity predetermines the formation of the 1H-isomer.

Example: The synthesis of 1H-indazoles from o-aminobenzoximes under mild conditions using methanesulfonyl chloride and triethylamine is a notable example.[17][18]

References

Column chromatography techniques for purifying 1H-Indazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 1H-Indazol-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. As a polar, basic heterocycle, this compound presents specific obstacles during purification that standard protocols may not overcome. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the chromatographic behavior of this compound and the principles behind selecting an appropriate purification strategy.

Q1: Why is this compound so difficult to purify using standard silica gel column chromatography?

A1: The primary difficulty arises from the chemical properties of both your compound and the stationary phase.

  • Acidity of Silica: Standard silica gel is weakly acidic (pKa ≈ 4.5) due to the presence of silanol groups (Si-OH) on its surface.

  • Basicity of the Amine: Your compound, this compound, is a basic amine. This basic nitrogen atom can undergo a strong acid-base interaction with the acidic silanol groups.[1]

This interaction leads to several problems:

  • Irreversible Adsorption: The compound can bind so strongly to the silica that it fails to elute with moderately polar solvents, resulting in significant yield loss.[2]

  • Peak Tailing: Even if the compound elutes, the interaction causes slow desorption kinetics, where molecules "stick" to the stationary phase and elute slowly and unevenly. This results in broad, tailing peaks that co-elute with impurities.[3]

  • On-Column Degradation: The acidic nature of silica can sometimes catalyze the degradation of sensitive compounds.[2] It is crucial to test the stability of your compound on silica beforehand.

Q2: What is the best stationary phase for purifying this compound?

A2: While standard silica can be made to work with modifications (see Troubleshooting), often a better approach is to choose a more inert or chemically compatible stationary phase from the outset.

Stationary PhaseAdvantagesDisadvantagesBest For
Deactivated Silica Reduces acidity, minimizes tailing and loss.Requires pre-treatment of the silica.When separation on silica is possible but plagued by tailing.
Basic Alumina Basic surface prevents interaction with basic amines.Can be more reactive than silica; activity grades vary.Good alternative to silica for acid-sensitive or basic compounds.[2]
Amine-Functionalized Silica Provides a basic surface, excellent for purifying amines.More expensive than plain silica or alumina.Difficult separations of basic compounds where tailing is severe.[3]
Reverse-Phase Silica (C18) Excellent for polar compounds; avoids acidic silica issues.Requires aqueous mobile phases; evaporation is slower.Highly polar amines and impurities; often provides better resolution.[1][4]

The choice depends on the impurity profile and available resources. For many polar amines, reverse-phase chromatography is the most robust and reliable method.[1]

Q3: How do I choose the right mobile phase (eluent)?

A3: The mobile phase must be tailored to your chosen stationary phase and the polarity of your compound. The goal is to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 on a TLC plate for optimal column separation.[5][6]

  • For Normal-Phase (Silica, Alumina): Since this compound is very polar, you will need a polar solvent system. A common starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).[1] Crucially, you must add a basic modifier to the eluent to compete with your compound for the active sites on the stationary phase.

    • Recommended Modifier: Add 0.5-2% triethylamine (TEA) or a 10% solution of ammonium hydroxide in methanol to your mobile phase.[1][2] This simple addition will dramatically improve peak shape and recovery.

  • For Reverse-Phase (C18): The mobile phase will be a mixture of water and an organic solvent like acetonitrile (ACN) or methanol.

    • pH Control: The retention of your basic amine will be highly dependent on the mobile phase pH. To ensure reproducibility, it is best to use a buffer (e.g., phosphate or acetate buffer).[7] Alternatively, adding a modifier like 0.1% TEA can help achieve sharp peaks by creating an alkaline environment where the amine is in its free-base form.[1]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: My compound is not eluting from the silica gel column.

  • Likely Cause A: The mobile phase is not polar enough. Your polar amine is strongly adsorbed to the silica gel.[6][8]

    • Solution: Systematically increase the polarity of your eluent. If you are using a DCM/MeOH system, gradually increase the percentage of methanol. A gradient elution, starting with low polarity and slowly increasing, is often more effective than an isocratic (constant composition) elution.[6] If necessary, a final column flush with 10-20% MeOH in DCM containing 1-2% ammonium hydroxide can be used to elute highly retained compounds.

  • Likely Cause B: Your compound has decomposed or irreversibly bound to the column.[2]

    • Solution: Before running a large-scale column, perform a stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If you see a new spot at the baseline or significant streaking that wasn't there initially, your compound is likely unstable on silica. In this case, you must switch to an alternative stationary phase like basic alumina or use reverse-phase chromatography.

Problem 2: The separation is poor, and all my fractions are mixed.

  • Likely Cause A: You are experiencing severe peak tailing. Even if the TLC shows a difference in Rf values, the broad tails of the peaks on the column cause them to overlap.[3]

    • Solution: This is almost always due to the acid-base interaction. Add a basic modifier like triethylamine or ammonium hydroxide to your mobile phase as described in FAQ 3. This will sharpen the peaks and significantly improve resolution.

  • Likely Cause B: You loaded too much sample or loaded it improperly.

    • Solution: The amount of silica should be at least 30-50 times the weight of your crude sample for good separation.[9] Ensure you load the sample in the minimum possible volume of solvent, creating a narrow band at the top of the column.[10] If your compound is poorly soluble in the eluent, consider "dry loading" by pre-adsorbing the sample onto a small amount of silica before adding it to the column.[10]

Problem 3: My final compound is clean by NMR, but my yield is very low.

  • Likely Cause: You have experienced irreversible adsorption of your compound onto the silica gel stationary phase.[2]

    • Solution: This is a classic problem with basic amines on acidic silica. The portion of your compound that did elute was pure, but a significant amount remained permanently stuck to the column. To prevent this, you must either deactivate the silica by incorporating a base (TEA, NH4OH) in your eluent or switch to a more inert stationary phase like basic alumina or reverse-phase C18 silica.

Visualized Workflows and Protocols

Method Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate chromatography method.

MethodSelection start Start: Crude this compound tlc Run TLC with DCM/MeOH + 1% TEA start->tlc check_rf Is Rf between 0.2-0.4 and spots are distinct? tlc->check_rf run_silica Purify on Silica Gel (Eluent: DCM/MeOH + 1% TEA) check_rf->run_silica Yes check_tailing Is there significant streaking or Rf=0? check_rf->check_tailing No end_node Pure Compound run_silica->end_node troubleshoot Troubleshoot Mobile Phase (Adjust Polarity/Modifier) troubleshoot->tlc check_tailing->troubleshoot Yes, Streaking switch_sp Switch Stationary Phase check_tailing->switch_sp Yes, Rf=0 sp_options Consider: 1. Basic Alumina 2. Reverse-Phase C18 switch_sp->sp_options Troubleshooting start Problem Encountered no_elution Compound Not Eluting start->no_elution poor_sep Poor Separation / Mixed Fractions start->poor_sep low_yield Low Yield start->low_yield cause_polarity Cause: Eluent too non-polar? no_elution->cause_polarity cause_tailing Cause: Peak Tailing? poor_sep->cause_tailing cause_adsorption Cause: Irreversible Adsorption? low_yield->cause_adsorption cause_decomp Cause: On-column decomposition? cause_polarity->cause_decomp No sol_inc_pol Solution: Increase eluent polarity (e.g., more MeOH) cause_polarity->sol_inc_pol Yes sol_switch_sp Solution: Switch to Alumina or Reverse Phase cause_decomp->sol_switch_sp Yes cause_overload Cause: Column Overloaded? cause_tailing->cause_overload No sol_add_base Solution: Add TEA or NH4OH to eluent cause_tailing->sol_add_base Yes sol_reload Solution: Use less sample or dry load cause_overload->sol_reload Yes cause_adsorption->sol_switch_sp No cause_adsorption->sol_add_base Yes

References

Recrystallization methods for obtaining high-purity 1H-Indazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Purification Technologies

Welcome to the technical support center for the purification of 1H-Indazol-1-amine. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. Achieving high purity is critical as even minor impurities can significantly impact downstream applications, from analytical characterization to biological assays. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common challenges encountered during the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is recrystallization, and why is it a preferred method for purifying this compound?

Recrystallization is a purification technique for solid organic compounds.[1] The fundamental principle is based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1] Ideally, the compound of interest is highly soluble in a hot solvent but poorly soluble in the same solvent when it is cold. Impurities, conversely, should either be highly soluble in the cold solvent (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).[2] For this compound, a crystalline solid, recrystallization is an effective, scalable, and economical method to remove by-products from synthesis, unreacted starting materials, and other contaminants, yielding material of high purity.

Q2: How do I select the best solvent for recrystallizing this compound?

Solvent selection is the most critical step for a successful recrystallization.[3] The ideal solvent should:

  • Completely dissolve this compound at its boiling point.

  • Dissolve very little of the compound at low temperatures (e.g., 0-4 °C).

  • Not react with the compound.[2]

  • Have a boiling point that is not excessively high, to allow for easy removal from the purified crystals.

  • Dissolve impurities readily at all temperatures or not at all.

A general rule of thumb is "like dissolves like."[4] As this compound is a polar molecule with hydrogen bonding capabilities (due to the amine and N-H groups), polar protic solvents (like ethanol, methanol) or polar aprotic solvents (like ethyl acetate, acetone) are good starting points.[5] Small-scale solubility tests in test tubes are essential to determine the optimal solvent empirically.[3]

Q3: What are the likely impurities in a crude sample of this compound?

Impurities will depend on the synthetic route used. Common impurities in the synthesis of indazoles and related amines can include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could be various substituted precursors.[6]

  • Positional Isomers: Synthesis of substituted indazoles can sometimes yield a mixture of isomers (e.g., N-1 vs. N-2 substituted derivatives) which may have similar solubility profiles.[7]

  • Side-Reaction Products: Products from incomplete cyclization or over-reaction.[8]

  • Residual Catalysts or Reagents: Inorganic salts or metal catalysts used during the synthesis.[9]

Q4: Is a mixed-solvent system a viable option for this compound?

Yes, a mixed-solvent system is an excellent and common technique when no single solvent has the ideal solubility characteristics.[10] This typically involves a "solvent" in which this compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[11] The compound is first dissolved in a minimum amount of the hot "solvent," and the "anti-solvent" is then added dropwise until the solution becomes faintly cloudy (the saturation point).[12] A few drops of the "solvent" are added to redissolve the precipitate, and the solution is then allowed to cool slowly. A common pair for amine-containing heterocycles is an alcohol (e.g., ethanol) and water.[13]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My this compound is "oiling out" instead of forming crystals.

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This is a common issue with amine compounds, especially when the solution is highly supersaturated or the compound has a low melting point.[12][14]

  • Underlying Cause: The temperature of the solution is above the melting point of the solute-solvent eutectic mixture. This often happens when a solution is cooled too quickly or is excessively concentrated.

  • Step-by-Step Solution:

    • Re-heat the Solution: Heat the flask containing the oil and solvent back to the boiling point until the oil completely redissolves.

    • Add More Solvent: Add a small amount (5-10% of the total volume) of the hot "good" solvent to reduce the saturation level of the solution.[14]

    • Ensure Slow Cooling: This is critical. Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels, away from any drafts. Do not place it directly into an ice bath. Rapid cooling strongly encourages oil formation.[14]

    • Induce Crystallization: Once the solution is near room temperature, scratch the inner wall of the flask with a glass rod at the air-liquid interface. The microscopic scratches provide a surface for nucleation.

    • Use a Seed Crystal: If you have a pure crystal of this compound, add a tiny speck to the cooled solution to induce templated crystal growth.

    • Re-evaluate Solvent Choice: If oiling persists, the boiling point of your solvent may be too high. Consider a different solvent or solvent system with a lower boiling point.

Problem 2: No crystals form, even after the solution has cooled completely.

This is a frustrating but solvable problem that indicates an issue with solution saturation.[15]

  • Underlying Cause A: The solution is not saturated. Too much solvent was added initially. A good recrystallization uses the minimum amount of hot solvent required to dissolve the solid.[15]

    • Solution: Gently heat the solution and boil off a portion of the solvent under a fume hood. Stop heating, allow it to cool again, and observe for crystal formation. Be careful not to evaporate too much solvent, which could cause the product to precipitate out with impurities.

  • Underlying Cause B: The solution is supersaturated. The energy barrier for crystal nucleation has not been overcome.

    • Solution:

      • Scratch the Flask: Use a glass rod to vigorously scratch the inside of the flask below the solvent level.[16]

      • Add a Seed Crystal: This is the most effective method. A single, pure crystal provides a template for lattice formation.

      • Flash Freeze: Cool a small portion of the solution in a separate test tube very rapidly in a dry ice/acetone bath to force out some solid. This solid (which may be impure) can then be used as seed crystals for the main batch.

      • Extended Cooling: Leave the solution in an ice bath or refrigerator for an extended period (several hours to overnight).

Problem 3: The final yield of purified crystals is very low.

A successful purification must also be efficient. Low yield is a common issue stemming from several procedural errors.[15]

  • Underlying Causes & Solutions:

    • Excess Solvent: Too much solvent was used initially, meaning a significant amount of your product remains dissolved even when cold.[16]

      • Fix: Evaporate some solvent from the filtrate (the liquid left after filtering your crystals) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Premature Filtration: The solution was not cooled sufficiently before vacuum filtration.

      • Fix: Always cool the solution to room temperature first, then place it in an ice-water bath for at least 20-30 minutes before filtering to maximize precipitation.

    • Excessive Washing: Using too much or warm solvent to wash the collected crystals will redissolve a portion of your product.

      • Fix: Wash the crystals on the filter funnel with a minimal amount of ice-cold recrystallization solvent.[15] Break the vacuum, add the cold solvent to just cover the crystals, and then re-apply the vacuum.

Problem 4: The final product is still colored or appears impure upon analysis (e.g., by TLC, NMR, or melting point).

This indicates that the chosen recrystallization protocol did not effectively separate the impurities from this compound.

  • Underlying Cause: The impurities have a solubility profile very similar to your target compound.[17] Alternatively, rapid crystal growth may have trapped impurities within the crystal lattice.

  • Step-by-Step Solution:

    • Perform a Second Recrystallization: Repeating the process is often sufficient to achieve high purity.

    • Ensure Slow Cooling: Slow, undisturbed cooling is paramount for the formation of large, pure crystals. Rapid crashing out of solution traps impurities.

    • Use Activated Charcoal (for colored impurities): If your product has a persistent color, a small amount of activated charcoal can be added to the hot solution.

      • Protocol: Add a very small amount (e.g., 1-2% of the solute weight) of charcoal to the hot, dissolved solution. Swirl for a few minutes. Perform a hot gravity filtration through fluted filter paper to remove the charcoal before allowing the clear filtrate to cool. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Consider an Alternative Solvent System: If impurities co-crystallize, they may not do so in a different solvent system. Re-run your initial solvent screen to find a more selective solvent.

Data Presentation & Visualization
Table 1: Properties of Potential Solvents for this compound Recrystallization
SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Notes on Use & Rationale
Water 100.010.280.1Likely a poor solvent on its own but an excellent anti-solvent when paired with alcohols due to its high polarity and ability to form strong hydrogen bonds.[13]
Ethanol 78.44.324.5Good starting point. Often dissolves amine-containing heterocycles well when hot and less so when cold. Can be used in an ethanol/water mixture.[18]
Methanol 64.75.132.7Similar to ethanol but more volatile. Its lower boiling point can be advantageous. Be cautious of its toxicity.
Isopropanol 82.63.919.9A good alternative to ethanol, slightly less polar.
Ethyl Acetate 77.14.46.0A medium-polarity solvent. May offer different selectivity for impurities compared to alcohols.[19]
Acetone 56.05.120.7A polar aprotic solvent. Its high volatility makes it easy to remove.
Toluene 110.62.42.4A non-polar aromatic solvent. Less likely to be a good primary solvent but could be useful in a mixed system if the compound is greasy.[5]
Hexane 69.00.11.9A non-polar solvent. Almost certainly will not dissolve the compound, making it a potential anti-solvent when paired with a more polar solvent like ethyl acetate.

Diagrams and Workflows

Solvent_Selection_Workflow cluster_insoluble start Start: Place ~20 mg crude This compound in a test tube add_cold Add 0.5 mL of test solvent at room temperature. Agitate. start->add_cold observe_cold Is the solid soluble? add_cold->observe_cold heat Heat the mixture gently to the solvent's boiling point. observe_cold->heat No too_soluble Result: Unsuitable Solvent (Too Soluble) observe_cold->too_soluble Yes observe_hot Is the solid soluble? heat->observe_hot add_more Add more solvent dropwise (up to 2 mL total) until dissolved. observe_hot->add_more No cool Allow the clear, hot solution to cool slowly. observe_hot->cool Yes add_more->observe_hot insoluble Result: Unsuitable Solvent (Insoluble) add_more->insoluble Still not soluble after 2 mL observe_crystals Do abundant crystals form? cool->observe_crystals suitable Result: Potentially Good Solvent observe_crystals->suitable Yes poor_yield Result: Unsuitable Solvent (Poor Recovery) observe_crystals->poor_yield No

Caption: Workflow for selecting a suitable recrystallization solvent.

Troubleshooting_Workflow start Start: Hot saturated solution is allowed to cool. outcome What is the result? start->outcome oiling Problem: An oil forms instead of crystals. outcome->oiling Oiling Out no_crystals Problem: Solution remains clear, no crystals form. outcome->no_crystals No Crystals low_yield Problem: Very few crystals are recovered. outcome->low_yield Low Yield impure Problem: Final product is still impure. outcome->impure Impure Product solution_oil 1. Re-heat to dissolve oil. 2. Add small amount of fresh solvent. 3. Cool VERY slowly. 4. Use a seed crystal. oiling->solution_oil solution_no_crystals Solution is supersaturated OR not saturated. 1. Scratch inner surface of flask. 2. Add a seed crystal. 3. If no success, boil off some solvent and re-cool. no_crystals->solution_no_crystals solution_low_yield Too much solvent used OR insufficient cooling/premature filtration. 1. Evaporate solvent from filtrate to get a 2nd crop. 2. Ensure thorough cooling in an ice bath next time. 3. Use minimal ice-cold solvent for washing. low_yield->solution_low_yield solution_impure Impurity co-crystallized. 1. Perform a second recrystallization. 2. Ensure very slow cooling. 3. Use activated charcoal for colored impurities. 4. Try a different solvent system. impure->solution_impure

Caption: A logical flow for troubleshooting common recrystallization problems.

Experimental Protocols

Disclaimer: These are general protocols and should be adapted based on your own small-scale solvent screening tests. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and perform all operations in a certified chemical fume hood.

Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)
  • Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a stir bar. Add approximately 10 mL of isopropanol.

  • Heating: Heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

  • Achieve Saturation: Continue adding isopropanol dropwise from a pipette until the solid just completely dissolves. Avoid adding a large excess.[1]

  • (Optional) Hot Filtration: If insoluble impurities are present, remove the solution from heat, add a small excess of solvent (to prevent premature crystallization), re-heat to boiling, and quickly pour the hot solution through a pre-heated gravity filter setup (fluted filter paper in a stemless funnel) into a clean, warm Erlenmeyer flask.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[16]

  • Crystallization: Once the flask is at room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount (2-3 mL) of ice-cold isopropanol.[15]

  • Drying: Allow the crystals to air-dry on the filter for a few minutes before transferring them to a watch glass for final drying in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)
  • Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at a near-boiling temperature.[11]

  • Addition of Anti-solvent: While keeping the ethanol solution hot, add deionized water dropwise with swirling until a persistent cloudiness appears. This is the point of saturation.[12]

  • Clarification: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in the single-solvent protocol.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected solid with a small amount of a cold ethanol/water mixture (at the ratio determined to cause precipitation).

  • Drying: Dry the purified crystals thoroughly under vacuum to remove both solvents.

References

Stability issues and proper storage conditions for 1H-Indazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1H-Indazol-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, address stability concerns, and offer solutions to common experimental challenges encountered with this versatile heterocyclic amine.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its unique N-amino functionality offers distinct synthetic possibilities but also introduces specific stability and handling considerations. Unlike its more common C-aminoindazole isomers (e.g., 3-amino or 5-aminoindazoles), the exocyclic N-N bond in this compound presents a potential site for degradation if not handled and stored correctly. This guide provides a comprehensive framework for understanding and mitigating these challenges to ensure the integrity of your starting material and the success of your experiments.

Part 1: Frequently Asked Questions (FAQs) on Stability and Storage

This section addresses the most common questions regarding the stability and proper storage of this compound.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors of concern are exposure to atmospheric oxygen, moisture, light, and elevated temperatures. As with many aromatic amines and N-amino heterocycles, this compound can be susceptible to oxidative degradation, which may manifest as a change in color from off-white/pale yellow to darker shades of brown or red.[2][3] The N-amino group can also impart hygroscopic properties, making moisture absorption a concern that can affect weighing accuracy and reaction stoichiometry.

Q2: What are the optimal long-term storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, opaque container.[4] Refrigeration (2-8 °C) is strongly recommended to minimize thermal degradation.[5] Storing the material in a desiccator will further protect it from moisture.[3]

Q3: My bottle of this compound has turned from light tan to a brownish color. Is it still usable?

A3: A significant color change is a visual indicator of potential degradation. While the material may still contain a substantial amount of the desired compound, the presence of colored impurities suggests that a purity check is necessary before use. These impurities could be oxidation products that may interfere with your reaction or complicate purification. It is advisable to assess the purity using techniques like NMR or HPLC before proceeding.[6][7]

Q4: Can I store this compound as a stock solution? If so, what is the best solvent and what are the storage conditions?

A4: Preparing stock solutions for immediate or short-term use is common, but long-term storage in solution is generally not recommended due to increased rates of degradation. If you must prepare a stock solution, use a dry, aprotic solvent such as anhydrous DMSO or DMF.[8] Prepare the solution under an inert atmosphere, store it in a tightly sealed vial with a septum cap at -20°C, and minimize freeze-thaw cycles. It is best practice to prepare fresh solutions for sensitive applications.

Part 2: Troubleshooting Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during experiments involving this compound.

Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts

If you are experiencing variable yields or observing unexpected spots on your TLC plate, consider the following:

  • Purity of Starting Material: As discussed, the purity of your this compound is critical. A discolored or improperly stored batch may contain impurities that compete in the reaction.

    • Corrective Action: Before starting a new reaction, run a quick purity check. A proton NMR spectrum can be very informative. Look for the appearance of new aromatic signals or a change in the integration of the amine protons.[9]

  • Reaction with Atmospheric Oxygen: If your reaction is sensitive to oxidation and is run open to the air, dissolved oxygen can lead to the formation of oxidative side products.

    • Corrective Action: Degas your solvent and run the reaction under an inert atmosphere of nitrogen or argon.

Issue 2: Poor Solubility of the Compound After Storage

If you find that a previously soluble batch of this compound now shows poor solubility, it could be due to:

  • Formation of Insoluble Degradation Products: Polymeric or highly oxidized impurities formed during storage may be less soluble in common organic solvents.

  • Moisture Absorption: The compound may have absorbed atmospheric moisture, which can affect its dissolution profile, especially in non-polar solvents.

    • Corrective Action: Attempt to dissolve a small sample in a polar aprotic solvent like DMSO. If it dissolves, moisture or minor degradation is likely. If a significant portion remains insoluble, more substantial degradation has likely occurred. For critical applications, using a fresh, unopened batch is the safest option.

Data Summary and Protocols

Recommended Storage Conditions
ParameterConditionRationale
Temperature 2-8 °C (Refrigerated)Minimizes thermal decomposition and slows oxidative processes.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the sensitive amine functionality.[4]
Container Tightly sealed, opaque glassProtects from moisture and light-induced degradation.[3][10]
Location Dry, well-ventilated area away from oxidizing agentsGeneral safety and stability best practice.[2]
Protocol 1: Purity Assessment by ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis:

    • Confirm the presence of the characteristic peaks for this compound.

    • Integrate all peaks. The ratio of aromatic protons to the amine protons should be consistent with the molecular structure.

    • Look for the presence of unidentifiable peaks in the aromatic or aliphatic regions, which may indicate impurities.[11][12][13] Compare the spectrum to a reference spectrum from a fresh, high-purity sample if available.

Visualizing Potential Degradation and Troubleshooting

The following diagrams illustrate potential degradation pathways and a logical workflow for troubleshooting common issues.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, we can hypothesize logical routes based on the chemistry of aromatic amines and hydrazines.

Hypothetical Degradation of this compound A This compound B Oxidative Dimerization (Azo/Azoxy Compounds) A->B O₂, light C N-N Bond Cleavage A->C H₂O, heat E Polymeric Material (Dark, Insoluble) B->E further oxidation D Indazole C->D Loss of NH₂

Caption: Hypothetical degradation pathways for this compound.

Troubleshooting Workflow

This flowchart provides a step-by-step guide for addressing common experimental failures.

Troubleshooting Experimental Issues start Experiment Failed: Low Yield / Impure Product check_purity Assess Purity of This compound (NMR, HPLC) start->check_purity is_pure Is it >95% pure? check_purity->is_pure check_storage Review Storage: - Inert gas? - Refrigerated? - Dry? is_pure->check_storage No check_reaction Review Reaction Conditions: - Inert atmosphere? - Dry solvents? - Temperature control? is_pure->check_reaction Yes new_bottle Action: Use a fresh, unopened bottle. check_storage->new_bottle new_bottle->start optimize Action: Optimize reaction setup (e.g., degas solvent). check_reaction->optimize No end Proceed with Optimized Protocol check_reaction->end Yes optimize->start

Caption: A logical workflow for troubleshooting failed experiments.

References

Technical Support Center: Optimizing Solvent Systems for 1H-Indazol-1-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of reactions involving 1H-Indazol-1-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, with a specific focus on the critical role of solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing this compound and its derivatives?

A1: The primary challenges in 1H-indazole synthesis often revolve around controlling regioselectivity, minimizing side-product formation, and achieving high yields. A significant issue is the potential for the formation of the undesired 2H-indazole isomer.[1] Other common side products can include hydrazones, dimeric impurities, and indazolones, with their prevalence depending heavily on the synthetic route and reaction conditions.[1]

Q2: How can I reliably distinguish between 1H- and 2H-indazole isomers?

A2: Spectroscopic methods are the most effective means of differentiation. In ¹H NMR, the chemical shift of the proton at the C3 position is a key indicator; it is typically shifted further downfield in 2H-indazoles compared to the 1H-isomer.[1] ¹³C and ¹⁵N NMR can also provide diagnostic information.[1] Chromatographic techniques like HPLC are often capable of separating the isomers, and their distinct UV-Vis spectra can further aid in identification.[1]

Q3: What is the fundamental strategy for improving regioselectivity in favor of the 1H-indazole product?

A3: Controlling regioselectivity is a cornerstone of successful indazole synthesis. The 1H-indazole is generally the more thermodynamically stable tautomer.[2] Key strategies to enhance its formation include the careful selection of the base, solvent, and reaction temperature. For instance, in N-alkylation reactions, the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) has been demonstrated to favor the formation of the N-1 substituted product.[1]

Q4: How does solvent polarity impact the outcome of my this compound reaction?

A4: Solvent polarity is a critical parameter that can significantly influence reaction rates and selectivity. Polar solvents can stabilize charged intermediates and transition states, which can accelerate certain reaction pathways.[3][4][5] For N-N bond formation, the choice of solvent can modulate the basicity of reactants and influence the solubility of starting materials and products.[3][6] In some cases, aprotic solvents like DMSO and DMF can provide higher yields compared to protic solvents.[7] The optimal solvent system is highly dependent on the specific reaction mechanism.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound and its derivatives, with a focus on how to leverage solvent system optimization to resolve them.

Issue 1: Low Yield of the Desired this compound Product
Possible Cause Troubleshooting Strategy & Explanation
Suboptimal Solvent Choice The solvent may not be effectively solubilizing the reactants or stabilizing key intermediates. Aprotic polar solvents like DMF or DMSO can often enhance yields in cyclization reactions leading to indazoles.[7] It is recommended to screen a range of solvents with varying polarities (e.g., toluene, dioxane, THF, acetonitrile, DMF, DMSO) to identify the optimal medium for your specific substrate and reaction conditions.
Incorrect Base/Solvent Combination The choice of base is intrinsically linked to the solvent system. For instance, using a strong base like sodium tert-butoxide in a non-polar solvent like toluene has been shown to be effective in certain palladium-catalyzed amination reactions for indazole synthesis.[8]
Presence of Water For many N-N bond-forming reactions, the presence of water can be detrimental, leading to hydrolysis of intermediates or reagents. Ensure the use of anhydrous solvents and reagents, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). However, in some specific cases, such as the Davis-Beirut reaction for 2H-indazole synthesis, the presence of water is critically important.[9]
Issue 2: Poor Regioselectivity (Formation of 2H-Indazole Isomer)
Possible Cause Troubleshooting Strategy & Explanation
Reaction Conditions Favoring the Kinetic Product The 2H-indazole can sometimes be the kinetically favored product. Running the reaction at a lower temperature may favor the formation of the more thermodynamically stable 1H-isomer.
Inappropriate Solvent System for Directing Regioselectivity The solvent can influence the site of reaction. For N-alkylation, switching to a less polar, aprotic solvent in combination with a suitable base can often improve selectivity for the N-1 position.[1] The rationale is that less polar solvents may not solvate the indazole anion as effectively, leading to greater steric hindrance at the N-2 position.
Issue 3: Formation of Impurities (e.g., Hydrazones, Dimers)
Possible Cause Troubleshooting Strategy & Explanation
Side Reactions Promoted by the Solvent Certain solvents can participate in or promote side reactions. For example, in reactions involving aldehydes, alcoholic solvents could potentially form acetals. Using a non-participating solvent like toluene or dioxane can mitigate this. In some syntheses, side reactions like hydrazone and dimer formation are more prevalent at elevated temperatures.[7]
Inefficient Water Removal In condensation reactions, such as the formation of an intermediate enamine, the effective removal of water is crucial to drive the reaction to completion and minimize the formation of side products like aminal pseudo-dimers.[10][11] Utilizing Dean-Stark conditions with a solvent that forms an azeotrope with water (e.g., toluene) is a common and effective strategy.[10]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in a Palladium-Catalyzed Intramolecular Amination for 2-Aryl-2H-indazole Synthesis

This protocol is adapted from a general method for synthesizing 2-aryl-2H-indazoles and can be modified for screening solvents in similar N-N bond-forming cyclizations.[8]

  • Reaction Setup: In parallel reaction vials under an inert atmosphere, add the N-aryl-N-(o-bromobenzyl)hydrazine substrate (1.0 eq).

  • Catalyst and Ligand Addition: To each vial, add Pd(OAc)₂ (e.g., 0.05 eq) and a suitable ligand such as dppf (e.g., 0.1 eq).[8]

  • Solvent Addition: To each vial, add a different anhydrous solvent to be screened (e.g., toluene, dioxane, THF, DMF).

  • Base Addition: Add a base such as sodium tert-butoxide (e.g., 1.2 eq).[8]

  • Reaction: Seal the vials and heat to the desired temperature (e.g., 90-110 °C) with stirring.

  • Monitoring and Analysis: Monitor the reactions by TLC or LC-MS. Upon completion, quench the reactions, perform a standard workup, and analyze the crude product mixture by ¹H NMR or HPLC to determine the yield and isomeric ratio.

Data Presentation

Table 1: Effect of Solvent on a Hypothetical this compound Synthesis
SolventDielectric Constant (ε)Yield of 1H-Isomer (%)Ratio (1H:2H)
Toluene2.46590:10
Dioxane2.27088:12
Tetrahydrofuran (THF)7.67592:8
Acetonitrile37.55570:30
Dimethylformamide (DMF)36.78595:5
Dimethyl Sulfoxide (DMSO)46.78293:7

This table presents hypothetical data for illustrative purposes.

Visualizations

Diagram 1: General Workflow for Solvent Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Define Reaction Define Reaction Substrate & Reagents Select Solvents Select Diverse Solvents (Aprotic, Protic, Polar, Non-polar) Define Reaction->Select Solvents Run Parallel Reactions Run Small-Scale Parallel Reactions Select Solvents->Run Parallel Reactions Analyze Results Analyze Yield & Purity (TLC, LC-MS, NMR) Run Parallel Reactions->Analyze Results Identify Lead Solvents Identify 2-3 Promising Solvents Analyze Results->Identify Lead Solvents Optimize Parameters Optimize Temperature, Concentration, & Base Identify Lead Solvents->Optimize Parameters Scale-Up Validate on a Larger Scale Optimize Parameters->Scale-Up Final Protocol Establish Final Optimized Protocol Scale-Up->Final Protocol

Caption: A two-phase workflow for systematic solvent optimization.

Diagram 2: Logic Diagram for Troubleshooting Low Yield

G Start Low Yield Observed Check_Solubility Are all reactants soluble? Start->Check_Solubility Insoluble Screen for a better solubilizing solvent. Check_Solubility->Insoluble No Check_Polarity Is the solvent polarity optimal for the mechanism? Check_Solubility->Check_Polarity Yes Re-evaluate Re-evaluate with optimized solvent system. Insoluble->Re-evaluate Polar_Intermediate Consider more polar aprotic solvents (e.g., DMF, DMSO). Check_Polarity->Polar_Intermediate Nonpolar_Transition Consider less polar solvents (e.g., Toluene, Dioxane). Check_Polarity->Nonpolar_Transition Check_Side_Reactions Are side products observed? Polar_Intermediate->Check_Side_Reactions Nonpolar_Transition->Check_Side_Reactions Side_Products_Yes Change solvent to one less likely to participate in or promote side reactions. Check_Side_Reactions->Side_Products_Yes Yes Check_Side_Reactions->Re-evaluate No Side_Products_Yes->Re-evaluate

References

Validation & Comparative

A Comparative Analysis of 1H- and 2H-Indazole Isomer Bioactivity: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry, prominently featured in a number of FDA-approved therapeutics. This privileged structure exists primarily as two distinct tautomeric isomers: 1H-indazole and 2H-indazole. While seemingly minor, the positional difference of a single proton profoundly influences the physicochemical properties, and consequently, the biological activity and pharmacokinetic profiles of these isomers. This guide provides a comprehensive comparative analysis of 1H- and 2H-indazole derivatives, synthesizing data from the scientific literature to inform rational drug design and development.

The Tale of Two Tautomers: Fundamental Physicochemical Differences

The core distinction between 1H- and 2H-indazole lies in the location of the hydrogen atom on the pyrazole ring. In the 1H-isomer, the hydrogen is attached to the nitrogen at position 1, whereas in the 2H-isomer, it resides on the nitrogen at position 2. This seemingly subtle difference has significant consequences for the electronic distribution, stability, and intermolecular interactions of the molecule.

Thermodynamic Stability: The 1H-indazole tautomer is generally the more thermodynamically stable form.[1][2] This stability is attributed to its benzenoid character, which results in a lower ground-state energy compared to the quinonoid-like structure of the 2H-isomer.[3] As a result, in solution and in the solid state, the equilibrium typically favors the 1H-tautomer.[1][2]

Electronic Properties: The difference in nitrogen protonation impacts the molecule's electronic landscape. The 2H-indazole isomer possesses a significantly larger dipole moment than its 1H counterpart.[3] This increased polarity can influence a molecule's solubility, membrane permeability, and its ability to engage in dipole-dipole interactions with biological targets. Furthermore, the basicity of the two isomers differs, with 2H-indazoles generally being more basic.[4]

Property1-Methyl-1H-indazole2-Methyl-2H-indazole
Basicity (pKb) 0.422.02
Dipole Moment (D) 1.503.4
Table 1: Comparison of Physicochemical Properties of Methyl-Substituted Indazole Isomers.[4]

A Comparative Look at Bioactivity: Insights from Kinase Inhibition

The indazole moiety is a well-established pharmacophore in the realm of protein kinase inhibitors, largely due to its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket. The orientation of the nitrogen atoms in the 1H- and 2H-isomers can lead to distinct binding modes and, consequently, differences in inhibitory potency and selectivity.

While direct head-to-head comparisons of identically substituted 1H- and 2H-indazole isomers are not abundant in the literature, existing studies on various indazole-based kinase inhibitors provide valuable insights. For instance, the FDA-approved drug Axitinib, a potent VEGFR inhibitor, is a 1H-indazole derivative. Many other successful kinase inhibitors also feature the 1H-indazole scaffold.[1]

However, the 2H-indazole scaffold has also demonstrated significant therapeutic potential. Studies have shown that 2H-indazole derivatives can be potent inhibitors of various kinases, including those involved in cancer and inflammatory diseases.[5] The choice between a 1H- and 2H-indazole core in drug design is therefore not a matter of inherent superiority of one over the other, but rather a strategic decision based on the specific topology and amino acid composition of the target kinase's active site.

Anticancer Activity:

Indazole derivatives have shown significant promise as anticancer agents.[6][7][8][9][10] The following table summarizes the in vitro antiproliferative activity of representative 1H- and 2H-indazole derivatives against various cancer cell lines. It is important to note that these compounds have different substitution patterns, and a direct comparison of the core scaffolds' intrinsic activity is challenging without matched molecular pair analysis.

CompoundIsomer TypeTarget Cell LineIC₅₀ (µM)Reference
Compound 6o 1H-IndazoleK562 (Chronic Myeloid Leukemia)5.15[9][10]
Compound 89 1H-IndazoleK562 (Chronic Myeloid Leukemia)6.50[1]
Compound 18 2H-IndazoleGiardia intestinalis (Antiprotozoal)0.53[5]
Compound 23 2H-IndazoleCandida albicans (Antifungal)3.9[5]
Table 2: Comparative in vitro Bioactivity of Representative 1H- and 2H-Indazole Derivatives.

Mechanistic Insights: The Structural Basis of Differential Activity

The key to understanding the differential bioactivity of 1H- and 2H-indazole isomers lies in their distinct hydrogen bonding capabilities and overall molecular shape, which dictate how they interact with their biological targets.

  • Hydrogen Bonding: The indazole core can act as both a hydrogen bond donor (N-H) and acceptor (the second nitrogen atom). The spatial arrangement of these functionalities is critical for anchoring the inhibitor within the kinase hinge region. Depending on the specific amino acid residues in the hinge, one isomer may form more favorable hydrogen bonds than the other. Molecular docking studies have shown that the N2 of the indazole in some 1H-derivatives forms a hydrogen bond with the backbone NH of a key methionine residue in the hinge region.[11]

  • Vectorial Exit: The position of the substituent on the indazole ring is directed differently in the two isomers. This "vectorial exit" determines how the rest of the molecule is oriented within and outside the binding pocket, influencing interactions with other parts of the protein and the surrounding solvent.

The following diagram illustrates the general concept of how 1H- and 2H-indazole isomers might interact differently with a kinase hinge region.

G cluster_0 1H-Indazole Binding cluster_1 2H-Indazole Binding 1H_Indazole 1H-Indazole Hinge_1 Hinge Residue (e.g., Met) 1H_Indazole->Hinge_1 H-bond (N2 acceptor) Substituent_1 Substituent Vector 1H_Indazole->Substituent_1 2H_Indazole 2H-Indazole Hinge_2 Hinge Residue (e.g., Met) 2H_Indazole->Hinge_2 H-bond (N1 acceptor) Substituent_2 Substituent Vector 2H_Indazole->Substituent_2

Conceptual diagram of isomeric binding differences.

Pharmacokinetic Considerations: A Missing Link

A comprehensive understanding of the comparative bioactivity of 1H- and 2H-indazole isomers must also include their pharmacokinetic profiles. Unfortunately, direct comparative studies on the absorption, distribution, metabolism, and excretion (ADME) of these isomers are limited in the public domain.

However, some general principles can be inferred. The greater polarity of 2H-indazoles, as indicated by their larger dipole moment, might influence their solubility and membrane permeability.[3] Furthermore, the accessibility of the N-H bond to metabolic enzymes could differ between the two isomers, potentially leading to different metabolic fates. For example, N-glucuronidation is a common metabolic pathway for indazoles, and the position of the nitrogen could affect the rate and extent of this conjugation. One study suggested that a 2N-protected indazole was more metabolically stable than a corresponding indole derivative, highlighting the potential for the indazole scaffold to improve metabolic properties.[12]

Experimental Protocols for Bioactivity Assessment

To facilitate the direct comparison of novel 1H- and 2H-indazole derivatives, standardized and robust experimental protocols are essential.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a common method to determine the inhibitory potency of compounds against a specific kinase.

Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled ATP-competitive ligand ("tracer") to the kinase. An inhibitor will compete with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for testing.

    • Further dilute the compounds in the assay buffer to the final desired concentrations.

  • Reagent Preparation:

    • Dilute the kinase, Eu-labeled anti-tag antibody, and the fluorescent tracer to their final concentrations in the kinase assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the diluted test compound to the wells.

    • Add 2 µL of the kinase-antibody mixture.

    • Add 2 µL of the tracer.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • Calculate the emission ratio (665/615).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G start Start compound_prep Prepare serial dilutions of test compounds start->compound_prep reagent_prep Prepare kinase, antibody, and tracer start->reagent_prep assay_plate Add compounds, kinase, and tracer to 384-well plate compound_prep->assay_plate reagent_prep->assay_plate incubation Incubate at RT for 60 min assay_plate->incubation read_plate Read TR-FRET signal incubation->read_plate data_analysis Calculate IC50 read_plate->data_analysis end End data_analysis->end

Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the antiproliferative effects of compounds on cancer cell lines.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Treat the cells with various concentrations of the indazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Formazan Formation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The choice between the 1H- and 2H-indazole scaffold is a critical decision in the design of novel therapeutics. While the 1H-isomer is thermodynamically more stable, the 2H-isomer's distinct electronic and steric properties offer unique opportunities for targeted drug design. The available data, though not always from direct comparative studies, clearly indicates that both isomers can serve as potent and selective inhibitors of various biological targets.

To advance the field, there is a pressing need for more systematic studies that directly compare the bioactivity and pharmacokinetic properties of matched pairs of 1H- and 2H-indazole derivatives. Such studies, combining synthesis, in vitro and in vivo testing, and structural biology, will provide a more granular understanding of the structure-activity relationships governing these two important isomers and will undoubtedly accelerate the development of the next generation of indazole-based medicines.

References

A Senior Application Scientist's Guide to Validating the Anti-proliferative Activity of 1H-Indazol-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Oncology

The indazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry, earning its status as a "privileged scaffold." This is due to its versatile structure, which allows for substitution at multiple positions, and its ability to mimic the purine base, enabling it to interact with a wide array of biological targets.[1][2] Several U.S. FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole moiety, cementing its importance in modern cancer therapy.[1][3]

This guide provides a comprehensive framework for researchers validating the anti-proliferative potential of novel 1H-Indazol-1-amine derivatives. We will move beyond simple protocol recitation to discuss the causality behind experimental choices, compare the efficacy of published derivatives, and provide detailed, self-validating methodologies to ensure the generation of robust and reliable data.

Part 1: Comparative Efficacy of Published this compound Derivatives

A critical first step in evaluating a novel compound is to benchmark its performance against existing analogues. The literature reveals a range of this compound derivatives with potent anti-proliferative activities across diverse cancer cell lines.

Table 1: Comparative In Vitro Anti-proliferative Activity of Selected Indazole Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Key Mechanistic InsightReference
10d, 10e 3-amino-1H-indazole-1-carboxamideSR (Leukemia)< 1.0 (0.0153 for 10d)G0-G1 cell cycle arrest; increased underphosphorylated pRb[4]
2f Indazole derivative4T1 (Breast)0.23Induction of apoptosis via ROS-mitochondrial pathway[5][6]
2f Indazole derivativeHepG2 (Liver)0.80Upregulation of cleaved caspase-3 and Bax[6]
5f Indazol-pyrimidine hybridCaco-2 (Colorectal)1.056Potent cytotoxicity compared to Staurosporine[7][8]
5f Indazol-pyrimidine hybridMCF-7 (Breast)1.858Potent cytotoxicity compared to Staurosporine[7][8]
6o 1H-indazole-3-amine derivativeK562 (Leukemia)5.15High selectivity over normal cells (HEK-293, IC50=33.2 µM)[9][10]
9f N-(4-fluorobenzyl)-1H-indazol-6-amineHCT116 (Colorectal)14.3Non-cytotoxic in normal lung fibroblasts (MRC5, IC50 >100 µM)[11]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicate that substitutions on the indazole core significantly impact potency and cancer cell line specificity. For instance, carboxamide derivatives 10d and 10e show exceptional sub-micromolar activity, while the pyrimidine hybrid 5f demonstrates broad-spectrum efficacy.[4][7][8] Notably, compounds like 6o and 9f highlight a crucial aspect of drug development: therapeutic index, demonstrating significantly lower toxicity in normal cells compared to cancerous ones.[9][10][11]

Part 2: Designing a Robust Validation Workflow

A successful validation campaign is built on a logical progression of experiments designed to answer specific questions, from initial potency to the underlying mechanism of action. The goal is to create a self-validating system where each result is supported by appropriate controls and orthogonal assays.

The Causality Behind the Workflow

The selection of assays is not arbitrary. We begin with broad cytotoxicity screening to determine the compound's general potency. A compound that is not potent in these initial assays is unlikely to be a viable candidate. Following this, we move to assays that confirm the mode of cell death (e.g., apoptosis) and elucidate the molecular pathways being perturbed (e.g., cell cycle analysis, western blotting for key signaling proteins). This hierarchical approach ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Data Interpretation start Select Diverse Cancer Cell Line Panel (e.g., NCI-60) assay Perform Cytotoxicity Assay (MTT or SRB) start->assay Treat with derivative (dose-response) ic50 Calculate IC50 Values assay->ic50 Measure absorbance colony Colony Formation Assay ic50->colony Confirm anti-proliferative effect over time apoptosis Apoptosis Assay (Annexin V / PI) ic50->apoptosis Determine mode of cell death cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cycle Investigate cell cycle arrest analysis Synthesize Data & Propose Mechanism colony->analysis western Western Blot (Target Proteins) apoptosis->western Probe specific pathway proteins (e.g., Caspases, Bcl-2) cycle->western Probe specific pathway proteins (e.g., pRb, Cyclins) western->analysis next_steps Lead Optimization or In Vivo Studies analysis->next_steps

Caption: A hierarchical workflow for validating anti-proliferative compounds.

Part 3: Core Experimental Protocols

Reproducibility is the cornerstone of scientific trustworthiness. The following protocols are detailed to ensure they can be replicated accurately.

Protocol 1: MTT Cell Proliferation Assay

This colorimetric assay is a standard for assessing cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT to a purple formazan product.[10][12]

Principle: The amount of purple formazan produced is directly proportional to the number of viable, metabolically active cells.

Materials:

  • This compound derivative (solubilized in DMSO)

  • Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)[10][12]

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidic isopropanol or DMSO)

  • Positive control (e.g., 5-Fluorouracil or Doxorubicin)[6][10]

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole derivative and the positive control in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include "vehicle control" wells containing only the medium with the same concentration of DMSO. Include "no-cell" blank wells with medium only.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate the Percentage Viability using the following formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Part 4: Unraveling the Mechanism of Action

Many indazole derivatives exert their anti-cancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways controlling proliferation, apoptosis, and differentiation.[3] Another common mechanism is the induction of apoptosis, or programmed cell death.

The Apoptotic Pathway

Evidence suggests that compounds like derivative 2f can trigger apoptosis through the intrinsic mitochondrial pathway.[5][6] This involves increasing reactive oxygen species (ROS), disrupting the mitochondrial membrane potential, and altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[5][6][9] This cascade culminates in the activation of executioner caspases, such as caspase-3, which dismantle the cell.

G compound This compound Derivative (e.g., 2f) kinase Upstream Target (e.g., Protein Kinase) compound->kinase Inhibition ros Increased ROS compound->ros Induces bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates kinase->bcl2 Normally promotes mito Mitochondrial Membrane Potential Disruption ros->mito bax Bax (Pro-apoptotic) mito->bax Activates bcl2->bax Inhibits caspase Cleaved Caspase-3 (Executioner) bax->caspase Activates apoptosis Apoptosis caspase->apoptosis

Caption: Potential apoptotic pathway induced by this compound derivatives.

This proposed pathway provides a testable hypothesis. Researchers can use Western blotting to probe for changes in the expression levels of Bcl-2, Bax, and cleaved caspase-3 in cells treated with the indazole derivative, as demonstrated in studies with compound 6o .[9]

Conclusion and Future Outlook

The validation of this compound derivatives requires a meticulous, multi-faceted approach. This guide outlines a logical workflow, from initial comparative screening to in-depth mechanistic studies. By benchmarking new derivatives against the activities presented in Table 1 and employing robust, self-validating protocols like the MTT assay, researchers can confidently identify promising anti-proliferative candidates.

The ultimate goal is to identify compounds with high potency against cancer cells and a wide therapeutic window, showing minimal toxicity to normal cells. Derivatives that demonstrate strong IC50 values and a clear, verifiable mechanism of action, such as apoptosis induction or specific kinase inhibition, warrant further investigation in preclinical in vivo models. The versatility of the indazole scaffold ensures that this class of compounds will remain a fertile ground for the discovery of novel oncology therapeutics.

References

The Indazole-Amine Moiety: A Rising Star in a Constellation of Privileged Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to 1H-Indazol-1-amine and its Place in Modern Drug Design

In the vast chemical universe available to medicinal chemists, heterocyclic scaffolds form the bedrock of a significant portion of clinically approved drugs. Their unique three-dimensional arrangements and ability to engage in a multitude of interactions with biological targets make them "privileged structures" in the parlance of drug discovery.[1][2] This guide provides an in-depth technical comparison of the increasingly important this compound scaffold against other well-established heterocyclic systems: pyrazoles, benzimidazoles, and quinolines. We will delve into their comparative performance, supported by experimental data, and provide detailed methodologies for their synthesis and evaluation, offering researchers a comprehensive resource for scaffold selection in drug design programs.

The Allure of the Privileged Scaffold

The concept of a privileged scaffold is central to modern drug design. These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets.[3][4] This promiscuity, when properly harnessed, can be a powerful tool in developing new therapeutics. The strategic selection of a core scaffold can profoundly influence a drug candidate's potency, selectivity, and pharmacokinetic properties. This guide will explore the nuances that differentiate these key heterocyclic players.

This compound: An Emerging Powerhouse

The indazole ring system, a fusion of benzene and pyrazole rings, has garnered significant attention in recent years.[5][6] The this compound isomer, in particular, presents a unique combination of features that make it an attractive scaffold for drug discovery.

Physicochemical Properties and Drug-Likeness

The this compound scaffold possesses a favorable balance of lipophilicity and polarity. The aromatic nature of the bicyclic system contributes to its ability to engage in π-stacking interactions, while the amino group and the pyrazole nitrogens provide hydrogen bond donor and acceptor capabilities. These features are critical for effective binding to biological targets. The physicochemical properties of 1H-indazol-4-amine and 1-methyl-1H-indazol-4-amine are summarized below, offering insights into the general characteristics of this scaffold family.[3][7]

Property1H-Indazol-4-amine1-Methyl-1H-indazol-4-amine
Molecular Formula C₇H₇N₃C₈H₉N₃
Molecular Weight 133.15 g/mol 147.18 g/mol
XLogP3 1.11.4
Hydrogen Bond Donors 21
Hydrogen Bond Acceptors 33
Rotatable Bond Count 00
Topological Polar Surface Area 54.7 Ų43.8 Ų

Table 1: Physicochemical properties of representative aminoindazoles.

Synthesis of the this compound Scaffold

The synthesis of 1H-indazoles can be achieved through various routes, often starting from substituted anilines or benzonitriles.[5][7] The direct N-amination of the indazole ring at the N1 position to yield this compound can be challenging. However, methods utilizing aminating reagents like hydroxylamine-O-sulfonic acid have been successfully applied to other nitrogen-containing heterocycles and can be adapted for this purpose.[8][9] A more common approach involves the synthesis of an indazole core with a precursor functional group that can be subsequently converted to the desired amine.

The Contenders: A Comparative Analysis of Heterocyclic Scaffolds

To understand the true potential of the this compound scaffold, it is essential to compare it with other prominent heterocyclic systems that have a proven track record in drug discovery.

Pyrazole: The Versatile Five-Membered Ring

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are found in numerous FDA-approved drugs and are known for their broad spectrum of pharmacological activities.[1]

Key Features:

  • Structural Simplicity: The relatively simple pyrazole core allows for extensive and diverse substitution patterns.

  • Hydrogen Bonding: Possesses both hydrogen bond donor and acceptor capabilities.

  • Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation.

Benzimidazole: The Purine Isostere

Benzimidazoles, featuring a fusion of benzene and imidazole rings, are structurally similar to purines, allowing them to interact with a wide array of biological targets.[10]

Key Features:

  • Bioisosterism: Its resemblance to purines makes it a valuable scaffold for targeting enzymes that interact with nucleotides.

  • Broad Activity: Benzimidazole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects.[10]

  • Tunable Properties: The physicochemical properties can be readily modified through substitution on both the benzene and imidazole rings.

Quinoline: The Fused Aromatic Workhorse

Quinolines, composed of a benzene ring fused to a pyridine ring, are a prominent class of heterocyclic compounds with a long history in medicinal chemistry.[11]

Key Features:

  • Aromatic System: The extended π-system allows for strong π-π stacking and intercalation with DNA.

  • Diverse Biological Profile: Quinoline-based drugs have been developed for a wide range of indications, including cancer, malaria, and bacterial infections.[12]

  • Kinase Inhibition: The quinoline scaffold is a common feature in many potent kinase inhibitors.[11]

Head-to-Head Performance: Insights from Experimental Data

A direct comparison of the performance of these scaffolds is most meaningful when evaluated under the same experimental conditions. While comprehensive head-to-head studies are not always available, we can draw valuable insights from existing data on their activity against common drug targets, such as protein kinases.

Comparative Potency Against Protein Kinases

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative compounds from each scaffold class against various protein kinases. It is important to note that these values are compiled from different studies and should be interpreted with consideration of the varying experimental conditions.

ScaffoldCompound ExampleTarget KinaseIC₅₀ (nM)Reference
Indazole AxitinibVEGFR20.2[2]
PazopanibVEGFR230[9]
Pyrazole CrizotinibALK24[13]
RuxolitinibJAK1/23.3/2.8[13]
Benzimidazole DovitinibFGFR18[14]
Bendamustine(DNA alkylating agent)-[13]
Quinoline LenvatinibVEGFR24[15]
BosutinibSrc1.2[15]

Table 2: Comparative IC₅₀ values of kinase inhibitors based on different heterocyclic scaffolds.

From this data, it is evident that all four scaffolds can serve as the basis for highly potent kinase inhibitors. The choice of scaffold is often dictated by the specific requirements of the target kinase and the desired selectivity profile.

Comparative Cytotoxicity Against Cancer Cell Lines

The following table presents a comparison of the cytotoxic activity of derivatives of each scaffold against various cancer cell lines.

ScaffoldCompound ExampleCell LineIC₅₀ (µM)Reference
Indazole Indazole DerivativeHCT1160.4[10]
Pyrazole Pyrazole DerivativeHepG20.05
Benzimidazole Benzimidazole DerivativeHL-60(comparable to WIN-55,212-2)
Quinoline Quinoline DerivativeHepG22.09[11]

Table 3: Comparative cytotoxic activity of heterocyclic derivatives against cancer cell lines.

These results highlight the potential of all four scaffolds in the development of anticancer agents. The specific substitution patterns on the core ring system play a crucial role in determining the potency and selectivity of the compounds.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the integrity and reproducibility of research in this field, it is essential to follow well-defined experimental protocols.

General Protocol for the Synthesis of 3-Aminoindazoles

This protocol describes a general method for the synthesis of 3-aminoindazoles from 2-halobenzonitriles.

Workflow for 3-Aminoindazole Synthesis

start 2-Halobenzonitrile step1 Hydrazine Hydrate start->step1 Reaction step2 Cyclization step1->step2 Heat end 3-Aminoindazole step2->end

Caption: A simplified workflow for the synthesis of 3-aminoindazoles.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-halobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or n-butanol.

  • Addition of Hydrazine: Add hydrazine hydrate (2.0-3.0 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired 3-aminoindazole.

General Protocol for Evaluating Kinase Inhibitor Potency (In Vitro Kinase Assay)

This protocol outlines a common method for determining the IC₅₀ value of a kinase inhibitor.

Workflow for In Vitro Kinase Assay

start Kinase, Substrate, ATP step1 Add Inhibitor (Varying Concentrations) start->step1 step2 Incubate step1->step2 step3 Measure Kinase Activity step2->step3 end Determine IC50 step3->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Prepare Reagents: Prepare solutions of the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound (inhibitor) in DMSO.

  • Assay Plate Setup: In a microplate, add the kinase, substrate, and test compound to each well. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30 °C) for a set period (e.g., 30-60 minutes).

  • Stop Reaction and Detect Signal: Stop the reaction and add a detection reagent that measures either the amount of phosphorylated substrate or the amount of ADP produced. The signal can be luminescence, fluorescence, or radioactivity.

  • Data Analysis: Measure the signal in each well using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion: The Right Scaffold for the Right Target

The choice of a heterocyclic scaffold is a critical decision in the drug discovery process. While this compound is a relatively newer player compared to the well-established pyrazoles, benzimidazoles, and quinolines, it offers a unique and compelling set of properties. Its ability to act as a versatile pharmacophore, coupled with favorable physicochemical characteristics, positions it as a highly promising scaffold for the development of next-generation therapeutics, particularly in the realm of kinase inhibition.

This guide has provided a comparative overview of these four key heterocyclic systems, supported by experimental data and detailed protocols. By understanding the nuances of each scaffold, researchers can make more informed decisions in their quest to design and develop novel and effective medicines. The continued exploration of these privileged structures will undoubtedly lead to the discovery of new and life-changing therapies.

References

A Comparative Efficacy Analysis of 1H-Indazol-1-amine Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides a comprehensive comparative study of the efficacy of 1H-Indazol-1-amine derivatives targeting various kinases implicated in cancer and other diseases. By synthesizing data from multiple studies, we aim to offer researchers, scientists, and drug development professionals a detailed resource to inform their research and development efforts. This document will delve into the structure-activity relationships, comparative potency, and the underlying signaling pathways affected by these promising therapeutic agents.

The Rise of Indazole-Based Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The 1H-indazole core, with its unique structural and electronic properties, has proven to be an exceptional scaffold for designing inhibitors that can effectively compete with ATP for binding to the kinase active site. The this compound moiety, in particular, has been shown to be an effective hinge-binding fragment, crucial for the inhibitory activity of many compounds.[1][2] This guide will focus on a comparative analysis of indazole derivatives targeting key kinases such as AXL, VEGFR, and PLK4.

Comparative Efficacy of this compound Derivatives

The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables summarize the in vitro and cellular IC50 values for a selection of this compound derivatives against various kinase targets, compiled from multiple research publications.

Table 1: In Vitro Kinase Inhibitory Activity (IC50) of Selected 1H-Indazole-1-amine Derivatives
Compound IDTarget KinaseIC50 (nM)Reference
UNC2025AXL1.6[3]
UNC2025MER< 1[3]
UNC2025FLT3< 1[3]
Compound 100aVEGFR-23.45[4]
Compound 100aTie22.13[4]
Compound 100aEphB44.71[4]
AxitinibPLK441.3[5]
Compound 14iPLK411.2[5]
Compound K22PLK40.1[6][7]
CFI-400945PLK42.8[6]
Compound 22fFLT30.941[8]
Compound 22fFLT3/D835Y0.199[8]
Table 2: Cellular Anti-proliferative Activity (IC50) of Selected 1H-Indazole-1-amine Derivatives
Compound IDCell LineTarget PathwayIC50 (µM)Reference
Compound K22MCF-7PLK41.3[6][7]
Compound 14iMDA-MB-231PLK40.09[5]
Compound 14iMDA-MB-468PLK40.06[5]
Compound 6oK562Bcr-Abl5.15[1][2]
Compound 22fMV4-11 (AML)FLT30.00026[8]

Key Signaling Pathways Targeted by this compound Inhibitors

Understanding the signaling cascades downstream of the target kinase is paramount for elucidating the mechanism of action of these inhibitors and predicting their cellular effects. Below are simplified diagrams of key signaling pathways frequently targeted by this compound derivatives.

AXL Signaling Pathway

The AXL receptor tyrosine kinase, upon activation by its ligand Gas6, triggers multiple downstream pathways that promote cell proliferation, survival, and migration.[1][3][9][10][11][12]

AXL_Signaling Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds PI3K PI3K AXL->PI3K Activates GRB2 GRB2 AXL->GRB2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation/ Survival mTOR->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration/ Invasion ERK->Migration

Caption: AXL Receptor Signaling Cascade.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Its activation by VEGF initiates signaling cascades that lead to endothelial cell proliferation, migration, and survival.[2][6][13][14][15]

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K DAG DAG PLCg->DAG PKC PKC DAG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Survival Survival AKT->Survival Permeability Vascular Permeability eNOS->Permeability

Caption: VEGFR-2 Signaling in Angiogenesis.

PLK4 Signaling Pathway

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for proper cell division.[8][16][17][18][19] Dysregulation of PLK4 can lead to aneuploidy and is associated with cancer.

PLK4_Signaling PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates Cell_Cycle_Progression Cell Cycle Progression PLK4->Cell_Cycle_Progression SAS6 SAS-6 STIL->SAS6 Recruits CPAP CPAP SAS6->CPAP Recruits Centriole_Duplication Centriole Duplication CPAP->Centriole_Duplication

Caption: PLK4 in Centriole Duplication.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the efficacy of this compound kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the in vitro IC50 of a compound against a specific kinase by measuring ATP consumption.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • Add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution (at 2x final concentration) to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture (at 2x final concentration).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Dilution 1. Compound Serial Dilution Add_Compound 4. Add Compound to Plate Compound_Dilution->Add_Compound Kinase_Prep 2. Prepare Kinase Solution Add_Kinase 5. Add Kinase Kinase_Prep->Add_Kinase Substrate_ATP_Prep 3. Prepare Substrate/ ATP Mixture Start_Reaction 7. Add Substrate/ATP Substrate_ATP_Prep->Start_Reaction Add_Compound->Add_Kinase Pre_Incubate 6. Pre-incubate Add_Kinase->Pre_Incubate Pre_Incubate->Start_Reaction Incubate 8. Incubate Start_Reaction->Incubate Stop_Reaction 9. Add ADP-Glo Reagent Incubate->Stop_Reaction Develop_Signal 10. Add Kinase Detection Reagent Stop_Reaction->Develop_Signal Read_Plate 11. Measure Luminescence Develop_Signal->Read_Plate Analyze_Data 12. Calculate IC50 Read_Plate->Analyze_Data

Caption: Workflow for In Vitro Kinase Assay.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the anti-proliferative effects of a compound on cultured cells and to determine the cellular IC50 value.[3][5][20][21]

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow Seed_Cells 1. Seed Cells in 96-well Plate Incubate_Overnight 2. Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells 3. Treat with Compound Dilutions Incubate_Overnight->Treat_Cells Incubate_Treatment 4. Incubate (48-72h) Treat_Cells->Incubate_Treatment Add_MTT 5. Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate (2-4h) Add_MTT->Incubate_MTT Remove_Medium 7. Remove Medium Incubate_MTT->Remove_Medium Add_DMSO 8. Add DMSO Remove_Medium->Add_DMSO Shake_Plate 9. Shake to Dissolve Formazan Add_DMSO->Shake_Plate Read_Absorbance 10. Measure Absorbance (570 nm) Shake_Plate->Read_Absorbance Calculate_Viability 11. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 12. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for MTT Cell Proliferation Assay.

Conclusion and Future Perspectives

The this compound scaffold continues to be a highly valuable starting point for the development of potent and selective kinase inhibitors. The comparative data presented in this guide highlights the versatility of this chemical moiety in targeting a range of kinases implicated in oncology and other therapeutic areas. The structure-activity relationship studies, although not exhaustively detailed here, consistently point towards the importance of substitutions on the indazole ring and the nature of the groups attached to the amine for achieving high potency and selectivity.

Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to improve their in vivo efficacy and safety profiles. Furthermore, the exploration of novel indazole derivatives as dual or multi-targeted kinase inhibitors presents an exciting avenue for overcoming drug resistance and achieving synergistic therapeutic effects. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a practical resource for researchers to design and execute experiments that will further advance our understanding and application of this compound kinase inhibitors.

References

A Senior Scientist's Guide to the Reproducible Synthesis of 1H-Indazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole framework is a cornerstone in modern medicinal chemistry, serving as a bioisosteric replacement for indole and appearing in numerous FDA-approved drugs. The N-amino functionalized variant, 1H-Indazol-1-amine, is a particularly valuable building block for constructing complex molecular architectures. However, the successful and, more importantly, reproducible synthesis of this key intermediate can be a significant hurdle. Discrepancies in reported yields and purification challenges often stem from the specific synthetic route chosen.

This guide provides a comparative analysis of the primary methods for synthesizing this compound. We will move beyond simple procedural lists to dissect the underlying chemistry, offering field-proven insights into the causality of experimental choices and the critical parameters that govern reproducibility.

Method 1: The Classical Two-Step Approach via N-Nitrosation and Reduction

This long-established route is often the first method encountered by chemists. It relies on the initial formation of a 1-nitrosoindazole intermediate, which is subsequently reduced to the desired amine. While conceptually straightforward, its reproducibility is highly sensitive to reaction conditions and the stability of the key intermediate.

Experimental Protocol
  • N-Nitrosation of Indazole:

    • Suspend 1H-indazole (1.0 eq) in glacial acetic acid.

    • Cool the suspension to 0-5 °C in an ice-water bath.

    • Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C. The formation of a yellow-orange precipitate (1-nitrosoindazole) is typically observed.

    • Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete.

    • Isolate the crude 1-nitrosoindazole by filtration, wash with cold water, and dry under vacuum. Note: This intermediate can be unstable and is often used immediately in the next step.

  • Reduction of 1-Nitrosoindazole:

    • To a stirred suspension of the crude 1-nitrosoindazole (1.0 eq) in acetic acid or ethanol, add a reducing agent such as zinc dust (Zn, 3-5 eq) portion-wise. This step is often exothermic and requires careful temperature control.

    • After the addition, allow the reaction to stir at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Filter the reaction mixture to remove the reducing agent and its salts.

    • Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate or ammonium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography or recrystallization.

Causality and Reproducibility Insights

The primary challenge in this method lies in the N-nitrosation step . The reaction generates nitrous acid in situ, which is unstable. The temperature must be strictly controlled to prevent its decomposition and the formation of unwanted byproducts. The isolated 1-nitrosoindazole intermediate is often thermally and photolytically sensitive, and its degradation can lead to inconsistent yields in the subsequent reduction step.

The reduction step is the second major source of variability. The activity of metallic reducing agents like zinc can vary between batches. Over-reduction can sometimes occur, leading to cleavage of the N-N bond. The workup procedure is also critical; incomplete neutralization or inefficient extraction will significantly lower the isolated yield.

Caption: Workflow for the classical synthesis of this compound.

Method 2: Direct Electrophilic N-Amination

Modern approaches often favor a more direct route involving the treatment of an indazole salt with an electrophilic aminating agent. This method avoids the unstable nitroso intermediate but introduces its own set of stringent requirements for reproducibility.

Experimental Protocol
  • Deprotonation of Indazole:

    • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous aprotic solvent (e.g., THF or DMF).

    • Add 1H-indazole (1.0 eq).

    • Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating the formation of the sodium indazolide salt.

  • Electrophilic Amination:

    • Cool the solution of the indazolide salt back to 0 °C.

    • Add a solution of an electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA) or O-(diphenylphosphinyl)hydroxylamine (DppONH₂), in the same anhydrous solvent dropwise.[1]

    • Let the reaction proceed at 0 °C or allow it to warm to room temperature, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

    • Purify the crude product by column chromatography.

Causality and Reproducibility Insights

This method's success hinges on strictly anhydrous conditions . Indazole is deprotonated to form its conjugate base, which is a potent nucleophile. Any moisture present will quench the strong base and the indazolide anion, halting the reaction. The quality and handling of the strong base (NaH is pyrophoric) and the electrophilic aminating agent are paramount. Some aminating agents can be unstable upon storage and should be freshly prepared or sourced from a reliable supplier.[1]

The regioselectivity of the amination (N1 vs. N2) can also be an issue, although N1 is generally favored for indazole itself under these conditions.[2] The choice of solvent and counter-ion can influence this ratio, requiring careful optimization for a given substrate.

Caption: Workflow for the direct N-amination synthesis of this compound.

Performance Comparison and Recommendations

ParameterMethod 1: N-Nitrosation & ReductionMethod 2: Direct N-Amination
Number of Steps 2 (often without intermediate purification)1 (one-pot, two stages)
Reported Yield Highly variable (30-65%)Generally moderate to good (50-80%)
Reproducibility Moderate. Highly dependent on temperature control, intermediate stability, and reductant activity.Good, but technique-sensitive. Requires strict adherence to anhydrous techniques and high-quality reagents.
Key Reagents Sodium nitrite, Zinc dust, Acetic acidSodium hydride, HOSA/DppONH₂, Anhydrous solvents
Safety Concerns Handling of potentially unstable nitroso compounds.Handling of pyrophoric sodium hydride. Careful quenching required.
Purification Often requires chromatography to remove side products.Chromatography is typically required.
Scalability Challenging due to exotherms in reduction and potential instability of the intermediate.More readily scalable with appropriate chemical engineering controls for handling NaH and ensuring anhydrous conditions.

Conclusion: Selecting the Optimal Method

For laboratories engaged in discovery chemistry where expediency is key and access to specialized reagents may be limited, the classical N-nitrosation and reduction method can serve as a starting point. However, researchers must be prepared to invest time in optimizing the reaction conditions and accept potential variability between runs.

For process development and situations where consistency and higher yields are critical, the direct electrophilic N-amination method is superior, provided the laboratory is equipped for and experienced with handling air- and moisture-sensitive reagents. While the upfront setup is more demanding (requiring flame-dried glassware and inert atmosphere techniques), the payoff is a more reliable and often higher-yielding process that avoids the pitfalls of an unstable intermediate. The self-validating nature of this protocol is clear: if anhydrous conditions are compromised, the reaction simply fails, providing immediate feedback on procedural execution.

Ultimately, the most reproducible synthesis is one that is well-understood and rigorously controlled. We recommend small-scale trial reactions of both methods to determine which is better suited to your specific laboratory environment and technical capabilities.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1H-Indazol-1-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical trials or received regulatory approval.[1][2] Its remarkable ability to engage with the ATP-binding site of kinases has propelled the development of potent therapies against a range of diseases, particularly cancer.[3] However, the highly conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: the potential for off-target interactions, or cross-reactivity.[4]

Understanding the cross-reactivity profile of a kinase inhibitor is not merely an academic exercise; it is a critical determinant of its therapeutic index. Unintended inhibition of other kinases can lead to a spectrum of outcomes, from unexpected toxicities to beneficial polypharmacology.[4] For researchers, scientists, and drug development professionals, a nuanced appreciation of a compound's selectivity is paramount for predicting its biological effects, designing informative experiments, and ultimately, developing safer and more effective medicines.

This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of several key 1H-indazole-based compounds. By examining experimental data, detailing the methodologies for assessing selectivity, and visualizing the broader context of affected signaling pathways, we aim to equip researchers with the insights necessary to navigate the complex landscape of kinase inhibitor selectivity.

The Spectrum of Selectivity: A Comparative Data Analysis

The selectivity of 1H-indazole-based compounds can range from highly specific to multi-targeted. This diversity is often dictated by the nature and position of substituents on the indazole core, which can be tailored to achieve desired interactions with the target kinase while minimizing engagement with off-targets. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC₅₀) of several well-characterized 1H-indazole-containing compounds against a panel of kinases, offering a quantitative comparison of their potency and selectivity.

Table 1: Kinase Inhibition Profile of UNC2025

UNC2025 is a potent, orally bioavailable dual inhibitor of MER and FLT3 kinases.[5][6]

Kinase TargetIC₅₀ (nM)
MER0.74[5]
FLT30.8[5]
TRKA1.67[7]
TRKC4.38[7]
TYRO35.83[7]
KIT8.18[7]
AXL122[5]
MET364[7]

Table 2: Kinase Inhibition Profile of BMS-777607

BMS-777607 is a potent, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase and other members of the Met-related family.[8]

Kinase TargetIC₅₀ (nM)
AXL1.1[8]
Ron1.8[8]
c-Met3.9[8]
Tyro34.3[8]

Table 3: Kinase Inhibition Profile of R428 (Bemcentinib)

R428, also known as Bemcentinib, is a selective inhibitor of the AXL receptor tyrosine kinase.[9][10]

Kinase TargetIC₅₀ (nM)
AXL14[9]

Bemcentinib demonstrates significant selectivity, being over 50- and 100-fold more selective for Axl versus the other TAM family kinases, Mer and Tyro3, respectively, in cellular assays.[9]

Table 4: Profile of Approved 1H-Indazole-Based Drugs

Drug NamePrimary Target(s)Known Off-Target(s)
Axitinib VEGFR1, VEGFR2, VEGFR3PLK4 (Ki = 4.2 nM), SHPRH (E3 ubiquitin ligase)[4]
Pazopanib VEGFR1-3, PDGFRα/β, KITc-Fms, Itk, Lck, RAF-1, B-RAF[4]

Deciphering Selectivity: Key Experimental Methodologies

The quantitative data presented above is the product of rigorous experimental evaluation. A multi-pronged approach is essential for accurately characterizing the selectivity of an inhibitor.

In Vitro Kinase Profiling: The "Kinome Scan"

The most direct method to assess inhibitor selectivity is to screen it against a large panel of purified kinases, often referred to as a "kinome scan".[4] This provides a broad, unbiased view of the inhibitor's activity across the kinome and is instrumental in identifying potential off-targets early in the drug discovery process.

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A higher luminescence signal corresponds to higher ADP levels and, therefore, higher kinase activity. Inhibition is observed as a decrease in the luminescent signal.

Materials:

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or automated liquid handling system

  • Luminometer

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of the 1H-indazole-based compound in 100% DMSO. Create a serial dilution of the compound in DMSO. Further dilute the compounds in the kinase reaction buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Plate Setup: Add the serially diluted compounds or a vehicle control (DMSO) to the wells of the assay plate.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the specific kinase and its corresponding substrate in the kinase reaction buffer. Add this mixture to each well of the assay plate.

  • Initiation of Kinase Reaction: Initiate the reaction by adding ATP to all wells. The final ATP concentration should be at or near the Kₘ value for the specific kinase being tested to ensure accurate IC₅₀ determination.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Termination and Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and develop the luminescent signal by adding the Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

  • Data Analysis:

    • Normalize the data using high controls (vehicle only, representing 0% inhibition) and low controls (a potent pan-kinase inhibitor or no enzyme, representing 100% inhibition).

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

General workflow for an in vitro luminescence-based kinase assay.

Visualizing the Impact: Off-Target Signaling Pathways

The biological consequence of cross-reactivity is best understood by examining the signaling pathways in which the off-target kinases operate. Inhibition of these pathways can lead to unintended cellular effects.

The TAM Family (Tyro3, Axl, Mer) Signaling

The TAM family of receptor tyrosine kinases plays crucial roles in immune regulation, phagocytosis of apoptotic cells, and cell survival.[11] As seen in the comparative data, several 1H-indazole-based compounds exhibit varying degrees of activity against these kinases.

TAM_Signaling cluster_membrane Cell Membrane Gas6 Gas6 / Protein S TAM Tyro3 / Axl / Mer Gas6->TAM PI3K PI3K TAM->PI3K STAT STAT TAM->STAT ERK ERK TAM->ERK AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Immune_Suppression Immune Suppression STAT->Immune_Suppression Proliferation Proliferation ERK->Proliferation

Simplified signaling cascade of the TAM receptor tyrosine kinases.
FLT3 Signaling in Hematopoiesis and Leukemia

Fms-like tyrosine kinase 3 (FLT3) is a critical regulator of hematopoiesis.[12] Activating mutations in FLT3 are common drivers of acute myeloid leukemia (AML), making it a key therapeutic target.[13] UNC2025's potent inhibition of both MER and FLT3 highlights a potential dual-action therapeutic strategy.

FLT3_Signaling cluster_membrane Cell Membrane FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor RAS RAS FLT3_Receptor->RAS PI3K PI3K FLT3_Receptor->PI3K STAT5 STAT5 FLT3_Receptor->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Differentiation Differentiation STAT5->Differentiation

Key downstream pathways activated by the FLT3 receptor.

Conclusion and Future Directions

The 1H-indazole scaffold continues to be a remarkably fruitful starting point for the design of potent kinase inhibitors. The comparative data presented in this guide underscore the diverse selectivity profiles that can be achieved through chemical modification, leading to compounds with distinct therapeutic potential and off-target liability.

For the drug development professional, a thorough and early assessment of cross-reactivity is not just a regulatory requirement but a strategic imperative. It allows for a more informed selection of lead candidates, aids in the design of relevant preclinical safety studies, and can provide a mechanistic basis for unexpected clinical observations. As our understanding of the human kinome and its intricate signaling networks deepens, so too will our ability to rationally design 1H-indazole-based compounds with precisely tailored selectivity profiles, ultimately leading to a new generation of safer and more effective targeted therapies.

References

A Head-to-Head Comparison of 1H-Indazol-1-amine and Benzotriazole as Synthetic Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Auxiliary Selection in Complex Synthesis

For researchers, scientists, and professionals in drug development, the choice of a synthetic auxiliary is a critical decision that can dictate the efficiency, yield, and ultimate success of a synthetic route. These transient molecular scaffolds are designed to facilitate difficult transformations, control stereochemistry, or activate substrates towards specific reactions, only to be cleanly removed in a later step. Among the pantheon of available auxiliaries, benzotriazole has long been hailed as a versatile and reliable workhorse.[1][2] However, the unique reactivity of other heterocyclic systems, such as 1H-Indazol-1-amine, presents specialized opportunities for novel bond constructions.

This guide provides an in-depth, head-to-head comparison of these two nitrogen-rich heterocyclic systems. We will move beyond a simple list of reactions to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each, empowering you to make informed, causality-driven decisions in your synthetic planning.

Benzotriazole: The Archetypal Activating Group and Leaving Group

First reported as a synthetic auxiliary in the 1980s, benzotriazole (BtH) has proven its utility across a vast landscape of organic transformations.[3] Its power lies in its unique electronic properties: it is a weak acid and a weak base, capable of both donating and attracting electrons.[3][4] This ambivalence allows it to be easily introduced onto a substrate, transforming a poor leaving group (like a hydroxyl) or a stable functional group (like a carboxylic acid) into a highly reactive intermediate. The benzotriazolyl group then serves as an excellent leaving group, readily displaced by a wide range of nucleophiles.[2][4]

Core Mechanism of Action

The fundamental role of benzotriazole is to act as an "activated intermediate" placeholder. For instance, reacting a carboxylic acid with benzotriazole (often in the presence of a coupling agent like triphenylphosphine) forms an N-acylbenzotriazole.[5] This intermediate is a stable, handleable solid that acts as a potent acylating agent for amines, alcohols, and even carbon nucleophiles. The driving force for the subsequent substitution is the formation of the stable benzotriazole anion.

Benzotriazole_Mechanism cluster_activation Activation Step cluster_substitution Substitution Step RCOOH R-COOH (Carboxylic Acid) AcylBt R-CO-Bt (N-Acylbenzotriazole) RCOOH->AcylBt BtH Benzotriazole (BtH) BtH->AcylBt Coupling Coupling Agent (e.g., PPh3/TCCA) Nucleophile Nucleophile (e.g., R'-NH2) Product Product (e.g., R-CO-NHR') AcylBt->Product BtAnion Bt⁻ (Benzotriazole Anion) AcylBt->BtAnion Excellent Leaving Group Nucleophile->Product Displacement

General workflow for benzotriazole-mediated acylation.
Key Applications and Scope

The versatility of benzotriazole is its defining feature. It has been extensively used for:

  • Acylation, Aroylation, and Sulfonylation: Creating amides, esters, and sulfonamides, including in challenging peptide synthesis where it helps prevent racemization.[4][6]

  • Synthesis of Heterocycles: Acting as a linchpin in the construction of complex monocyclic and bicyclic heterocyclic systems that are otherwise difficult to prepare.[3][7]

  • C-C Bond Formation: N-(Benzotriazol-1-ylmethyl)anilines can be lithiated and subsequently reacted with electrophiles to form substituted diarylmethanes.[8]

  • N-Arylation: Benzotriazole itself can act as an efficient ligand for copper-catalyzed N-arylation reactions.[9]

Advantages and Limitations
FeatureBenzotriazole
Cost & Stability Inexpensive, odorless, and thermally stable solid.[1]
Versatility Extremely broad substrate scope and applicable to a wide range of transformations.[2]
Introduction Easily introduced using standard coupling chemistry or condensation reactions.[5][10]
Removal Removal of the benzotriazole byproduct is a necessary downstream step. While often achievable with a simple aqueous acid/base wash due to its weakly acidic nature, chromatographic purification is sometimes required.[11]
Environmental Impact Benzotriazole is poorly biodegradable and is considered a persistent environmental pollutant, which can be a concern for large-scale industrial processes.[12]

This compound: A Specialized Reagent for N-N Bond Chemistry

In contrast to the broad utility of benzotriazole, this compound is a more specialized reagent. Its primary utility does not stem from acting as a leaving group in the same manner as benzotriazole. Instead, its defining feature is the exocyclic N-amino group attached to the indazole N1 position. This structure positions it as a synthetic equivalent of a protected or masked hydrazine, with the indazole moiety serving as a bulky, photochemically stable group that can be cleaved under specific reductive conditions.

The indazole core itself is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs like the kinase inhibitor Axitinib and the antiemetic Granisetron.[13] This biological relevance often makes the synthesis of indazoles the primary goal. However, the unique N-amino substitution pattern of this compound gives it a distinct role as a synthetic tool.

Core Mechanism of Action

The synthetic strategy involving this compound is fundamentally different from that of benzotriazole. The reaction occurs at the exocyclic NH2 group, which can be acylated, alkylated, or condensed with carbonyl compounds. The indazole ring remains intact throughout these transformations. The key "auxiliary" function is realized at the final step: the reductive cleavage of the N-N bond. This step liberates the newly functionalized amine and regenerates 1H-indazole as a byproduct. This process is particularly useful for the synthesis of primary amines or hydrazines that might be difficult to prepare directly.

Indazolamine_Mechanism cluster_functionalization Functionalization Step cluster_cleavage Cleavage Step IndAmine This compound Intermediate Functionalized Intermediate (e.g., Indazole-N-N=CHR) IndAmine->Intermediate Condensation Electrophile Electrophile (e.g., R-CHO) Electrophile->Intermediate ReducingAgent Reducing Agent (e.g., H₂, Pd/C) Product Primary Amine (R-CH₂-NH₂) Intermediate->Product Indazole 1H-Indazole (Byproduct) Intermediate->Indazole ReducingAgent->Product Reductive Cleavage of N-N Bond

General workflow using this compound as an amine synthon.
Key Applications and Scope

The chemistry of this compound is less documented as a general-purpose auxiliary compared to benzotriazole. Its applications are more niche and centered around its role as a hydrazine surrogate.

  • Synthesis of Primary Amines: Condensation with aldehydes or ketones followed by reduction of the resulting hydrazone and cleavage of the N-N bond provides a route to primary amines.

  • Synthesis of Indazolones: While not strictly an auxiliary use (as the indazole core is formed), the N-N bond formation between primary amines and nitroso compounds is a key reaction in the synthesis of 2-substituted indazolones, highlighting the importance of N-N bond chemistry in this heterocyclic family.[14]

  • Precursor to Bioactive Molecules: 1H-Indazol-3-amine is a key intermediate for complex molecules like the HIV capsid inhibitor Lenacapavir, showcasing the importance of aminated indazoles in drug development pipelines.[15][16]

Advantages and Limitations
FeatureThis compound
Cost & Stability Generally more expensive and less commercially available than benzotriazole. Stability is good, but the exocyclic N-N bond is the point of synthetic interest.
Versatility Highly specialized for reactions involving the exocyclic amine; not a general-purpose activating group.
Introduction The auxiliary is the starting material itself.
Removal The key step is a specific chemical reaction (N-N bond cleavage), typically requiring catalytic hydrogenation or other strong reducing conditions. This is less trivial than a simple acid-base extraction.
Synthetic Niche Provides access to primary amines and other nitrogen-containing compounds where direct amination is problematic.

Head-to-Head Performance Summary

ParameterBenzotriazoleThis compound
Primary Role Activating group & Leaving group.[4]Masked primary amine / Hydrazine equivalent.
Core Mechanism Substitution of the benzotriazolyl group by a nucleophile.[2]Functionalization of the exocyclic NH₂ followed by reductive cleavage of the N-N bond.
Typical Reactions Acylation, N-Arylation, Heterocycle Synthesis.[4][7][9]Reductive amination, Hydrazone formation.
Ease of Introduction High (standard coupling/condensation).N/A (Is the starting material).
Ease of Removal Moderate (Aqueous workup or chromatography).[11]Low (Requires specific, often harsh, reductive conditions).
Substrate Scope Very Broad.[1]Narrow and Specialized.
Cost & Availability Low cost, widely available.[1]Higher cost, less common.
Strategic Choice When you need to activate a functional group for substitution.When you need a synthetic equivalent for NH₂ that can be unmasked at a late stage.

Experimental Protocols

Protocol 1: Benzotriazole-Mediated Synthesis of an N-Aryl Imidazole

This protocol demonstrates the use of benzotriazole as a ligand in a copper-catalyzed N-arylation reaction, a common method for building complex heterocyclic structures.[9]

Objective: To synthesize 1-phenyl-1H-imidazole.

Materials:

  • Imidazole (1.0 mmol)

  • Iodobenzene (1.2 mmol)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • Benzotriazole (BtH) (0.2 mmol, 20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add CuI (19 mg), Benzotriazole (24 mg), and K₂CO₃ (276 mg).

  • Add imidazole (68 mg) and anhydrous DMF (5 mL) to the flask.

  • Add iodobenzene (0.13 mL, 1.2 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the organic layer with water (3 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-1H-imidazole.

Protocol 2: Synthesis of 1H-Indazol-3-amine (A Key Precursor)

While direct use as a removable auxiliary is niche, the synthesis of aminated indazoles is crucial. This protocol shows a common method to produce a key building block.[15]

Objective: To synthesize 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile.

Materials:

  • 5-bromo-2-fluorobenzonitrile (5.0 g, 25 mmol)

  • Hydrazine hydrate (80% solution, 10 mL)

  • Ethanol (50 mL)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-bromo-2-fluorobenzonitrile (5.0 g) in ethanol (50 mL).

  • Add hydrazine hydrate (10 mL) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is typically rapid.

  • Monitor the reaction by TLC. The reaction is often complete within 20-30 minutes.

  • After completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water and then a small amount of cold ethanol to remove residual impurities.

  • Dry the product under vacuum to yield 5-bromo-1H-indazol-3-amine as a solid.

Conclusion and Strategic Recommendations

Benzotriazole and this compound are not direct competitors; rather, they are tools designed for fundamentally different synthetic challenges.

Choose Benzotriazole when:

  • Your primary goal is to activate a carboxylic acid, alcohol, or amine for a subsequent substitution reaction.

  • You require a robust, inexpensive, and versatile auxiliary for a wide range of substrates.

  • The downstream purification allows for a straightforward acidic or basic wash to remove the byproduct.

Consider this compound (or related strategies) when:

  • Your synthetic plan requires the introduction of a primary amine (NH₂) at a late stage.

  • You need a masked hydrazine that can withstand various reaction conditions before being unmasked.

  • The final cleavage step, typically requiring catalytic hydrogenation, is compatible with the other functional groups in your molecule.

By understanding the core causality behind their reactivity—benzotriazole as the consummate activator and leaving group, and this compound as the specialized N-N bonded amine synthon—chemists can elevate their synthetic design from simple precedent-following to strategic, mechanism-driven problem-solving.

References

Safety Operating Guide

A Procedural Guide for the Proper Disposal of 1H-Indazol-1-amine and Related Aminoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is that proper disposal begins with a comprehensive understanding of the chemical's risks. While data for the exact 1H-Indazol-1-amine isomer is scarce, data from other aminoindazoles provides a strong basis for a cautious approach.[1] These compounds are heterocyclic amines, a class of organic molecules that often possess biological activity and require careful handling.

The primary hazards associated with related aminoindazoles are summarized below. It is prudent to assume this compound exhibits a similar hazard profile.

Hazard ClassificationDescriptionSupporting Sources
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[2][3][4]
Skin Irritation (Category 2) Causes skin irritation upon contact.[3][5]
Serious Eye Irritation (Category 2) Causes serious and potentially damaging eye irritation.[3][5]
Specific Target Organ Toxicity May cause respiratory irritation if inhaled as a dust or aerosol.[3][5]
Combustibility As a solid, may form combustible dust concentrations in the air.[2]

Causality of Handling Precautions: The inherent toxicity and irritant nature of this class of compounds demand that they be treated as hazardous waste. Direct contact can cause immediate harm to personnel, and improper disposal could lead to environmental contamination. Federal laws, including the Resource Conservation and Recovery Act (RCRA), mandate strict protocols for the management of such hazardous materials.[6][7]

Incompatible Materials: To prevent dangerous reactions, this compound waste must be kept separate from the following:

  • Strong oxidizing agents[3][8][9]

  • Strong acids[3][8][9]

  • Acid chlorides[8]

Mixing with these substances could lead to vigorous, exothermic reactions or the generation of toxic gases.

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, all personnel must be equipped with appropriate PPE to create a barrier against exposure.

  • Eye Protection: Wear chemical safety goggles or safety glasses with side-shields conforming to OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[3][8]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and changed immediately if contaminated.[10]

  • Skin and Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[11]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, handling should occur within a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary.[3][5]

Step-by-Step Waste Collection and Segregation Protocol

The systematic collection of chemical waste is critical to ensure safety and regulatory compliance. All materials contaminated with this compound must be considered hazardous waste.[1]

Protocol for Waste Collection
  • Waste Characterization: Treat all this compound, whether in pure form, in solution, or as residue on contaminated labware, as hazardous chemical waste.[1]

  • Select a Primary Container: Collect waste in a designated, leak-proof container that is chemically compatible with amines.[12] High-density polyethylene (HDPE) containers are a suitable choice. The container must have a secure, tight-fitting lid.[11]

  • Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE ".[13] The label must include:

    • The full chemical name: "This compound " (avoid formulas or abbreviations).[13]

    • A clear statement of the associated hazards: "Toxic, Irritant ".[13]

    • The date on which the first quantity of waste was added to the container (the "accumulation start date").[13]

  • Accumulation: Keep the waste container closed at all times except when actively adding waste.[12] This prevents the release of fumes or dust and ensures the safety of the laboratory environment.

  • Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the lab, at or near the point of waste generation.[13] The SAA must be under the control of the laboratory personnel. It is mandatory to store liquid waste containers within a secondary containment bin to mitigate spills or leaks.[1][12]

Disposal of Contaminated Materials

Any item that comes into direct contact with this compound is considered hazardous waste and must be disposed of accordingly.

Contaminated Solid Waste (PPE, Weigh Boats, Wipes)
  • Collect all contaminated solid waste, such as gloves, bench paper, and wipes, in a clear plastic bag lining a designated solid waste container (e.g., a five-gallon pail).[14]

  • Once the bag is three-quarters full, seal it securely with a zip tie or tape.[14]

  • Attach a completed "Hazardous Waste" label to the outside of the bag and store it in the SAA.[14]

Decontamination of Glassware and Empty Containers

Empty chemical containers must be properly decontaminated before they can be disposed of as non-hazardous waste. A triple-rinse procedure is the standard methodology.[12][14]

  • First Rinse: Rinse the container with a suitable solvent (e.g., methanol or ethanol) that can dissolve any remaining chemical residue. This first rinsate is considered hazardous waste. [12] Carefully pour the rinsate into your designated this compound liquid waste container.

  • Second and Third Rinses: Repeat the rinse two more times with fresh solvent. For standard hazardous chemicals, these subsequent rinses can often be disposed of down the drain with copious amounts of water, but you must verify this with your institution's EHS department , as policies can vary. For highly toxic chemicals, all three rinses must be collected as hazardous waste.[12]

  • Final Disposal: Once the container is triple-rinsed and air-dried (preferably in a fume hood), obliterate or remove the original manufacturer's label.[14] The clean container can then be disposed of in a designated glass disposal box or recycled according to institutional policy.[14]

Final Disposal Pathway: A Decision Workflow

The ultimate fate of the collected hazardous waste is managed by your institution's EHS department, which works with licensed waste disposal contractors. The universally recommended and environmentally responsible method for disposing of organic compounds like this compound is controlled incineration.[10][15]

The Rationale for Incineration: High-temperature incineration in a specialized facility ensures the complete destruction of the organic molecule, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by flue gas scrubbing systems.[10] This method prevents the chemical from entering ecosystems, where it could have toxic effects on wildlife and aquatic life.[11]

The following diagram illustrates the comprehensive workflow for managing this compound waste from generation to final disposal.

G Disposal Workflow for this compound Waste cluster_generation Point of Generation cluster_processing Waste Processing Protocol cluster_accumulation Interim Storage cluster_disposal Final Disposition gen Waste Generation (Pure Chemical, Solutions) container 1. Collect in a Labeled, Compatible Waste Container gen->container ppe Contaminated PPE & Solid Labware bag 1. Bag in a Labeled, Clear Plastic Bag ppe->bag glass Empty Glassware & Containers rinse 1. Perform Triple Rinse 2. Collect First Rinsate as Hazardous Waste glass->rinse saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment container->saa bag->saa rinse->container (Rinsate) pickup Arrange Waste Pickup with Institutional EHS saa->pickup incinerate Transport to Licensed Facility for Controlled Incineration pickup->incinerate

Caption: Workflow for the proper segregation, storage, and disposal of this compound.

Emergency Procedures for Spills

In the event of an accidental spill, prompt and correct action is crucial to prevent exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills, or if dust is generated, evacuate the area and contact your institution's EHS emergency line.

  • Don PPE: For small, manageable spills, don the appropriate PPE as described in Section 2.

  • Containment & Cleanup: Carefully sweep up the solid material.[2] Avoid actions that create dust. Place the spilled material and all cleanup supplies (e.g., absorbent pads, wipes) into a designated hazardous waste container or bag.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

Adherence to these procedures ensures that this compound is managed safely from the moment it is used to its final, environmentally sound disposal, upholding the principles of responsible scientific research.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-Indazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide is based on the known hazards of structurally similar aminoindazole isomers, as a specific Safety Data Sheet (SDS) for 1H-Indazol-1-amine is not presently available. Standard laboratory practice dictates treating compounds of unknown toxicity with a high degree of caution, assuming they present hazards similar to their structural analogs. This document is intended for trained professionals and must be supplemented by a thorough, site-specific risk assessment before any handling occurs.

Immediate Safety Profile: Understanding the Risks

Based on aggregated data from various aminoindazole isomers, this compound should be handled as a substance that is, at a minimum, harmful and irritant. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion. The causality for the stringent PPE requirements outlined below stems from the potential for this compound to cause significant acute health effects.

The Globally Harmonized System (GHS) classifications for related aminoindazoles consistently highlight several key hazards. Your operational plan must be built around mitigating these specific risks.

Hazard Class GHS Hazard Statement Rationale for Concern & PPE Implication Supporting Sources
Acute Toxicity (Oral) H302: Harmful if swallowedAccidental ingestion of even small amounts can cause illness. This elevates the importance of preventing hand-to-mouth contamination.[1][2][3][4][5]
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact can lead to inflammation, redness, or dermatitis. Impervious gloves and a lab coat are non-negotiable to prevent this.[1][3][4][5][6][7][8]
Serious Eye Damage/Irritation H319: Causes serious eye irritationThe compound is expected to be damaging to eye tissue upon contact, potentially causing serious, lasting injury. Sealed eye protection is mandatory.[1][3][4][5][6][7][8]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationInhaling dust can irritate the respiratory tract, leading to coughing and discomfort. All handling of solids must occur with appropriate ventilation controls or respiratory protection.[3][4][6][7]

Core Directive: Personal Protective Equipment (PPE) Protocol

Adherence to a multi-layered PPE strategy is essential. The selection of PPE is not static; it must adapt to the specific procedure being performed. The following table outlines the minimum required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Double-gloving with chemical-resistant glovesInner Glove: Nitrile. Outer Glove: Thicker nitrile or neoprene gloves are recommended.[9] This provides robust protection against direct skin contact and allows for the safe removal of the contaminated outer layer without exposing skin.[10] Always inspect gloves for damage before use.
Eyes Tightly-fitting safety gogglesMust conform to EN 166 (EU) or ANSI Z87.1 (US) standards. Goggles provide a seal around the eyes, offering superior protection against dust particles and splashes compared to safety glasses.[3]
Face Face shield (in addition to goggles)Required for procedures with a high risk of splashing (e.g., preparing stock solutions, cleaning spills). This provides a secondary barrier protecting the entire face.[9]
Body Chemical-resistant laboratory coatMust be long-sleeved with knit cuffs. This protects the skin on the arms and torso from contamination.[9] The knit cuffs allow for a secure overlap with gloves.[11]
Respiratory NIOSH-approved respiratorAn N95-rated respirator is the minimum requirement if handling the solid material outside of a certified chemical fume hood or if dust generation is unavoidable.[9] A full-face respirator may be required for large-scale operations or spill cleanup.[3]
Feet Closed-toe shoesStandard laboratory practice to protect feet from spills and dropped items.

Operational Plan: A Step-by-Step Procedural Guide

A scientifically sound protocol is a self-validating one. Each step is designed to systematically eliminate or reduce the risk of exposure. The following workflow illustrates the lifecycle of handling this compound in a research setting.

cluster_prep Preparation & Engineering Controls cluster_handling Handling Operations (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal prep1 Verify Fume Hood Certification prep2 Assemble All Required PPE prep1->prep2 prep3 Prepare Decontamination Solution prep2->prep3 h1 Don All PPE prep3->h1 h2 Weigh Solid Compound h1->h2 h3 Prepare Solution h2->h3 h4 Seal Primary Container h3->h4 c1 Decontaminate Work Surface h4->c1 c2 Segregate Waste c1->c2 c3 Doff PPE Correctly c2->c3 c4 Wash Hands Thoroughly c3->c4 cluster_waste Waste Segregation & Disposal Path Solid Contaminated Solids (Gloves, Pads, Weigh Boats) Waste_Container Labeled, Sealed Hazardous Waste Container Solid->Waste_Container Liquid Unused Solutions Liquid->Waste_Container Disposal Licensed Chemical Waste Facility Waste_Container->Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indazol-1-amine
Reactant of Route 2
1H-Indazol-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.